molecular formula C10H11ClN2O B1363675 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine CAS No. 64614-47-7

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Katalognummer: B1363675
CAS-Nummer: 64614-47-7
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: XLCWRTHBRZQKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(6-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCWRTHBRZQKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357655
Record name (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64614-47-7
Record name (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Properties and Synthetic Versatility of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are fundamental building blocks in modern drug discovery, prized for their ability to impart favorable pharmacokinetic properties and engage in specific, high-affinity interactions with biological targets. Within this class, 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine emerges as a particularly valuable and versatile intermediate. This technical guide provides an in-depth analysis of its core physicochemical properties, a robust and reproducible synthetic protocol, detailed spectroscopic characterization, and a discussion of its chemical reactivity. Furthermore, we explore its strategic application in the synthesis of advanced bioactive molecules, underscoring its significance for professionals in medicinal chemistry and pharmaceutical development.

Introduction: Strategic Importance in Drug Design

This compound is a bifunctional organic molecule that strategically combines three key pharmacophoric elements: a 2-chloropyridine ring, a C5-linked amide, and a pyrrolidine moiety. The pyridine ring is a common feature in numerous approved drugs, often serving as a bioisostere for a phenyl ring but with the added advantage of a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility[1].

The specific substitution pattern of this molecule is critical to its utility:

  • The 2-Chloro Substituent: This group serves as an efficient chemical handle for introducing further molecular complexity. It is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols) to build out the final molecule.

  • The 5-(pyrrolidin-1-ylcarbonyl) Group: This amide linkage provides a rigid, planar unit that can participate in hydrogen bonding. The pyrrolidine ring itself is a highly sought-after feature in medicinal chemistry. Its saturated, non-planar structure provides three-dimensionality, which can enhance binding affinity and selectivity by enabling better exploration of the target's binding pocket. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds[2][3].

This unique combination of features makes this compound an ideal starting point for constructing libraries of compounds aimed at various biological targets, most notably ion channels like the nicotinic acetylcholine receptors (nAChRs)[4].

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety requirements is a prerequisite for its effective use in a research setting.

Core Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource/Method
IUPAC Name (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanoneIUPAC Nomenclature
Molecular Formula C₁₀H₁₁ClN₂OCalculated
Molecular Weight 210.66 g/mol Calculated
CAS Number Not explicitly found; may not be assigned.-
Appearance Expected to be an off-white to pale yellow solid.Analogy
Melting Point Not experimentally determined in searched literature.-
Solubility Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol).Analogy
Safety and Handling
  • Hazard Statements: Assumed to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis and Mechanistic Pathway

The most direct and logical synthesis of this compound involves the amidation of a 6-chloronicotinic acid derivative. This is a standard and highly reliable transformation in organic synthesis. The overall workflow is depicted below.

G cluster_0 Synthesis Workflow A 6-Chloronicotinic Acid B 6-Chloronicotinoyl Chloride (Activated Intermediate) A->B Activation (e.g., SOCl₂, Oxalyl Chloride) D This compound (Final Product) B->D Amide Coupling (Nucleophilic Acyl Substitution) C Pyrrolidine C->D Nucleophile

Caption: General workflow for the synthesis of the target compound.

Causality in Experimental Design

The choice of a two-step protocol involving the activation of the carboxylic acid is deliberate. Direct amidation of a carboxylic acid requires high temperatures, which can lead to side reactions and degradation. Converting the carboxylic acid to a more reactive acyl chloride allows the subsequent amide coupling reaction to proceed rapidly and cleanly at or below room temperature, leading to higher purity and yield. Thionyl chloride (SOCl₂) is an excellent choice for this activation because the byproducts (SO₂ and HCl) are gaseous and easily removed.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure based on standard amide coupling methodologies.

PART A: Activation of 6-Chloronicotinic Acid

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.58 g, 10 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Argon). Add thionyl chloride (SOCl₂) (2.2 mL, 30 mmol, 3 eq.) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is a solid and can be used directly in the next step without further purification.

PART B: Amide Coupling with Pyrrolidine

  • Setup: In a separate 250 mL flask, dissolve the crude 6-chloronicotinoyl chloride in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: In a separate beaker, prepare a solution of pyrrolidine (1.26 mL, 15 mmol, 1.5 eq.) and a non-nucleophilic base such as triethylamine (TEA) (2.8 mL, 20 mmol, 2 eq.) in 20 mL of anhydrous DCM. The base is crucial to neutralize the HCl byproduct of the reaction.

  • Reaction: Add the pyrrolidine/TEA solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Purification:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

No experimental spectra were found in the searched literature. The following analysis is based on established principles of NMR and IR spectroscopy for analogous structures[3][7][8].

¹H NMR Spectroscopy
  • Pyridine Protons (Aromatic Region, δ 7.5-8.8 ppm): Three distinct signals are expected.

    • H6: Expected to be the most downfield proton (δ ~8.6-8.8 ppm) due to its proximity to the electronegative nitrogen and the carbonyl group's deshielding effect. It should appear as a doublet.

    • H4: Expected around δ ~7.8-8.0 ppm, appearing as a doublet of doublets.

    • H3: Expected to be the most upfield of the pyridine protons (δ ~7.4-7.6 ppm), appearing as a doublet.

  • Pyrrolidine Protons (Aliphatic Region, δ 1.8-3.8 ppm):

    • CH₂-N-C=O (α-protons): Two distinct triplets are expected around δ ~3.4-3.7 ppm due to hindered rotation around the C-N amide bond.

    • CH₂-CH₂ (β-protons): A multiplet is expected further upfield, around δ ~1.8-2.1 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A characteristic signal in the downfield region, δ ~165-170 ppm.

  • Pyridine Carbons:

    • C2 (bearing Cl): δ ~150-152 ppm.

    • C6: δ ~148-150 ppm.

    • C4: δ ~137-139 ppm.

    • C5: δ ~130-132 ppm.

    • C3: δ ~124-126 ppm.

  • Pyrrolidine Carbons:

    • α-Carbons: δ ~45-49 ppm.

    • β-Carbons: δ ~24-27 ppm.

IR Spectroscopy
  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the range of 1630-1660 cm⁻¹.

  • C-N Stretch: A band around 1400-1450 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its predictable reactivity at the C2 position of the pyridine ring.

G cluster_1 Key Reactivity Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ (e.g., NaOMe, KSR) Suzuki Suzuki Coupling Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH₂ Pd Catalyst, Base Product_SNAr 2-Substituted Pyridine (Nu = OR, SR, NHR) SNAr->Product_SNAr Product_Suzuki 2-Aryl/Alkyl Pyridine Suzuki->Product_Suzuki Product_Buchwald 2-Amino Pyridine Buchwald->Product_Buchwald

Caption: Major synthetic transformations of the 2-chloro position.

The electron-withdrawing nature of both the ring nitrogen and the C5-amide group makes the pyridine ring electron-deficient. This electronic property significantly activates the C2 position (and C6) towards nucleophilic attack, making SNAr reactions highly efficient.

Furthermore, the chloro group is an excellent participant in palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for drug development:

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of C-N bonds, coupling the pyridine core with a diverse range of primary or secondary amines.

  • Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.

Applications in Drug Discovery: A Scaffold for nAChR Ligands

The structural motif present in this compound is highly relevant to the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Research has shown that molecules containing a 2-substituted-5-(pyrrolidinyl-containing)pyridine core can exhibit high affinity and selectivity for nAChR subtypes[4][9]. For example, analogs have been developed as potential imaging agents for Positron Emission Tomography (PET) to visualize nAChRs in the brain, which is a critical tool for diagnosing disease and monitoring therapeutic response[10].

By using this compound as a starting material, medicinal chemists can rapidly synthesize a library of novel compounds. By varying the nucleophile used to displace the C2-chloride, researchers can systematically probe the structure-activity relationship (SAR) at the receptor binding site, optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined sites of reactivity, particularly the synthetically versatile 2-chloro position, allow for its use as a foundational scaffold in the construction of complex molecular architectures. The incorporation of the pharmacologically relevant pyrrolidine moiety further enhances its appeal. This guide provides the core technical knowledge—from synthesis and handling to reactivity and application—required for researchers to effectively leverage this powerful building block in their pursuit of novel therapeutic agents.

References

Sources

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone

Editorial Note: Publicly available, in-depth technical data for "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" is limited. This guide focuses on the well-documented and structurally analogous compound, 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine (CAS: 64614-48-8). This analog features a six-membered piperidine ring instead of a five-membered pyrrolidine ring. The principles of synthesis, reactivity, and application discussed herein are directly transferable and provide a robust technical foundation for researchers in the field.

Compound Identification and Overview

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine is a bifunctional chemical intermediate of significant interest in medicinal chemistry and process development. It incorporates two key structural motifs: a 2-chloropyridine ring and a piperidine amide. The 2-chloro substituent serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, while the piperidine amide moiety allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability in derivative molecules. These features make it a valuable building block for constructing complex molecular architectures, particularly in the agrochemical and pharmaceutical industries.[1]


(Image generated for illustrative purposes)

Identifier Value
Compound Name 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine
CAS Number 64614-48-8[2][3]
Molecular Formula C₁₁H₁₃ClN₂O[2][4]
Molecular Weight 224.69 g/mol [2][4]
IUPAC Name (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone[4]
Synonyms 1-(6-chloro-nicotinoyl)-piperidine; 6-chloronicotinic acid piperidide[2][5]

Synthesis and Mechanism

The most direct and common synthesis of this compound is achieved through the amide coupling of 6-chloronicotinic acid with piperidine. This transformation is a cornerstone of organic synthesis and relies on the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine of piperidine.

Causality of Experimental Choices: The carboxylic acid itself is not sufficiently electrophilic to react with piperidine under standard conditions. Therefore, it must be converted into a more reactive species. The choice of activating agent dictates the reaction conditions.

  • Acid Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic, cost-effective method. It creates a highly reactive acyl chloride intermediate. This method is robust but can be sensitive to moisture and may not be suitable for substrates with acid-labile functional groups. A tertiary amine base like triethylamine is typically added to neutralize the HCl byproduct generated during the subsequent amidation.

  • Peptide Coupling Reagents: Reagents such as HBTU or HATU are used for milder, more controlled couplings, often favored in complex molecule synthesis to minimize side reactions and racemization (if chiral centers are present). These reagents are more expensive but offer higher yields and cleaner reactions for sensitive substrates.

Detailed Experimental Protocol (Acid Chloride Method)

This protocol describes a standard, scalable laboratory procedure for the synthesis.

Step 1: Activation of 6-Chloronicotinic Acid

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred suspension. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-chloronicotinoyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling with Piperidine

  • Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM (10 mL per gram of starting acid).

  • In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the piperidine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution dropwise to the stirred piperidine solution over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Work-up & Purification A 6-Chloronicotinic Acid C 6-Chloronicotinoyl Chloride (Intermediate) A->C 0°C to RT, 2-3h B Oxalyl Chloride (SOCl2) + cat. DMF in DCM E Crude Product Mixture C->E 0°C to RT, 2-4h D Piperidine + Triethylamine in DCM F Aqueous Work-up (Wash with H2O, NaHCO3, Brine) E->F G Drying & Concentration F->G H Flash Chromatography G->H I Final Product: 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine H->I

Caption: General workflow for the synthesis of the target compound.

Physicochemical Properties

Quantitative experimental data for this specific molecule is not widely published. The data below is compiled from chemical supplier databases and computational models.

Property Value Source
Physical Form Solid
Storage Temperature 2-8 °C, Sealed in dry conditions[4]
Topological Polar Surface Area (TPSA) 33.2 Ų[4]
LogP (Computed) 2.361[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 1[4]

Applications in Drug Discovery and Agrochemicals

The true value of 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine lies in its role as a versatile building block. Pyridine and its derivatives are a vast and important class of heterocyclic compounds integral to numerous scientific and industrial applications.[1]

1. Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position of the electron-deficient pyridine ring is highly activated towards SNAr. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), creating diverse libraries of compounds for screening. This reactivity is a cornerstone of its utility in elaborating molecules with therapeutic or pesticidal activity.[1] For instance, 2-chloro-5-methylpyridine, a related intermediate, is used in the synthesis of neonicotinoid insecticides like Imidacloprid and Nitenpyram.[6]

2. Scaffold for Biologically Active Molecules: The pyridine core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. The piperidine moiety is also critical, often used to enhance solubility, improve pharmacokinetic profiles, and provide a vector for interacting with protein targets. This compound serves as an intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agents and various enzyme inhibitors.[7] Modifications at the 2-position can be used to fine-tune the biological activity and physical properties of target molecules.[1]

Logical Pathway for Application

Application_Pathway A 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine (Building Block) B Nucleophilic Aromatic Substitution (SNAr) at C-2 Position A->B D Diverse Library of Substituted Pyridine Derivatives B->D C Nucleophiles (R-NH2, R-OH, R-SH, etc.) C->B E Screening for Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) D->E F Lead Compound Identification (Pharmaceuticals, Agrochemicals) E->F

Caption: Role as an intermediate in discovery chemistry.

Safety, Handling, and Storage

As a halogenated aromatic amine derivative, 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine requires careful handling. The following information is synthesized from data on structurally related compounds.

Hazard Identification:

  • Acute Toxicity: May be harmful or toxic if swallowed.[8]

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.[9]

GHS Hazard Statements
H301/H302: Toxic or Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[9]

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or particulates.[10]

First Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[9]

Storage and Handling:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Store locked up. Recommended storage is at 2-8 °C.[4]

  • Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[9]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]

  • Angene Chemical. Safety Data Sheet for (6-chloropyridin-3-yl)(piperidin-1-yl)methanone. [Link]

  • Google Patents.
  • PubChem. 6-Chloronicotinic acid. [Link]

  • Autech. Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. [Link]

  • PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

  • Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Chem-Impex. 6-Chloronicotinic acid. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • ResearchGate. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

  • National Institutes of Health. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

Sources

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Authored by: A Senior Application Scientist

Introduction

The compound this compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Its structure is characterized by a pyridine ring, a well-established pharmacophore known for its presence in numerous biologically active molecules, and a pyrrolidine-1-ylcarbonyl group.[1][2][3][4] The pyridine nucleus is an electron-deficient aromatic system that can engage in various biological interactions, while the pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional scaffold that can be crucial for target binding and improving physicochemical properties.[2][4]

While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with well-defined biological activities. This guide will, therefore, explore the potential mechanisms of action for this compound by examining the established activities of structurally related pyridine and pyrrolidine derivatives. We will delve into hypothesized biological targets, the signaling pathways they modulate, and the experimental protocols required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar chemical entities.

Hypothesized Mechanisms of Action Based on Structural Analogs

The pyridine and pyrrolidine scaffolds are versatile and have been incorporated into inhibitors of various enzymes and modulators of cellular receptors.[2][4] Based on the activities of analogous compounds, we can postulate several potential mechanisms of action for this compound.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development. Several novel pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors.[5][6]

For instance, a study on novel pyridine derivatives demonstrated significant PIM-1 inhibitory activity, leading to apoptosis in MCF-7 breast cancer cells.[5][6] The most potent of these compounds exhibited IC₅₀ values in the nanomolar range, comparable to the well-known kinase inhibitor Staurosporine.[5][6]

Quantitative Data on PIM-1 Kinase Inhibition by Pyridine Analogs

CompoundIC₅₀ against MCF-7 (μM)PIM-1 Inhibition IC₅₀ (nM)
Compound 12 (from source[5]) 0.514.3
Compound 6 (from source[5]) 5.27 (against HepG2)19.4
Compound 11 (from source[5]) 0.7342.3
Compound 13 (from source[5]) Not Tested19.8
Staurosporine (Reference) Not Tested16.7

Data synthesized from ACS Omega.[5]

Proposed Signaling Pathway for PIM-1 Kinase Inhibition

PIM1_Pathway cluster_legend Legend Compound This compound PIM1 PIM-1 Kinase Compound->PIM1 Inhibition BAD BAD PIM1->BAD Phosphorylation (Inactivation) BCL2 Bcl-2 BAD->BCL2 Sequestration Apoptosis Apoptosis BCL2->Apoptosis Inhibition Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge

Caption: PIM-1 kinase inhibition pathway.

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents. A number of pyridine derivatives have shown significant tubulin polymerization inhibitory effects.[1]

In one study, novel pyridine heterocyclic hybrids demonstrated superior antiproliferative activities compared to Taxol in various cancer cell lines, with the most potent compound showing an IC₅₀ of 4.03 μM for tubulin polymerization inhibition.[1]

Quantitative Data on Tubulin Polymerization Inhibition by Pyridine Analogs

CompoundIC₅₀ against MCF-7 (μM)Tubulin Polymerization IC₅₀ (μM)
Compound 3b (from source[1]) 6.134.03
Compound 3a (from source[1]) > Taxol15.6
Compound 5a (from source[1]) > Taxol6.06
Compound 5b (from source[1]) > Taxol12.61
Combretastatin A-4 (Reference) Not Tested1.64
Taxol (Reference) 12.32Not Tested

Data synthesized from RSC Publishing.[1]

Workflow for Assessing Tubulin Polymerization

Tubulin_Workflow Start Purified Tubulin Incubate Incubate with GTP and Test Compound Start->Incubate Measure Measure Absorbance (340 nm) over time Incubate->Measure Analyze Analyze Polymerization Kinetics Measure->Analyze

Caption: Experimental workflow for tubulin polymerization assay.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The pyridine and pyrrolidine moieties are core components of several ligands that target nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. Derivatives of 2-chloro-pyridine have been developed as high-affinity ligands for nAChRs, with potential applications as PET imaging agents.[7][8][9]

A series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues demonstrated very high affinities for nAChRs, with Kᵢ values in the picomolar range.[7][8][9] This suggests that this compound could potentially act as a modulator of nAChR activity.

Binding Affinities of nAChR Ligands

CompoundnAChR Binding Affinity (Kᵢ, pM)
Analog 3b (from source[7]) 28
Analog 6b (from source[7]) 23
General Range (from source[7]) 9 - 331

Data synthesized from the Journal of Medicinal Chemistry.[7]

Experimental Protocols for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a systematic series of in vitro and cell-based assays should be performed.

In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay determines the concentration at which the compound exhibits cytotoxic effects against various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 μM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.[5][6]

PIM-1 Kinase Inhibitory Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of PIM-1 kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine a recombinant PIM-1 kinase, a specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.[5][6]

Tubulin Polymerization Assay

This assay assesses the compound's effect on the polymerization of purified tubulin in vitro.

Protocol:

  • Tubulin Preparation: Use commercially available purified bovine brain tubulin.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to induce polymerization), and a polymerization buffer.

  • Compound Addition: Add serial dilutions of this compound. Include a known inhibitor (e.g., Combretastatin A-4) and an enhancer (e.g., Paclitaxel) as controls.

  • Monitoring Polymerization: Immediately after adding the compound, monitor the increase in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to microtubule formation.

  • IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]

Conclusion

The structural features of this compound, specifically the presence of the pyridine and pyrrolidine rings, suggest that it is a promising candidate for drug discovery with several potential mechanisms of action. Based on the activities of structurally related compounds, plausible biological targets include PIM-1 kinase, tubulin, and nicotinic acetylcholine receptors. The inhibition of PIM-1 kinase or tubulin polymerization could confer anticancer properties, while modulation of nAChRs could have applications in neuroscience.

A definitive understanding of the mechanism of action of this compound requires a systematic experimental approach. The protocols outlined in this guide, starting with broad cytotoxicity screening followed by specific enzymatic and cell-based assays, provide a clear path for elucidating its biological activity. The insights gained from such studies will be crucial for the future development and therapeutic application of this and similar pyridine-pyrrolidine-based compounds.

References

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. National Institutes of Health. Available at: [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. Available at: [Link]

  • Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. Available at: [Link]_

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Elsevier. Available at: [Link]

  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Inno Pharmchem. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

  • Vera-Reyes, I., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available at: [Link]

Sources

Unmasking the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is a critical endeavor. The compound 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a molecule featuring a chlorinated pyridine core linked to a pyrrolidine carboxamide, represents a scaffold with significant potential for biological activity. This technical guide provides an in-depth exploration of the putative biological targets of this compound, drawing upon established principles of medicinal chemistry, structure-activity relationships of analogous compounds, and computational prediction methodologies. We will delve into the rationale for considering nicotinic acetylcholine receptors (nAChRs), enzymes of the NAD+ salvage pathway such as nicotinamide phosphoribosyltransferase (NAMPT), succinate dehydrogenase (SDH), and the DNA demethylase ALKBH2 as primary targets of interest. Furthermore, this guide outlines a strategic framework for the experimental validation of these predicted interactions, offering researchers a comprehensive roadmap for elucidating the pharmacological profile of this intriguing molecule.

Introduction: Deconstructing a Promising Scaffold

The molecular architecture of this compound brings together two privileged pharmacophores: the nicotinamide (pyridine-3-carboxamide) core and the pyrrolidine ring. The nicotinamide moiety is a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), and its derivatives are known to interact with a wide array of enzymes. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties.[1][2] The strategic combination of these two motifs, further functionalized with a chlorine atom, suggests a high probability of specific and potent interactions with biological macromolecules. This guide will systematically explore the most probable of these interactions.

In Silico Target Prediction: A First Glance into Biological Activity

Before embarking on extensive laboratory investigations, computational, or in silico, methods provide a powerful and resource-efficient means to generate initial hypotheses about a compound's biological targets.[3][4][5] Techniques such as reverse docking, pharmacophore-based screening, and ligand similarity analysis can be employed to screen a new molecule against vast databases of known protein structures and their ligands.[6][7]

A logical workflow for the in silico assessment of this compound is depicted below. This process, often termed "target fishing," can rapidly identify a shortlist of the most probable protein targets.[3][4]

G cluster_0 In Silico Target Fishing Workflow Query_Molecule This compound Structure Ligand_Based Ligand-Based Screening (Similarity Search, Pharmacophore Matching) Query_Molecule->Ligand_Based Structure_Based Structure-Based Screening (Reverse Docking) Query_Molecule->Structure_Based Hit_List Prioritized List of Potential Targets Ligand_Based->Hit_List Structure_Based->Hit_List Target_Databases Protein & Ligand Databases (PDB, ChEMBL, PubChem) Target_Databases->Ligand_Based Target_Databases->Structure_Based Experimental_Validation Experimental Validation Hit_List->Experimental_Validation

Figure 1: In Silico Target Fishing Workflow.

Primary Potential Biological Targets

Based on the structural components of this compound, several key biological targets can be postulated.

Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The most compelling evidence for nAChRs as a potential target comes from the high-affinity ligand, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, which shares the 2-chloropyridine and a modified pyrrolidine moiety.[8][9][10][11] This suggests that the core scaffold of our query molecule is well-suited for binding to the ligand-binding domain of nAChRs. Pharmacophore models for nAChR agonists consistently feature a cationic or partially charged nitrogen atom and a hydrogen bond acceptor, both of which are present in this compound.[12][13][14][15]

Binding Hypothesis: The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrolidine nitrogen can be protonated at physiological pH, serving as a cationic center. This cationic center can form a crucial cation-π interaction with a conserved tryptophan residue in the nAChR binding pocket.[14]

G cluster_0 Hypothesized nAChR Binding Ligand This compound Pyridine_N Pyridine Nitrogen (H-bond acceptor) Ligand->Pyridine_N Pyrrolidine_N Pyrrolidine Nitrogen (Cationic Center) Ligand->Pyrrolidine_N H_bond_Donor Backbone NH (H-bond donor) Pyridine_N->H_bond_Donor Hydrogen Bond Trp_Residue Tryptophan Residue (Cation-π interaction) Pyrrolidine_N->Trp_Residue Cation-π Interaction Receptor_Pocket nAChR Ligand Binding Pocket H_bond_Donor->Receptor_Pocket Trp_Residue->Receptor_Pocket

Figure 2: Hypothesized nAChR Binding Interactions.
Nicotinamide Phosphoribosyltransferase (NAMPT)

Rationale: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, and its inhibitors are being explored as potential cancer therapeutics.[1][16][17] The nicotinamide core of our query molecule is the natural substrate for this enzyme. Structure-activity relationship (SAR) studies of known NAMPT inhibitors often involve modifications at the 5- and 6-positions of the pyridine ring, as well as alterations to the carboxamide group.[1][18][19] The presence of the 2-chloro and 5-pyrrolidinylcarbonyl substituents on the pyridine ring of our compound could confer inhibitory activity.

Mechanism of Action: The compound could act as a competitive inhibitor, binding to the nicotinamide-binding site of NAMPT and preventing the synthesis of nicotinamide mononucleotide (NMN).

Succinate Dehydrogenase (SDH)

Rationale: A class of fungicides, known as SDH inhibitors (SDHIs), function by targeting the succinate dehydrogenase enzyme complex in the mitochondrial electron transport chain.[20][21] Many of these commercial inhibitors are carboxamide derivatives, with some featuring a pyridine ring.[22][23] The general structure of this compound, possessing a pyridine carboxamide core, aligns with the pharmacophoric features of some SDHIs.[22]

Binding Hypothesis: SDH inhibitors typically bind in the ubiquinone-binding pocket of the enzyme complex. The pyridine ring and the pyrrolidine moiety of the query compound could occupy hydrophobic pockets within this site, while the carbonyl group could form hydrogen bonds with key amino acid residues.

ALKBH2

Rationale: Recent studies have identified nicotinamide derivatives as inhibitors of ALKBH2, a Fe(II) and α-ketoglutarate-dependent DNA demethylase.[24][25] Inhibition of ALKBH2 can sensitize cancer cells to alkylating agents.[8][26] While a less explored target for this scaffold, the chemical precedent suggests it as a plausible, albeit novel, interaction partner.

Experimental Validation Workflow

The validation of predicted biological targets is a crucial step in drug discovery. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models, is recommended.

G cluster_0 Experimental Validation Funnel In_Vitro Tier 1: In Vitro Assays Binding_Assays Radioligand Binding Assays (nAChRs) Enzyme Inhibition Assays (NAMPT, SDH, ALKBH2) In_Vitro->Binding_Assays Cell_Based Tier 2: Cell-Based Functional Assays Binding_Assays->Cell_Based Functional_Assays Calcium Flux/Patch Clamp (nAChRs) Cellular NAD+ Levels (NAMPT) Mitochondrial Respiration (SDH) DNA Damage Response (ALKBH2) Cell_Based->Functional_Assays In_Vivo Tier 3: In Vivo Models (if warranted) Functional_Assays->In_Vivo Animal_Models Disease-Relevant Animal Models In_Vivo->Animal_Models

Figure 3: Tiered Experimental Validation Workflow.
In Vitro Biochemical Assays
Target Assay Type Principle Key Parameters
nAChRs Radioligand Binding AssayCompetitive displacement of a radiolabeled ligand (e.g., [³H]epibatidine) from membranes expressing specific nAChR subtypes.Ki (inhibitory constant)
NAMPT Enzyme Inhibition AssayMeasurement of the conversion of nicotinamide to NMN, often using a coupled enzymatic reaction that produces a fluorescent or luminescent signal.IC₅₀ (half-maximal inhibitory concentration)
SDH Enzyme Inhibition AssaySpectrophotometric measurement of the reduction of an artificial electron acceptor (e.g., DCPIP) by the SDH complex isolated from mitochondria.IC₅₀
ALKBH2 DNA Demethylation AssayQuantification of the removal of methyl groups from a methylated DNA substrate, for example, by using a fluorescently labeled DNA probe.IC₅₀
Cell-Based Functional Assays

Following confirmation of direct binding or enzymatic inhibition, the cellular effects of the compound should be investigated.

  • For nAChRs: In cells expressing the target receptor subtype, measure changes in intracellular calcium levels using fluorescent indicators or assess ion channel activity via patch-clamp electrophysiology in response to the compound.

  • For NAMPT: Treat cancer cell lines with the compound and measure intracellular NAD+ and ATP levels to confirm target engagement and downstream metabolic effects.

  • For SDH: Assess mitochondrial respiration in intact cells using techniques like Seahorse XF analysis to determine the compound's effect on the electron transport chain.

  • For ALKBH2: Treat cells with an alkylating agent in the presence and absence of the compound and assess levels of DNA damage (e.g., via comet assay or γH2AX staining) and cell viability.

Conclusion and Future Directions

This compound is a compound of significant interest due to its assembly of well-regarded pharmacophoric elements. This guide has outlined a scientifically-grounded rationale for prioritizing nicotinic acetylcholine receptors, NAMPT, SDH, and ALKBH2 as potential biological targets. The proposed in silico and experimental workflows provide a clear and actionable path for researchers to systematically investigate these hypotheses. Elucidation of the primary biological target(s) of this molecule will be a critical step in unlocking its potential therapeutic applications, whether in neuroscience, oncology, or metabolic diseases. Further derivatization of this scaffold, guided by the structure-activity relationships established through these studies, will undoubtedly pave the way for the development of novel and potent chemical probes and therapeutic candidates.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Li, Q., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 265, 116125. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1165. [Link]

  • Kenney, K. C., & Copp, J. (2021). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis, 11(22), 13866-13881. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256587. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Kenney, K. C., & Copp, J. (2021). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ResearchGate. [Link]

  • Gardell, S. J., et al. (2018). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 61(24), 11234-11253. [Link]

  • Cashman, J. R., et al. (2020). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 117(31), 18582-18588. [Link]

  • Papke, R. L., et al. (2020). Model of the nicotinic receptor pharmacophore. The typical nicotinic... ResearchGate. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Vrije Universiteit Amsterdam. [Link]

  • Xu, K., et al. (2022). Inhibition of AlkB Nucleic Acid Demethylases: Promising New Epigenetic Targets. ResearchGate. [Link]

  • Garcia-Serna, R., et al. (2014). Tools for in silico target fishing. Methods, 69(3), 267-273. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Docking Study and Cytotoxic Evaluation of New 2-Pyridine Derivatives. ResearchGate. [Link]

  • de la Roja, N., et al. (2023). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PMC. [Link]

  • Wang, T. A., et al. (2015). Oncometabolite D-2-hydroxyglutarate inhibits ALKBH DNA repair enzymes and sensitizes IDH-mutant cells to alkylating agents. PMC. [Link]

  • Li, Z., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4843-4846. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

  • Catto, M., et al. (2020). An In Silico Target Fishing Approach to Identify Novel Ochratoxin A Hydrolyzing Enzyme. Toxins, 12(11), 693. [Link]

  • Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124. [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants, 12(2), 488. [Link]

  • Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • da Silva, G. G., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 14, 1269344. [Link]

  • Wang, M., et al. (2021). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Frederick National Laboratory for Cancer Research. [Link]

  • Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. PMC. [Link]

  • de la Roja, N., et al. (2023). 5-(pyrrolidin-1-yl)-2 H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PubMed. [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloro-meth-yl)pyridine. PubMed. [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24907-24922. [Link]

  • Wikipedia. (n.d.). Citric acid cycle. [Link]

  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

Sources

The Synthetic Keystone: A Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a pivotal heterocyclic intermediate, strategically employed in medicinal chemistry to access a range of complex molecular architectures. Its structure combines a reactive 2-chloropyridine core, amenable to a variety of cross-coupling reactions, with a robust pyrrolidinyl amide moiety that influences solubility and metabolic stability. This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and its validated application as a cornerstone building block in the development of potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) ligands, highlighting its significance for researchers in neuroscience and drug development.

Compound Identity and Physicochemical Properties

This compound, also known as (6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone, is a bifunctional synthetic intermediate. The molecule's utility is derived from its distinct functionalities: an electron-deficient pyridine ring activated by a chlorine atom at the 2-position, making it an excellent electrophile for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The pyrrolidinyl amide at the 5-position provides a stable, conformationally constrained group that can participate in hydrogen bonding and influence the pharmacokinetic profile of derivative compounds.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone-
CAS Number 84545-93-7[1]
Molecular Formula C₁₀H₁₁ClN₂O[1]
Molecular Weight 210.66 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)-
Mass Spec (MH+) 211

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound is a two-step process starting from commercially available 6-chloronicotinic acid. The strategic principle is the activation of the carboxylic acid to facilitate amidation with pyrrolidine.

Primary Synthetic Route: Acid Chloride Formation and Amidation

The synthesis hinges on the initial conversion of 6-chloronicotinic acid to its highly reactive acid chloride derivative, 6-chloronicotinoyl chloride. This is a standard transformation achieved by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acid chloride is then reacted in situ with pyrrolidine in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct, affording the target amide.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established chemical principles and procedures described for analogous transformations.

Part A: Synthesis of 6-Chloronicotinoyl Chloride

  • To a stirred suspension of 6-chloronicotinic acid (1.0 eq) in toluene (5-10 mL per gram of acid) is added thionyl chloride (1.5 eq).

  • A catalytic amount of DMF (2-3 drops) is added.

  • The reaction mixture is heated to reflux (approx. 110 °C) for 2-4 hours, during which the solid dissolves. The reaction can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure (in vacuo) to yield crude 6-chloronicotinoyl chloride as a solid, which is used in the next step without further purification.

Part B: Synthesis of (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

  • The crude 6-chloronicotinoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in DCM is added dropwise to the cooled solution over 15-30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure title compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the reactivity of its C2-chloro substituent. This position is highly susceptible to displacement via transition metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This versatility allows for the strategic introduction of diverse functional groups and the elaboration into more complex molecular scaffolds.

// Edges with reaction conditions Core -> Suzuki [label=" Suzuki-Miyaura\n(Ar-B(OH)₂, Pd catalyst, Base) ", fontcolor="#5F6368", fontsize=9]; Core -> Buchwald [label=" Buchwald-Hartwig\n(R₂NH, Pd catalyst, Base) ", fontcolor="#5F6368", fontsize=9]; Core -> Sonogashira [label=" Sonogashira\n(Alkyne, Pd/Cu catalyst, Base) ", fontcolor="#5F6368", fontsize=9]; } caption [label="Fig 2: Major cross-coupling pathways.", fontname="Arial", fontsize=10];

Application in Drug Discovery: A Case Study

The utility of this compound is exemplified by its use as a key intermediate in the synthesis of novel ligands for the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target for neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Case Study: Synthesis of α4β2 nAChR Ligands

In a patented drug discovery program, researchers utilized the title compound as a scaffold to build a library of potential nAChR modulators. The synthetic strategy involved a Suzuki-Miyaura cross-coupling reaction to displace the C2-chloro group with various aryl and heteroaryl boronic acids.

Workflow: From Intermediate to Final Ligand

  • Starting Material: this compound serves as the foundational pyridine core.

  • Key Reaction: A Suzuki-Miyaura coupling is performed between the intermediate and a selected boronic acid (e.g., 3-pyridinylboronic acid). This reaction is typically catalyzed by a palladium complex such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Resulting Scaffold: The reaction yields a 2-aryl-5-(pyrrolidin-1-ylcarbonyl)pyridine derivative.

  • Further Elaboration: This new scaffold can be further modified if necessary, leading to a diverse library of compounds for biological screening.

This specific application validates the compound's role as a reliable and versatile building block. The mass of the resulting coupled product, (pyrrolidin-1-yl)(2-(pyridin-3-yl)pyridin-5-yl)methanone, was confirmed by mass spectrometry (MH+ = 254), providing authoritative evidence of the successful transformation.

Conclusion

This compound is a high-value intermediate for drug discovery and development. Its straightforward two-step synthesis from inexpensive starting materials and the strategic reactivity of its chloro-substituent make it an efficient tool for accessing novel chemical space. Its documented use in the synthesis of nAChR ligands demonstrates its practical application in creating sophisticated molecules for challenging biological targets. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

  • Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(8), 2413-2424. Available at: [Link]

  • Gfeller, P., et al. (2013). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5899. Available at: [Link]

  • Gatti, M., et al. (2001). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 44(16), 2641-2648. Available at: [Link]

  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • European Patent Office. (n.d.). EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Ferreira, B., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(7), 3540. Available at: [Link]

  • Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 39, 1827-1838. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-(pyrrolidine-1-carbonyl)pyridine. Retrieved from [Link]

  • O'Donnell, C. J., et al. (2007). WO2007082072A2 - Preparation of pyridine derivatives as alpha4beta2 nicotinic acetylcholine receptor ligands. Google Patents.
  • PrepChem. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]

Sources

Unveiling the Genesis of a Key Synthetic Building Block: A Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a significant heterocyclic compound in the landscape of modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational chemistry and evolution of this important synthetic intermediate.

Introduction: A Molecule of Growing Importance

This compound, identified by its CAS number 64614-47-7, is a substituted pyridine derivative. Its structure, featuring a chloropyridine core linked to a pyrrolidine amide, confers a unique combination of chemical reactivity and biological relevance. While not a therapeutic agent in itself, it serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The journey of this compound from a laboratory curiosity to a commercially available synthetic staple is a testament to the ongoing quest for new chemical entities with valuable properties.

The Genesis: Tracing the Discovery and Early Synthesis

While a definitive, high-profile "discovery" paper solely dedicated to this compound is not readily apparent in the primary scientific literature, its emergence is intrinsically linked to the broader exploration of nicotinic acid derivatives for bioactive applications. The synthesis of such compounds generally falls under the well-established principles of amide bond formation.

The foundational reaction for the creation of this molecule involves the coupling of two key precursors: 2-chloronicotinoyl chloride and pyrrolidine . The historical development of the synthesis of these precursors is therefore central to the story of the title compound.

2.1. The Precursor Story: Paving the Way with 2-Chloronicotinic Acid and its Acyl Chloride

Research into 2-chloronicotinic acid and its derivatives has been active for several decades, driven by their utility as intermediates for pharmaceuticals like the anti-inflammatory drug pranoprofen, and herbicides such as diflufenican.[1][2] The conversion of 2-chloronicotinic acid to its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride, is a standard and vital step in the synthesis of many amides, including our target molecule.

A common laboratory-scale preparation of 2-chloronicotinoyl chloride involves the treatment of 2-chloronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in an inert solvent.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, significantly enhancing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by amines like pyrrolidine. Various patents also describe alternative and improved methods for the industrial-scale synthesis of 2-chloronicotinoyl chloride, highlighting its commercial importance.[4]

The Core Synthesis: A Step-by-Step Protocol

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The following protocol outlines a representative laboratory procedure.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-chloronicotinoyl chloride and pyrrolidine.

Materials:

  • 2-chloronicotinoyl chloride

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Amine and Base: In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the pyrrolidine and driving the reaction to completion.

  • Reaction: Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2-chloronicotinoyl chloride with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Warm to Room Temperature: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution to remove any remaining acid, followed by brine to aid in the separation of the aqueous and organic layers.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Causality in Experimental Choices:

  • Aprotic Solvent: The use of an anhydrous aprotic solvent like dichloromethane is critical to prevent the hydrolysis of the highly reactive 2-chloronicotinoyl chloride.

  • Stoichiometry: A slight excess of pyrrolidine is often used to ensure the complete consumption of the acyl chloride. The excess base is necessary to neutralize all the generated HCl.

  • Temperature Control: The initial cooling of the reaction mixture is a key safety and purity measure. The reaction between an acyl chloride and an amine is highly exothermic. Uncontrolled temperature can lead to the formation of undesired byproducts.

Visualization of the Synthetic Workflow

The synthesis of this compound can be visualized as a two-stage process, starting from the commercially available 2-chloronicotinic acid.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Amide Formation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl_Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic_Acid->2-Chloronicotinoyl_Chloride Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->2-Chloronicotinoyl_Chloride Final_Product This compound 2-Chloronicotinoyl_Chloride->Final_Product Amidation Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product

Caption: Synthetic pathway to this compound.

Applications and Future Directions

The primary utility of this compound lies in its role as a versatile intermediate. The presence of the reactive chlorine atom on the pyridine ring allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of more complex molecules. The pyrrolidine amide moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

While the initial impetus for the synthesis of this and similar molecules was likely rooted in broad screening programs for new bioactive compounds, its continued relevance is in enabling the targeted design of molecules for specific biological targets. For instance, a 2002 study in the Journal of Medicinal Chemistry described the synthesis and evaluation of a series of complex analogues, which included the 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy) moiety, as potential PET imaging agents for nicotinic acetylcholine receptors.[3][4] This highlights the adaptability of the core structure in the development of sophisticated diagnostic and therapeutic agents.

Conclusion

This compound stands as a valuable tool in the arsenal of the synthetic chemist. Its history is intertwined with the broader development of pyridine chemistry for life science applications. The straightforward and robust synthetic methodology, rooted in fundamental organic chemistry principles, ensures its continued accessibility. As the demand for novel and effective pharmaceuticals and agrochemicals persists, the role of such well-defined and versatile building blocks will undoubtedly continue to expand, paving the way for future discoveries.

References

  • PrepChem. Synthesis of 2-chloronicotinyl chloride. [Link]

  • Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]

  • PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

Sources

Spectroscopic Characterization of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a derivative of nicotinic acid, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural motifs, featuring a substituted pyridine ring coupled with a pyrrolidine amide, are prevalent in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis, process development, and quality control, ensuring structural integrity and purity. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is based on established principles of spectroscopy and comparative analysis with structurally related molecules, offering a robust framework for its characterization.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key features include a trisubstituted pyridine ring and a pyrrolidine amide moiety. These components give rise to characteristic signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental tool for elucidating the hydrogen framework of a molecule. The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons on the pyridine ring and the pyrrolidine moiety.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary and Interpretation
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine)8.4 - 8.6d~2.5
H-4 (Pyridine)7.8 - 8.0dd~8.5, 2.5
H-3 (Pyridine)7.3 - 7.5d~8.5
CH₂ (Pyrrolidine, adjacent to N)3.4 - 3.7t~6.5
CH₂ (Pyrrolidine, adjacent to N)3.3 - 3.6t~6.5
CH₂ (Pyrrolidine, β to N)1.8 - 2.1m-

Note: Predicted values are based on the analysis of similar structures and established substituent effects.

The aromatic region will display signals for the three pyridine protons. The H-6 proton, positioned between the nitrogen and the chloro group, is expected to be the most deshielded. The H-4 proton will appear as a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton will be a doublet, coupling with H-4. The pyrrolidine protons will show two distinct multiplets in the aliphatic region. The methylene groups adjacent to the nitrogen of the amide will be deshielded and appear as triplets, while the other two methylene groups will be more shielded and may overlap, presenting as a multiplet.

workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis a Dissolve sample in deuterated solvent b Tune and shim spectrometer a->b c Acquire FID b->c d Fourier Transform c->d e Phase and baseline correction d->e f Integration and peak picking e->f g Structural Elucidation f->g

Caption: ¹H NMR experimental workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Data Summary and Interpretation
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 168
C-2 (Pyridine)150 - 153
C-6 (Pyridine)148 - 151
C-5 (Pyridine)138 - 141
C-4 (Pyridine)125 - 128
C-3 (Pyridine)122 - 125
CH₂ (Pyrrolidine, adjacent to N)45 - 49
CH₂ (Pyrrolidine, β to N)24 - 28

Note: Predicted values are based on the analysis of similar structures and established substituent effects.

The carbonyl carbon of the amide group is expected to be the most downfield signal. The pyridine carbons will appear in the aromatic region, with their chemical shifts influenced by the chloro, amide, and nitrogen substituents. The two sets of pyrrolidine carbons will be observed in the aliphatic region, with the carbons adjacent to the nitrogen appearing at a lower field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty accessory is first recorded. Then, the sample spectrum is acquired. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Summary and Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Amide I)1630 - 1660Strong
C-N Stretch (Amide)1400 - 1440Medium
C=C/C=N Stretch (Pyridine ring)1550 - 1600Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C-Cl Stretch700 - 800Strong

The most prominent absorption band will be the strong C=O stretch of the tertiary amide. The aromatic C=C and C=N stretching vibrations of the pyridine ring will also be clearly visible. The aliphatic C-H stretching vibrations from the pyrrolidine ring will appear just below 3000 cm⁻¹. The C-Cl stretch is expected in the fingerprint region. The analysis of related pyridine compounds suggests these characteristic absorption bands will be well-defined.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Summary and Interpretation
  • Molecular Ion (M⁺): The expected molecular weight of this compound is approximately 224.69 g/mol . The mass spectrum should show a molecular ion peak (or [M+H]⁺ in ESI) corresponding to this mass. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of about one-third of the M⁺ peak, which is characteristic for a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of the pyrrolidine group.

    • Cleavage of the amide bond, leading to the formation of a 2-chloropyridine-5-carbonyl cation.

    • Loss of CO.

    • Fragmentation of the pyridine ring.

The fragmentation pattern for related chloropyridine structures often involves the loss of the chlorine atom or cleavage of the substituent from the ring.[2]

fragmentation M Molecular Ion (M⁺) m/z ~224/226 F1 Loss of Pyrrolidine M->F1 F2 Loss of CO M->F2 F3 2-chloropyridin-5-yl cation F1->F3

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound, through ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating characterization of its molecular structure. The predicted data, based on sound spectroscopic principles and comparison with analogous compounds, offers a reliable reference for researchers engaged in the synthesis and application of this important chemical entity. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural confirmation and purity assessment.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Experimental and simulated IR spectra of 2-chloro-5-nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple listing of data points to offer insights into its synthesis, reactivity, and safe handling, grounded in established chemical principles.

Compound Identity and Structure

IUPAC Name: (6-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Synonyms: 2-Chloro-5-(1-piperidinylcarbonyl)pyridine, 1-(6-chloro-nicotinoyl)-piperidine

CAS Number: 64614-48-8

Molecular Formula: C₁₁H₁₃ClN₂O

Molecular Weight: 224.69 g/mol

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These parameters are critical for designing experimental conditions, developing formulations, and ensuring safe handling.

PropertyValueSource
Melting Point ~95-99 °C[1] (analog)
Boiling Point 387.2 °C at 760 mmHg[2][3]
Density 1.25 g/cm³[3]
Refractive Index 1.573[3]
Solubility Soluble in common organic solvents.[1]
Flash Point 188 °C[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved through a two-step process, leveraging fundamental principles of organic chemistry.

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

The precursor, 2-chloronicotinoyl chloride, is synthesized from 2-chloronicotinic acid. This transformation is a standard conversion of a carboxylic acid to an acid chloride, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction Scheme:

Synthesis of 2-Chloronicotinoyl Chloride 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic Acid->2-Chloronicotinoyl Chloride SOCl₂, reflux Amide Bond Formation 2-Chloronicotinoyl Chloride 2-Chloronicotinoyl Chloride This compound This compound 2-Chloronicotinoyl Chloride->this compound Pyrrolidine, Base

Figure 3: Synthesis of this compound.

Mechanistic Insight: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond. A base, such as triethylamine or an excess of pyrrolidine, is typically added to neutralize the HCl generated during the reaction.

Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the 2-chloropyridine moiety. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SₙAr). [4] This makes the compound a valuable intermediate for introducing a variety of nucleophiles at this position, leading to a diverse range of substituted pyridine derivatives. Potential nucleophiles include amines, alcohols, and thiols.

Predicted Spectral Data

¹H NMR Spectroscopy
  • Pyridine Protons: Three protons on the pyridine ring would be expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C6 a doublet, and the proton at C3 a doublet.

  • Pyrrolidine Protons: The protons of the pyrrolidine ring will appear in the aliphatic region (typically δ 1.5-4.0 ppm). Due to the amide bond, the two methylene groups adjacent to the nitrogen will likely be diastereotopic and show complex splitting patterns.

¹³C NMR Spectroscopy
  • Pyridine Carbons: The six carbons of the pyridine ring will show signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the chlorine (C2) and the carbon attached to the carbonyl group (C5) will be significantly deshielded.

  • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

  • Pyrrolidine Carbons: The four carbons of the pyrrolidine ring will appear in the aliphatic region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band corresponding to the amide carbonyl stretch is expected around 1630-1680 cm⁻¹.

  • C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl stretch of the chloropyridine ring.

  • Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions for the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 224, with a characteristic isotopic pattern (M+2) at m/z 226 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the pyrrolidine ring or the carbonyl group.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of this compound.

Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride

[5] Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (approximately 2 mL per gram of acid).

  • Carefully add thionyl chloride (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-chloronicotinoyl chloride as an oil, which may solidify upon standing. This crude product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Chloronicotinoyl chloride

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this compound or a closely related analog.

Applications in Drug Development

The 2-chloropyridine scaffold is a common feature in many biologically active molecules. The title compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine amide functionality can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The reactivity of the 2-chloro position allows for further diversification of the molecular structure in the later stages of a synthetic route, which is a key strategy in drug discovery.

References

  • PrepChem. Synthesis of 2-chloronicotinyl chloride. [Link]

  • Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • Chemsrc. 2-Chloronicotinyl chloride | CAS#:49609-84-9. [Link]

  • ChemBK. (6-chloropyridin-3-yl)(morpholin-4-yl)methanone. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Chemsrc. (6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone. [Link]

  • PubMed. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. [Link]

  • PrepChem. Synthesis of 6-chloronicotinic acid. [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • PubMed. Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine (CAS No. 64614-48-8). As specific safety and toxicological data for this compound are not extensively documented, this guide synthesizes information from structurally related pyridine derivatives to establish a robust and precautionary framework for its use in research and development settings. The protocols described herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage risks effectively.

Section 1: Compound Identification and Inferred Hazard Profile

1.1. Chemical Identity

PropertyValueSource
IUPAC Name (6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
Synonyms 2-chloro-5-(1-pyrrolidinylcarbonyl)pyridine[1]
CAS Number 64614-48-8[2]
Molecular Formula C₁₁H₁₃ClN₂O[1][2]
Molecular Weight 224.69 g/mol [1][2]
Appearance Solid (inferred)[3]

1.2. Structural Analogs and Basis for Hazard Assessment

Direct, comprehensive toxicological data for this compound is limited. Therefore, this guide establishes a conservative safety protocol based on data from analogous chemical structures, including 2-chloropyridine, 2-chloro-5-(chloromethyl)pyridine, and other substituted chloropyridines. The core 2-chloropyridine structure is known to be toxic and irritating.[4] The addition of functional groups, such as the pyrrolidinylcarbonyl moiety, may alter the compound's reactivity and toxicological profile, necessitating a cautious approach.

1.3. Anticipated Hazard Profile

Based on the analysis of related compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[5][7][8] Prolonged contact may lead to more severe effects.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][7][9]

  • Respiratory Irritation: Inhalation of dust or particulates may cause respiratory tract irritation.[3][5][9]

Section 2: Risk Management and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any handling of this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Engineering controls and appropriate PPE are critical to minimizing these risks.

2.1. Engineering Controls

  • Ventilation: All manipulations of solid this compound should be performed in a certified chemical fume hood to control airborne dust and particulates.[5] The ventilation system should be designed to prevent recirculation into the workspace.[3]

  • Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), use of a glove box or other contained apparatus is recommended.

2.2. Personal Protective Equipment (PPE) Selection

The selection of PPE is paramount for user safety. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_controls Engineering Controls Start Start: Handling This compound Check_Solid Handling Solid? Start->Check_Solid Check_Solution Handling Solution? Check_Solid->Check_Solution No Solid_PPE Required PPE: - Nitrile Gloves (Double-gloved) - Safety Goggles - Lab Coat - Respiratory Protection (N95/P1) Check_Solid->Solid_PPE Yes Solution_PPE Required PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Face Shield (if splash risk) Check_Solution->Solution_PPE Yes Fume_Hood Work in Chemical Fume Hood Solid_PPE->Fume_Hood Solution_PPE->Fume_Hood

Caption: PPE selection workflow for handling the compound.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption, double-gloving is recommended.[3] Gloves must be inspected before use and changed immediately if contaminated. Always wash hands thoroughly after removing gloves.[10]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fastened. For larger quantities or tasks with a high risk of exposure, a chemically resistant apron is advisable.[3]

  • Respiratory Protection: For handling the solid compound, a NIOSH-approved respirator (e.g., N95 or P1 filter for particulates) is recommended to prevent inhalation of dust.[11]

Section 3: Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and ensure a safe laboratory environment.

3.1. General Handling

  • Avoid all personal contact, including inhalation of dust.[3][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][10]

  • Ensure all containers are clearly labeled.

  • Use good occupational work practices. Launder contaminated clothing separately before reuse.[10]

3.2. Storage

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[3]

  • Protect containers from physical damage and inspect regularly for leaks.[10]

Section 4: Emergency Procedures

Immediate and appropriate action during an emergency is critical to mitigating harm.

4.1. First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[9]

4.2. Accidental Release Measures

The response to a spill should be dictated by its size and location. The following flowchart provides a decision-making framework for spill response.

Spill_Response cluster_initial Initial Response cluster_actions Containment & Cleanup cluster_final Final Steps Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small_Spill Small Spill (Inside Fume Hood) Assess->Small_Spill Small Large_Spill Large Spill (Outside Containment) Assess->Large_Spill Large Cleanup 1. Wear appropriate PPE. 2. Cover with absorbent material. 3. Collect into a sealed container. Small_Spill->Cleanup Evacuate 1. Evacuate immediate area. 2. Alert safety personnel. 3. Prevent entry. Large_Spill->Evacuate Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of waste as hazardous material. Evacuate->Dispose Decontaminate->Dispose

Caption: Decision tree for spill response procedures.

  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear the appropriate PPE as outlined in Section 2.2.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[11]

  • Cleanup: For solid spills, use dry cleanup procedures to avoid generating dust.[3] Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Following collection, decontaminate the area with an appropriate solvent and then wash with soap and water.

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a sealed, properly labeled container.[3]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or in general waste.

Section 6: Conclusion

While this compound is a valuable compound in research, particularly in drug development, its handling demands a high level of caution due to the inferred hazards from its structural class. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A culture of safety, grounded in a thorough understanding of potential hazards, is the cornerstone of responsible scientific innovation.

References

  • MATERIAL SAFETY DATA SHEET. (2011). Link

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. Link

  • Apollo Scientific. (2023). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet. Link

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Link

  • Fisher Scientific. (2025). 2-Chloro-5-pyridineboronic acid Safety Data Sheet. Link

  • Fisher Scientific. (2025). 2-Chloro-5-nitropyridine Safety Data Sheet. Link

  • ChemicalBook. (2022). 2-chloro-5-(piperidin-1-ylcarbonyl)pyridine Safety Data Sheet. Link

  • Sigma-Aldrich. (2025). Pyridine Safety Data Sheet. Link

  • National Toxicology Program. (1996). 2-Chloropyridine. Link

  • Capot Chemical. (2008). 2-Chloro-5-(chloromethyl)pyridine MSDS. Link

  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET. Link

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Link

  • CymitQuimica. (n.d.). 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine. Link

  • PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. National Center for Biotechnology Information. Link

  • TCI Chemicals. (2025). 2-Amino-5-chloro-6-methylpyridine SAFETY DATA SHEET. Link

Sources

The Strategic Role of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a halogenated pyridine ring and a pyrrolidine carboxamide creates a chemical scaffold of significant interest in contemporary drug discovery. This technical guide provides an in-depth exploration of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a molecule that serves as a critical building block for a diverse range of biologically active agents. We will dissect its synthesis, explore its applications in various therapeutic areas with a particular focus on nicotinic acetylcholine receptor modulation and oncology, and analyze the structure-activity relationships that govern its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

The Architectural Logic of the this compound Scaffold

The power of the this compound scaffold lies in the strategic combination of its constituent parts. The 2-chloropyridine moiety is an electron-deficient aromatic system, making the chlorine atom susceptible to nucleophilic aromatic substitution, which allows for the introduction of a wide array of functional groups to fine-tune the molecule's properties.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many natural products and approved drugs.[2] Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings.[2] The amide linkage provides a rigid and stable connection between these two key components, while also offering hydrogen bonding capabilities.

This unique architecture imparts a desirable combination of chemical reactivity for further derivatization, metabolic stability, and the ability to engage in specific interactions with biological targets. Research has indicated that compounds incorporating a pyridine scaffold can exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a robust and straightforward process, typically achieved through a two-step sequence starting from commercially available 2-chloronicotinic acid. The following protocol is a self-validating system, with each step designed for high yield and purity.

Step 1: Synthesis of the Intermediate, 2-Chloronicotinoyl Chloride

The initial step involves the activation of the carboxylic acid of 2-chloronicotinic acid to the more reactive acid chloride. Thionyl chloride is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the workup.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, and a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to reflux (approximately 79 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Upon completion, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 2-chloronicotinoyl chloride, often an oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Amidation with Pyrrolidine to Yield this compound

The final step is a standard nucleophilic acyl substitution where the freshly prepared 2-chloronicotinoyl chloride is reacted with pyrrolidine to form the target amide.

Experimental Protocol:

  • The crude 2-chloronicotinoyl chloride (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of pyrrolidine (2.2 equivalents, with one equivalent acting as a base to quench the HCl byproduct) in the same anhydrous solvent is added dropwise to the cooled solution of the acid chloride.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with a mild acid (e.g., 1M HCl) to remove excess pyrrolidine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Synthesis_Workflow 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic Acid->2-Chloronicotinoyl Chloride SOCl2, DMF (cat.), reflux This compound This compound 2-Chloronicotinoyl Chloride->this compound Pyrrolidine, DCM, 0°C to rt

Caption: Synthetic route to this compound.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold has demonstrated significant potential in several therapeutic areas.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

A prominent application of this scaffold is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.[4] The natural alkaloid epibatidine, which contains a 2-chloro-5-pyridinyl moiety, is a potent nAChR agonist and has served as a lead structure for the development of novel therapeutics.[5]

Case Study: High-Affinity nAChR Ligands for PET Imaging

In a study aimed at developing novel positron emission tomography (PET) imaging agents for nAChRs, a series of compounds based on a 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine core were synthesized and evaluated.[6][7] While not the exact target molecule of this guide, these analogues share the core 2-chloropyridine and pyrrolidine motifs and provide valuable insights. The in vitro binding affinities of these compounds for nAChRs were found to be in the picomolar range, demonstrating the high potency that can be achieved with this scaffold.[6][7]

CompoundKi (pM) for nAChR
3b 28
6b 23

Data sourced from Brown et al., J Med Chem. 2002.[6]

These findings underscore the potential of the this compound scaffold in designing potent nAChR ligands for both therapeutic and diagnostic applications.

Oncology

The pyridine ring is a common feature in many anticancer agents.[8] The this compound scaffold can serve as a versatile starting point for the development of novel oncology drugs, such as kinase inhibitors.

Conceptual Application: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 2-chloropyridine moiety can be functionalized to introduce a hinge-binding motif, while the pyrrolidinylcarbonyl group can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity. For instance, the 4-amino-pyrrolopyridine-5-carboxamide scaffold has been successfully employed to develop selective Janus kinase 1 (JAK1) inhibitors.[9] This suggests that the this compound core could be similarly adapted to target other kinases.

Kinase_Inhibitor_Concept cluster_0 Kinase ATP Binding Pocket Hinge Region Hinge Region Solvent Front Solvent Front 2-Chloropyridine Moiety 2-Chloropyridine Moiety 2-Chloropyridine Moiety->Hinge Region Forms H-bonds Pyrrolidinylcarbonyl Moiety Pyrrolidinylcarbonyl Moiety Pyrrolidinylcarbonyl Moiety->Solvent Front Extends into

Caption: Conceptual binding mode of a kinase inhibitor based on the scaffold.

Structure-Activity Relationships (SAR)

The modular nature of the this compound scaffold allows for systematic modifications to probe structure-activity relationships.

  • The 2-Chloro Position: The chlorine atom at the 2-position of the pyridine ring is a key handle for derivatization. It can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functionalities. The nature of the substituent at this position can significantly impact target binding and pharmacokinetic properties.

  • The Pyrrolidine Ring: The pyrrolidine ring can be substituted at various positions to modulate lipophilicity, introduce additional stereocenters, and create new interactions with the target protein. The stereochemistry of these substituents can be critical for activity.[2]

  • The Amide Linker: While generally kept as a stable linker, modifications to the amide are also possible, although less common.

A study on 3,5-dichloropyridine derivatives as P2X₇ receptor antagonists highlighted the critical role of the pyridine skeleton and the nature of the substituents in determining antagonistic activity.[10] This underscores the importance of systematic exploration of the chemical space around the this compound core to optimize for a desired biological activity.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a blend of synthetic accessibility, metabolic stability, and three-dimensional complexity. Its successful application in the development of high-affinity nAChR ligands is a testament to its potential. Further exploration of this scaffold in other therapeutic areas, particularly in oncology as a basis for novel kinase inhibitors, is a promising avenue for future drug discovery efforts. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this versatile chemical entity.

References

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]

  • Carroll, F. I., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(4), 1465-1474. [Link]

  • Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(9), 4435-4446. [Link]

  • Martínez-Alvarez, R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from [Link]

  • Pesnot, T., et al. (2011). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Future Medicinal Chemistry, 3(1), 85-114. [Link]

  • Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220. [Link]

  • Wikipedia contributors. (2023, December 29). Nicotinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a key building block in contemporary drug discovery programs. The synthesis is presented as a robust two-step process commencing from commercially available 2-chloronicotinic acid. The protocol emphasizes mechanistic rationale, practical experimental considerations, and safety, ensuring reproducibility and scalability. The first step involves the activation of 2-chloronicotinic acid to its corresponding acid chloride, 2-chloronicotinoyl chloride. The second step is the subsequent amidation with pyrrolidine to yield the target compound. This guide is designed for researchers in medicinal chemistry and process development, offering in-depth insights into the critical parameters that govern the reaction's success.

Introduction and Synthetic Strategy

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structure combines a reactive chloropyridine moiety, amenable to nucleophilic aromatic substitution or cross-coupling reactions, with a stable pyrrolidinyl amide group. This combination makes it an attractive scaffold for library synthesis and lead optimization in pharmaceutical research.

The synthetic approach detailed herein is predicated on a classic and highly efficient two-step sequence:

  • Carboxylic Acid Activation: Conversion of 2-chloronicotinic acid into the highly reactive 2-chloronicotinoyl chloride.

  • Nucleophilic Acyl Substitution: Amidation of the acid chloride with pyrrolidine.

This strategy is favored for its high yields, straightforward execution, and the ease of purification of the final product. The conversion of the carboxylic acid to an acid chloride is a critical activation step, as the hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the isolation of the intermediate.[1]

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway from the starting material to the final product, highlighting the key reagents and intermediates.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Start 2-Chloronicotinic Acid Reagents1 Reagent: Thionyl Chloride (SOCl₂) Catalyst: DMF (cat.) Solvent: Toluene Condition: Reflux Start->Reagents1 Intermediate 2-Chloronicotinoyl Chloride Reagents2 Base: Triethylamine (Et₃N) Solvent: Dichloromethane (DCM) Condition: 0 °C to RT Intermediate->Reagents2 Product This compound Pyrrolidine Pyrrolidine Pyrrolidine->Reagents2 Reagents1->Intermediate Reagents2->Product

Caption: Two-step synthesis of the target amide via an acid chloride intermediate.

Detailed Experimental Protocols

Safety First: This protocol involves hazardous materials. Thionyl chloride and 2-chloronicotinoyl chloride are corrosive and moisture-sensitive, releasing HCl gas upon contact with water.[1] Pyrrolidine is a flammable and corrosive amine. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 2-Chloronicotinoyl Chloride

Principle: The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate by thionyl chloride, which then collapses to form the acid chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Reagent/MaterialM.W.AmountMolesEquiv.CAS No.
2-Chloronicotinic Acid157.5610.0 g63.5 mmol1.02942-59-8
Thionyl Chloride (SOCl₂)118.9711.3 mL158.7 mmol2.57719-09-7
Toluene-100 mL--108-88-3
DMF (catalyst)73.090.1 mL-cat.68-12-2

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a scrubber (containing NaOH solution) to neutralize HCl and SO₂ gases. Ensure all glassware is flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2-chloronicotinic acid (10.0 g, 63.5 mmol), toluene (100 mL), and a catalytic drop of DMF (0.1 mL).

  • Reaction Initiation: Slowly add thionyl chloride (11.3 mL, 158.7 mmol) to the stirred suspension at room temperature. The addition may cause some initial gas evolution.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain the reflux for 2-3 hours.

    • Expert Insight: The reaction's progress can be monitored by observing the cessation of gas evolution and the dissolution of the solid 2-chloronicotinic acid, resulting in a clear solution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Trustworthiness Check: To ensure all volatile reagents are removed, co-evaporate the residue with anhydrous toluene (2 x 20 mL). The resulting crude 2-chloronicotinoyl chloride, typically a pale yellow solid or oil, is used directly in the next step without further purification.[1][2] Its high reactivity makes purification by chromatography or distillation challenging and often unnecessary.

Part 2: Synthesis of this compound

Principle: This is a nucleophilic acyl substitution reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl generated, preventing the protonation of pyrrolidine, which would render it non-nucleophilic.

Reagent/MaterialM.W.AmountMolesEquiv.CAS No.
2-Chloronicotinoyl Chloride176.00~63.5 mmol1.01.049609-84-9
Pyrrolidine71.126.4 mL76.2 mmol1.2123-75-1
Triethylamine (Et₃N)101.1910.6 mL76.2 mmol1.2121-44-8
Dichloromethane (DCM)-150 mL--75-09-2

Step-by-Step Protocol:

  • Setup: In a separate 500 mL flame-dried, three-neck flask under an inert atmosphere, dissolve pyrrolidine (6.4 mL, 76.2 mmol) and triethylamine (10.6 mL, 76.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial as the reaction is highly exothermic.

  • Reactant Addition: Dissolve the crude 2-chloronicotinoyl chloride from Part 1 in anhydrous DCM (50 mL). Add this solution dropwise to the cooled pyrrolidine solution over 30 minutes using an addition funnel. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

    • Expert Insight: Reaction completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the acid chloride spot.

  • Workup & Purification: a. Quench the reaction by adding 50 mL of water. Stir for 10 minutes. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess amines, saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Summary of Results
ParameterStep 1: Acid Chloride FormationStep 2: Amidation
Starting Material 2-Chloronicotinic Acid (10.0 g)2-Chloronicotinoyl Chloride (~11.2 g)
Key Reagents Thionyl ChloridePyrrolidine, Triethylamine
Reaction Time 2-3 hours1-2 hours
Temperature Reflux (~110 °C)0 °C to Room Temp.
Typical Yield Quantitative (used crude)85-95% (after purification)
Product Purity ->98% (by HPLC/NMR)
Appearance Pale yellow oil/solidWhite to off-white solid

References

  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. Available at: [Link]

  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
  • Patsnap. Method for preparing 2-chloronicotinic acid - Eureka. Available at: [Link]

  • PubMed. Synthesis of Some 2-aminonicotinic Acid Derivatives. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • ChemBK. 2-Chloronicotinyl chloride. Available at: [Link]

  • PubChem. 2-Chloronicotinoyl chloride | C6H3Cl2NO. Available at: [Link]

  • CAS Common Chemistry. 2-Chloronicotinoyl chloride. Available at: [Link]

Sources

Application Notes and Protocols for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a substituted pyridine derivative of significant interest as a versatile building block in medicinal chemistry and drug discovery. Its structural motif, featuring a reactive chlorine atom and a pyrrolidine amide group, makes it an attractive intermediate for the synthesis of a wide range of more complex molecules. The pyrrolidine moiety is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties.[1] This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, grounded in established chemical principles and supported by relevant literature.

I. Synthetic Strategy and Rationale

The most direct and efficient synthetic route to this compound involves a two-step process starting from commercially available 2-chloronicotinic acid. This strategy is predicated on the high reactivity of an acid chloride intermediate with an amine.

  • Activation of the Carboxylic Acid: The carboxylic acid group of 2-chloronicotinic acid is first converted to a more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.[2]

  • Amide Bond Formation: The resulting 2-chloronicotinoyl chloride is then reacted with pyrrolidine in an acylation reaction. This nucleophilic acyl substitution is generally a rapid and high-yielding reaction. An excess of pyrrolidine or the addition of a non-nucleophilic base (like triethylamine) is used to neutralize the hydrochloric acid generated during the reaction.

This two-step, one-pot approach is efficient and avoids the need for peptide coupling reagents, which can be expensive and introduce purification challenges.

II. Detailed Experimental Protocols

A. Synthesis of this compound

This protocol details a two-step synthesis starting from 2-chloronicotinic acid.

Step 1: Synthesis of 2-Chloronicotinoyl Chloride (Intermediate)

  • Materials:

    • 2-Chloronicotinic acid

    • Thionyl chloride (SOCl₂)

    • 1,2-Dichloroethane (or another inert solvent like toluene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq).

    • Add an inert solvent such as 1,2-dichloroethane.

    • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.[2]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride, often an oil or low-melting solid, can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

  • Materials:

    • Crude 2-chloronicotinoyl chloride from Step 1

    • Pyrrolidine

    • Triethylamine (Et₃N) or excess pyrrolidine

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 2-chloronicotinoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) and cool the solution in an ice bath (0 °C).

    • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in DCM.

    • Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2-chloronicotinoyl chloride with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification Protocol

The crude this compound can be purified by one of the following methods:

  • Column Chromatography:

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

III. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Pyridine Protons: Three aromatic protons will be present in the region of δ 7.5-8.5 ppm, showing characteristic splitting patterns (doublets and doublets of doublets). The proton at C6, adjacent to the nitrogen, will be the most downfield. Pyrrolidine Protons: The methylene protons of the pyrrolidine ring will appear as multiplets in the region of δ 1.8-3.6 ppm. The protons adjacent to the nitrogen will be further downfield.
¹³C NMR Pyridine Carbons: Expect signals for the five pyridine carbons, with the carbon bearing the chlorine atom and the carbonyl-substituted carbon having distinct chemical shifts. Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon should be observed in the range of δ 165-175 ppm. Pyrrolidine Carbons: Signals for the four pyrrolidine carbons will be present in the aliphatic region.
IR Spectroscopy C=O Stretch: A strong absorption band for the amide carbonyl group is expected around 1630-1680 cm⁻¹. C-Cl Stretch: A stretch for the C-Cl bond on the pyridine ring may be observed in the fingerprint region. C-N Stretch: The C-N bond of the amide will also show a characteristic absorption.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₁ClN₂O). The isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed.

IV. Applications and Potential

This compound is primarily a valuable intermediate in organic synthesis. Its potential applications stem from the ability to further functionalize the molecule.

  • Medicinal Chemistry: The 2-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This makes the compound a key precursor for the synthesis of libraries of compounds for drug screening. For instance, related structures have shown high affinity for nicotinic acetylcholine receptors (nAChRs) and are being explored as potential PET imaging agents.[3][4]

  • Agrochemicals: Pyridine-based structures are common in modern insecticides and herbicides. This compound could serve as a starting material for the development of new agrochemicals.

V. Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Hazards:

    • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

    • Irritation: Can cause skin and serious eye irritation.

  • Fire Safety: Use appropriate extinguishing media for fires involving organic compounds.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

VI. Visualizations

A. Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Purification A 2-Chloronicotinic Acid B 2-Chloronicotinoyl Chloride A->B  SOCl₂, Reflux   D This compound B->D C Pyrrolidine, Et₃N C->D E Crude Product D->E  Workup   F Pure Product E->F  Chromatography / Recrystallization  

Caption: Workflow for the synthesis of this compound.

B. Molecular Structure

Caption: Structure of this compound.

References

  • Google Patents. (n.d.). Synthesis method of 2-chloronicotinoyl chloride.
  • PrepChem. (n.d.). Synthesis of 2-chloronicotinyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. Retrieved from [Link]

  • Europe PMC. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Chloronicotinyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]

  • Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Institutes of Health. (2011). 2-Chloro-5-(chloro-meth-yl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2000). H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. Retrieved from [Link]

  • ResearchGate. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • Google Patents. (n.d.). Production of Pyrrolidine Derivatives.

Sources

Application Notes and Protocols for the Use of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine in Nicotinic Acetylcholine Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold for Nicotinic Acetylcholine Receptor Ligand Development

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognition, memory, and attention, has made them a prime target for therapeutic intervention in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of subtype-selective nAChR ligands is a key objective in modern drug discovery.

This document provides detailed application notes and protocols for the use of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine as a foundational chemical scaffold for the synthesis and evaluation of novel nAChR ligands. While not a potent nAChR ligand itself, its chemical structure offers a strategic starting point for medicinal chemists and pharmacologists aiming to create high-affinity agonists, antagonists, and PET imaging agents for nAChRs. The 2-chloro substituent on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the nAChR binding pocket. The pyrrolidinylcarbonyl moiety can also be modified to fine-tune the physicochemical properties of the final compounds.

Chemical Properties and Synthesis of this compound

Structure:

Key Properties:

  • Molecular Formula: C₁₁H₁₃ClN₂O

  • Molecular Weight: 224.69 g/mol

  • Appearance: Typically an off-white to yellow solid

  • Reactivity: The 2-chloro position is susceptible to nucleophilic aromatic substitution and is an excellent substrate for various palladium-catalyzed cross-coupling reactions.

General Synthesis Route:

A common synthetic route to this compound involves the amidation of 6-chloronicotinic acid with pyrrolidine.

Protocol 1: Synthesis of this compound

  • Activation of 6-Chloronicotinic Acid:

    • To a solution of 6-chloronicotinic acid (1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 eq).

    • Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

  • Amidation:

    • To the activated ester solution, add pyrrolidine (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Application Note 1: Synthesis of High-Affinity nAChR Ligands via Cross-Coupling Reactions

The 2-chloro position of the pyridine ring is a key modifiable site for introducing diverse aryl and heteroaryl moieties through Suzuki-Miyaura cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) to identify potent and selective nAChR ligands.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup:

    • In a reaction vessel, combine this compound (1 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2 eq).

    • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction Conditions:

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over Na₂SO₄.

    • Filter and concentrate the solvent.

    • Purify the residue by column chromatography to obtain the desired coupled product.

Visualization of Synthetic Workflow:

G start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->suzuki purification Purification (Column Chromatography) suzuki->purification product Novel nAChR Ligand Candidate purification->product

Caption: Synthetic workflow for generating novel nAChR ligands.

Application Note 2: Development of PET Tracers for nAChR Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative mapping of nAChR distribution and density in the brain. The development of PET radiotracers with high affinity and selectivity for nAChR subtypes is crucial for studying these receptors in health and disease.[1] The this compound scaffold can be elaborated to synthesize precursors for ¹⁸F-radiolabeling.

Protocol 3: Synthesis of a Precursor for ¹⁸F-Radiolabeling

This protocol outlines a general strategy. The specific reactions will depend on the desired final structure.

  • Introduction of a Leaving Group:

    • Starting with a derivative of this compound where the chloro group has been replaced (e.g., with a phenol), introduce a suitable leaving group for nucleophilic fluorination, such as a nitro group or a tosylate, on an appropriate position of the molecule.

  • Final Precursor Synthesis:

    • Perform any necessary subsequent chemical modifications to arrive at the final precursor structure. This may involve deprotection steps or further functionalization.

Protocol 4: ¹⁸F-Radiolabeling

  • Fluoride-18 Activation:

    • Aseptically dispense aqueous [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃.

    • Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the synthesized precursor in an anhydrous solvent like DMSO or acetonitrile and add it to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 80-120 °C for 10-20 minutes.

  • Purification:

    • Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled PET tracer.

  • Formulation:

    • Formulate the purified tracer in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Visualization of PET Tracer Development Workflow:

G start This compound Derivative precursor_synthesis Multi-step Synthesis of Radiolabeling Precursor start->precursor_synthesis radiolabeling 18F-Radiolabeling precursor_synthesis->radiolabeling hplc HPLC Purification radiolabeling->hplc pet_tracer Formulated PET Tracer hplc->pet_tracer

Caption: Workflow for PET tracer development.

Application Note 3: In Vitro Characterization of Novel nAChR Ligands

Once novel compounds have been synthesized, their pharmacological properties at nAChRs must be determined. This typically involves radioligand binding assays to assess affinity and functional assays to determine efficacy (agonist, antagonist, or allosteric modulator).

Protocol 5: Radioligand Binding Assay for α4β2 nAChRs

  • Membrane Preparation:

    • Prepare crude membrane fractions from cells or tissues expressing the α4β2 nAChR subtype. This is typically done by homogenization followed by centrifugation.

  • Binding Assay:

    • In a 96-well plate, add a known concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), the membrane preparation, and varying concentrations of the synthesized test compound.

    • For non-specific binding determination, include a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 6: Functional Assay using Calcium Flux

  • Cell Culture:

    • Culture a cell line stably expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2 cells) in appropriate media.

  • Cell Plating and Dye Loading:

    • Plate the cells in a 96-well black-walled, clear-bottom plate.

    • After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Fluorescence Measurement:

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Add varying concentrations of the test compound (to assess agonist activity) or a fixed concentration of a known agonist (e.g., nicotine) followed by varying concentrations of the test compound (to assess antagonist activity).

    • Continuously record the fluorescence intensity to measure changes in intracellular calcium concentration.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Data Presentation:

Compound IDModification at 2-positionKᵢ (nM) for α4β2 nAChREC₅₀ (nM)Eₘₐₓ (% of Nicotine)
Cmpd-1Phenyl15.2>1000<10
Cmpd-23-Pyridyl0.825.685
Cmpd-35-Thienyl5.4>1000<5

Visualization of In Vitro Characterization Workflow:

G start Synthesized Ligand Candidate binding_assay Radioligand Binding Assay (e.g., [3H]Epibatidine) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) start->functional_assay ki_value Determine Ki (Affinity) binding_assay->ki_value ec50_ic50 Determine EC50/IC50 (Potency/Efficacy) functional_assay->ec50_ic50 sar Structure-Activity Relationship (SAR) Analysis ki_value->sar ec50_ic50->sar

Caption: Workflow for in vitro characterization of novel nAChR ligands.

Conclusion

This compound represents a highly valuable and versatile starting material for researchers in the field of nicotinic acetylcholine receptor pharmacology. Its strategic placement of a modifiable chloro group and a pyrrolidinylcarbonyl moiety provides a robust platform for the synthesis of diverse chemical libraries. By following the protocols outlined in these application notes, scientists can efficiently generate and characterize novel high-affinity ligands, including potential therapeutics and advanced imaging agents, to further unravel the complexities of the nicotinic cholinergic system.

References

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]

  • Navarro, H. A., Howard, J. L., Pollard, G. T., Holloway, H. W., Li, C., Greig, N. H., & Carroll, F. I. (2014). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. Journal of Medicinal Chemistry, 57(15), 6594–6607. [Link]

  • Navarro, H. A., Howard, J. L., Pollard, G. T., & Carroll, F. I. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of Medicinal Chemistry, 57(3), 915–926. [Link]

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptor. ResearchGate. [Link]

  • Gao, Y., Horti, A. G., Kuwabara, H., Ravert, H. T., Hilton, J., Holt, D. P., Kumar, A., Alexander, M., Endres, C. J., Wong, D. F., & Dannals, R. F. (2007). Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 50(16), 3814–3824. [Link]

  • Gündisch, D., & Eibl, C. (2011). Synthesis of α3β4 nicotinic acetylcholine receptor modulators derived from aristoquinoline that reduce reinstatement of cocaine-seeking behavior. ACS Chemical Neuroscience, 2(10), 573–579. [Link]

  • Tsetlin, V., & Hucho, F. (2012). Natural compounds interacting with nicotinic acetylcholine receptors: from low-molecular weight ones to peptides and proteins. Molecules, 17(9), 10837–10871. [Link]

  • Liang, F., Navarro, H., Abraham, P., Kotian, P., Ding, Y. S., Fowler, J., Volkow, N., Kuhar, M. J., & Carroll, F. I. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: A new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293–2295. [Link]

  • Gao, Y., Ravert, H. T., Musachio, J. L., Mathis, C. A., Holt, D. P., Maram, C. R., ... & Dannals, R. F. (2008). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 51(21), 7005-7009. [Link]

  • Navarro, H. A., Howard, J. L., Pollard, G. T., & Carroll, F. I. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. PubMed Central. [Link]

  • MySkinRecipes. (n.d.). (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Li Petri, G., Raimondi, M. V., & Amato, V. (2021). Pyrrolidine in drug discovery: A versatile scaffold for novel biologically active compounds. Molecules, 26(16), 4998. [Link]

  • Lester, H. A., Pantoja, R., Gleitsman, K. R., & Dougherty, D. A. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 106(22), 9062–9067. [Link]

  • Narkhede, H. R., Patil, S. D., & Chaudhari, R. D. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

  • Lauterbach, G., & Hagemann, H. (1994). U.S. Patent No. 5,329,011. Washington, DC: U.S.
  • Gao, M., Wang, M., Zheng, Q. H., Glick-Wilson, K., & Yoder, K. K. (2014). Novel 18F-labeled κ-opioid receptor antagonist as PET radiotracer: synthesis and in vivo evaluation of 18F-LY2459989 in nonhuman primates. Journal of Nuclear Medicine, 55(8), 1347–1352. [Link]

Sources

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" as a PET imaging ligand

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed application and protocol guide for the investigational Positron Emission Tomography (PET) ligand, "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine," hereafter referred to as [¹¹C]CPPC, for imaging nicotinic acetylcholine receptors (nAChRs). As this is a novel tracer, this guide is built upon established principles of PET ligand development and draws parallels from structurally related compounds.

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo quantification of biological processes.[1] The development of novel PET radioligands is crucial for advancing our understanding of disease pathophysiology and for accelerating drug development.

The compound this compound contains a chloropyridine scaffold, a structural motif present in various biologically active molecules, including ligands targeting the central nervous system (CNS).[2][3] Specifically, pyridine derivatives have been successfully developed as PET ligands for imaging various neuroreceptors, including the cannabinoid type 2 (CB2) receptor and nicotinic acetylcholine receptors (nAChRs).[4][5] The α7 and α4β2 subtypes of nAChRs are of significant interest as they are implicated in the pathophysiology of several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and nicotine addiction.[6][7][8]

This guide proposes the development of [¹¹C]CPPC as a novel PET ligand for imaging nAChRs. We hypothesize that the unique chemical structure of CPPC may offer favorable properties, such as appropriate blood-brain barrier (BBB) penetration, high binding affinity, and specificity for nAChRs. The use of Carbon-11 (¹¹C, t½ = 20.4 min) as the radionuclide allows for multiple PET scans in the same subject on the same day and preserves the compound's original chemical structure, which is ideal for initial preclinical and clinical evaluations.[9][10]

Synthesis and Radiochemistry of [¹¹C]CPPC

The successful application of a PET tracer hinges on a reliable and efficient radiosynthesis method that consistently produces a high-purity product with high molar activity. We propose a palladium-mediated aminocarbonylation reaction using [¹¹C]carbon monoxide ([¹¹C]CO), a versatile and widely used precursor in PET chemistry.[1]

Synthesis of Precursor and Non-radioactive Standard

Precursor (2-chloro-5-iodopyridine): The synthesis of the iodo-precursor is a critical first step. It can be prepared from commercially available 2-chloropyridine through various established iodination methods.

Non-radioactive ("Cold") Standard (this compound): The standard is required for chemical characterization and as a reference for quality control. It can be synthesized by reacting 2-chloro-5-carbonyl chloride pyridine with pyrrolidine in the presence of a non-nucleophilic base. The final product should be purified by column chromatography and its identity confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Radiosynthesis of [¹¹C]CPPC

The radiosynthesis is performed in an automated synthesis module. The overall workflow is depicted below.

Radiosynthesis_Workflow cluster_0 Step 1: [¹¹C]CO₂ Production cluster_1 Step 2: [¹¹C]CO Conversion cluster_2 Step 3: Aminocarbonylation Reaction cluster_3 Step 4: Purification & Formulation Cyclotron ¹⁴N(p,α)¹¹C reaction in Cyclotron CO2_Target [¹¹C]CO₂ Target Gas Cyclotron->CO2_Target Proton Beam CO_Converter [¹¹C]CO₂ to [¹¹C]CO (Zinc reduction @ 400°C) CO2_Target->CO_Converter Reactor Reaction Vessel: - Precursor (2-chloro-5-iodopyridine) - Pyrrolidine - Pd Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., DMF) CO_Converter->Reactor Trap [¹¹C]CO HPLC Semi-preparative HPLC (C18 column) Reactor->HPLC Inject crude mixture SPE Solid-Phase Extraction (SPE) (C18 cartridge) HPLC->SPE Collect radioactive peak Final_Product [¹¹C]CPPC in sterile saline for injection SPE->Final_Product Elute with ethanol, dilute with saline InVivo_PET_Workflow cluster_0 Animal Preparation cluster_1 Imaging Protocol cluster_2 Data Analysis AnimalPrep Anesthetize Animal (e.g., Rat) (Isoflurane 1.5-2.5%) Place in PET/CT Scanner Insert tail vein catheter CT_Scan Low-dose CT Scan (for attenuation correction & anatomical reference) AnimalPrep->CT_Scan PET_Scan Start 60-90 min Dynamic PET Scan CT_Scan->PET_Scan Injection Inject [¹¹C]CPPC bolus via catheter (~15-20 MBq) Reconstruction Reconstruct Dynamic PET Images Injection->PET_Scan Blocking Optional: Pre-treat with Blocker (e.g., Nicotine 30 min prior) for specificity scan Blocking->Injection Blocking Study ROI Define Regions of Interest (ROIs) (e.g., Thalamus, Cortex, Cerebellum) using co-registered CT/MRI Reconstruction->ROI TAC Generate Time-Activity Curves (TACs) for each ROI ROI->TAC Modeling Apply Kinetic Models (e.g., Logan graphical analysis) to estimate Binding Potential (BP_ND) TAC->Modeling

Sources

Application Notes and Protocols for the Derivatization of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a key heterocyclic building block in contemporary medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of the C2-chlorine substituent and the robust pyrrolidinyl amide at the C5-position. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing amide group, renders the C2-position highly susceptible to a variety of transformations. This unique electronic profile, combined with the pharmacokinetic and pharmacodynamic advantages often conferred by the pyrrolidine moiety, makes this scaffold a valuable starting point for the synthesis of novel therapeutic agents. For instance, analogous structures are found as key intermediates in the synthesis of modern pharmaceuticals, such as the anticoagulant Apixaban.[1][2][3]

This guide provides a comprehensive overview of the principal derivatization techniques for this compound, offering detailed, field-proven protocols for common cross-coupling and substitution reactions. The methodologies are designed to be reproducible and scalable, with an emphasis on the underlying mechanistic principles to empower researchers in their drug discovery endeavors.

Chemical Reactivity Profile

The derivatization chemistry of this compound is dominated by two main pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) at the C2-position. The electron-withdrawing nature of the pyridine nitrogen and the C5-amide group significantly activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst and facilitates nucleophilic attack.[4]

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a modular and efficient approach to explore a vast chemical space.[5] For an electron-deficient substrate like this compound, these reactions are particularly effective.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-pyridine structures.[6] The reaction of this compound with various boronic acids or esters provides access to a diverse range of derivatives.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Start This compound Reaction_Vessel Reaction Mixture (Solvent, Heat) Start->Reaction_Vessel Boronic_Acid R-B(OH)2 Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Product 2-Aryl/Vinyl-5-(pyrrolidin-1-ylcarbonyl)pyridine Reaction_Vessel->Product caption Suzuki-Miyaura Coupling Workflow

Reagent/ParameterQuantity/ValueRationale
Starting Material This compound (1.0 equiv)The electrophilic partner in the coupling reaction.
Coupling Partner Phenylboronic Acid (1.2 equiv)The nucleophilic partner, providing the aryl group. A slight excess ensures complete consumption of the starting material.
Catalyst Pd(dppf)Cl2 (3 mol%)A robust and efficient catalyst for cross-coupling with aryl chlorides. The dppf ligand provides stability and promotes reductive elimination.
Base K2CO3 (2.0 equiv)Activates the boronic acid for transmetalation. Carbonates are generally effective and well-tolerated bases for Suzuki couplings.
Solvent 1,4-Dioxane/H2O (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °CElevated temperature is often required to drive the reaction to completion, especially with less reactive aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/H2O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Increase catalyst loading to 5 mol% or try a more active ligand such as SPhos or XPhos.[7] Ensure the reaction is strictly anaerobic.

  • Protodeboronation of Boronic Acid: Use a milder base like K3PO4 and ensure the reaction is not overheated.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[8][9] This reaction is particularly useful for coupling this compound with primary and secondary amines.

The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the palladium center after oxidative addition, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[10]

Buchwald_Hartwig_Amination Start This compound Reaction_Vessel Reaction Mixture (Solvent, Heat) Start->Reaction_Vessel Amine R1R2NH Amine->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Base Strong Base (e.g., NaOtBu) Base->Reaction_Vessel Product 2-(Amino)-5-(pyrrolidin-1-ylcarbonyl)pyridine Reaction_Vessel->Product caption Buchwald-Hartwig Amination Workflow

Reagent/ParameterQuantity/ValueRationale
Starting Material This compound (1.0 equiv)The electrophilic partner.
Coupling Partner Morpholine (1.2 equiv)The nucleophilic amine.
Catalyst Pd2(dba)3 (2 mol%)A common and effective Pd(0) source.
Ligand XPhos (4 mol%)A bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination, particularly for less reactive aryl chlorides.
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent TolueneA common, non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100-110 °CNecessary to overcome the activation barrier for the C-Cl bond cleavage.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst stability.

Step-by-Step Procedure:

  • In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to a dry reaction vessel.

  • Add a solution of this compound in toluene.

  • Add morpholine to the reaction mixture.

  • Seal the vessel and heat the reaction to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the residue by column chromatography.

Troubleshooting:

  • Hydrodehalogenation: This side reaction can occur if there is a source of protons. Ensure all reagents and solvents are dry.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium. Using a bulky ligand like XPhos helps to mitigate this.[10]

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to important structural motifs in pharmaceuticals and materials science.[11][12]

This reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product.

Sonogashira_Coupling Start This compound Reaction_Vessel Reaction Mixture (Solvent) Start->Reaction_Vessel Alkyne R-C≡CH Alkyne->Reaction_Vessel Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Reaction_Vessel Base Amine Base (e.g., Et3N) Base->Reaction_Vessel Product 2-(Alkynyl)-5-(pyrrolidin-1-ylcarbonyl)pyridine Reaction_Vessel->Product caption Sonogashira Coupling Workflow

Reagent/ParameterQuantity/ValueRationale
Starting Material This compound (1.0 equiv)The electrophilic partner.
Coupling Partner Phenylacetylene (1.5 equiv)The terminal alkyne.
Catalyst Pd(PPh3)4 (5 mol%)A common and effective catalyst for Sonogashira couplings.
Cocatalyst CuI (10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et3N)Acts as both a base and a solvent.
Temperature 60-80 °CMild heating is generally sufficient.
Atmosphere Inert (Nitrogen or Argon)Protects the catalysts from deactivation.

Step-by-Step Procedure:

  • To a degassed solution of this compound in triethylamine, add phenylacetylene, Pd(PPh3)4, and CuI under an inert atmosphere.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter off the triethylammonium salts.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with water and brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting:

  • Homocoupling of the Alkyne (Glaser Coupling): This can be minimized by ensuring a strictly anaerobic environment.

  • Slow Reaction: Increasing the temperature or using a more active ligand may be necessary for particularly unreactive substrates.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr).[13] This method provides a direct and often metal-free route to introduce a variety of nucleophiles at the C2-position.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The leaving group (chloride) is then expelled to restore the aromaticity of the ring. The rate of this reaction is enhanced by the electron-withdrawing groups on the pyridine ring.

SNAr_Reaction Start This compound Reaction_Vessel Reaction Mixture (Solvent, Heat) Start->Reaction_Vessel Nucleophile Nu-H Nucleophile->Reaction_Vessel Base Base (optional) Base->Reaction_Vessel Product 2-(Nucleophile)-5-(pyrrolidin-1-ylcarbonyl)pyridine Reaction_Vessel->Product caption Nucleophilic Aromatic Substitution (SNAr) Workflow

Reagent/ParameterQuantity/ValueRationale
Starting Material This compound (1.0 equiv)The electrophilic substrate.
Nucleophile Pyrrolidine (2.0-3.0 equiv)The incoming nucleophile. An excess is used to drive the reaction and act as a base to neutralize the HCl byproduct.
Solvent N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents that can stabilize the charged intermediate.
Temperature 80-120 °CThermal energy is required to overcome the activation energy of the reaction.

Step-by-Step Procedure:

  • To a solution of this compound in DMF, add pyrrolidine.

  • Heat the reaction mixture to 80-120 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Troubleshooting:

  • No Reaction: Increase the temperature or use a stronger nucleophile. If the nucleophile is an alcohol or thiol, the addition of a non-nucleophilic base (e.g., K2CO3 or NaH) to pre-form the alkoxide or thiolate is necessary.

  • Side Reactions: The amide functionality is generally stable under these conditions, but at very high temperatures or with very strong nucleophiles, side reactions may occur. Careful monitoring of the reaction is advised.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, provide a solid foundation for researchers to explore the chemical space around this important scaffold. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions will be key to the successful synthesis of novel compounds with potential therapeutic applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Retrieved from a relevant chemical supplier's technical resources.
  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Retrieved from a relevant chemical supplier's technical resources.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • ResearchGate. (n.d.). Amination of 2-halopyridines.
  • Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters.
  • National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • ResearchGate. (2024). A practical synthesis for the key intermediate of apixaban.
  • Arkivoc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • PubMed. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Retrieved from a relevant chemical supplier's technical resources.
  • Google Patents. (n.d.). CN103923079A - Preparation method of apixaban intermediate.
  • Royal Society of Chemistry. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Retrieved from [Link]

  • ChemRxiv. (2024). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Royal Society of Chemistry. (n.d.). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications. Retrieved from [Link]

  • Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry.
  • ACS Publications. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry. Retrieved from [Link]

  • Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues.
  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from a relevant institutional repository.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Patsnap. (2017). A process for the preparation of apixaban and its intermediates.
  • National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

Sources

The Strategic Role of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as foundational building blocks for a diverse array of therapeutic agents. Among these, 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine has emerged as a scaffold of significant interest. Its unique structural and electronic properties, combining an electrophilic 2-chloropyridine core with a robust pyrrolidine carboxamide, offer medicinal chemists a powerful handle for molecular elaboration. Pyridine derivatives are integral to numerous pharmaceuticals, and the 2-chloropyridine moiety, in particular, is a well-established precursor for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental in constructing complex bioactive molecules.[1]

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery and development. We will delve into its synthesis, its role as a key intermediate in the generation of potent kinase and PARP (Poly(ADP-ribose) polymerase) inhibitors, and provide detailed, field-proven protocols for its utilization in cornerstone synthetic transformations.

Core Applications in Drug Discovery: A Gateway to Potent Inhibitors

The true value of this compound lies in its capacity to be readily transformed into a multitude of derivatives targeting critical disease pathways. The 2-chloro substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. This is a crucial feature in the design of kinase and PARP inhibitors, where specific aromatic interactions in the enzyme's active site are often paramount for achieving high potency and selectivity.

Kinase Inhibitors: Targeting the ATP-Binding Site

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine scaffold, readily accessible from 2-chloropyridines via Buchwald-Hartwig amination, is a well-established "hinge-binding" element in a multitude of kinase inhibitors. This motif forms key hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The pyrrolidine carboxamide portion of the title compound can provide additional interactions with the solvent-exposed region of the kinase, enhancing binding affinity and influencing pharmacokinetic properties. While direct synthesis of a marketed kinase inhibitor from the title compound is not prominently documented, its structural motifs are present in numerous potent kinase inhibitors. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of various kinases, including ALK5 and HPK1.[2][3]

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA damage repair. Inhibitors of PARP have revolutionized the treatment of certain cancers, particularly those with deficiencies in the BRCA1/2 genes, through a concept known as synthetic lethality.[4] The core of many PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of PARP. The this compound scaffold can be elaborated to present such a pharmacophore. For example, the pyridine ring can be functionalized to incorporate moieties that interact with key residues in the PARP active site. Notably, benzimidazole carboxamides, which share structural similarities with the title compound's potential derivatives, have been developed as potent PARP-1 inhibitors.[5]

Synthesis of this compound: A Foundational Protocol

The synthesis of the title compound is a straightforward and efficient process, typically achieved through the amidation of 2-chloronicotinoyl chloride with pyrrolidine. This reaction is generally high-yielding and provides a reliable source of this key intermediate.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloronicotinoyl chloride

  • Pyrrolidine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of 2-chloronicotinoyl chloride (1.0 eq) in DCM at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Slowly add a solution of pyrrolidine (1.1 eq) in DCM via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Rationale: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the pyrrolidine nucleophile. The reaction is performed at a low temperature initially to control the exothermicity of the acid chloride reaction.

Downstream Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The following protocols provide detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the synthesis of 2-aryl-5-(pyrrolidin-1-ylcarbonyl)pyridines, which are key precursors for various therapeutic agents.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling, especially with a somewhat electron-deficient substrate like a chloropyridine.[6] For instance, more electron-rich and bulky phosphine ligands can facilitate the reductive elimination step, while the choice of base can influence the transmetalation step.

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base AddSolvent Add Anhydrous Solvent Start->AddSolvent Degas Degas with N2/Ar AddSolvent->Degas Heat Heat & Stir (80-120°C) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 2-Aryl-5-(pyrrolidin-1-ylcarbonyl)pyridine Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination of this compound with Anilines

This protocol outlines the synthesis of 2-(arylamino)-5-(pyrrolidin-1-ylcarbonyl)pyridines, which are key structures in many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Aniline or substituted aniline (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound, the aniline, and the base.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[7] Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) species. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often necessary for the deprotonation of the amine.

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition + Ar-Cl Pd(0)L2->Ox_Add Pd(II)_Complex Pd(II) Intermediate (Ar)Pd(Cl)L2 Ox_Add->Pd(II)_Complex Ligand_Exch Amine Coordination + R2NH, -L Pd(II)_Complex->Ligand_Exch Amine_Complex [(Ar)Pd(Cl)(R2NH)L] Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Amido Complex [(Ar)Pd(NR2)L] Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Ar-NR2 (Product) Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Illustrative Bioactivity of Related Scaffolds

To underscore the therapeutic potential of derivatives accessible from this compound, the following table summarizes the inhibitory activities of compounds containing similar structural motifs.

Compound ClassTargetRepresentative IC50 ValuesReference
Benzimidazole CarboxamidesPARP-1~4 nM[5]
Pyrazolopyridine DerivativesKinases (e.g., PIM-1)18.9 nM - 21.2 nM[8]
2-(1H-pyrazol-1-yl)pyridinesALK5 KinasePotent Inhibition[3]
Pyridine-2-CarboxamidesHPK1 KinasePotent Inhibition[2]

This table is for illustrative purposes and showcases the potential of the core scaffolds. Actual IC50 values will vary depending on the specific substitutions.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its straightforward synthesis and the versatile reactivity of its 2-chloro substituent provide a robust platform for the generation of diverse compound libraries. As demonstrated, this intermediate is an ideal starting point for accessing privileged scaffolds found in potent kinase and PARP inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this valuable building block in their pursuit of novel therapeutics. The continued exploration of derivatives stemming from this core is poised to yield new and impactful contributions to the field of medicine.

References

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Available at: [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available at: [Link]

  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Synthesis of compounds 2–17. Reagents and conditions: a chloroacetyl... Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available at: [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]

  • CN106608846A - Production method for preparing 2-chloro-5-chloromethylpyridine from cyclopentadiene-acrolein.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. Available at: [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]

  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Available at: [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Strategies for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the characterization, purity assessment, and impurity profiling of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs). This note details protocols for structural confirmation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a validated High-Performance Liquid Chromatography (HPLC) method for purity and assay, and advanced chromatographic techniques (LC-MS/MS, GC-MS) for the identification and quantification of process-related and degradation impurities. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind method selection and parameter optimization.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyridine ring and an amide linkage to a pyrrolidine moiety, presents specific analytical challenges, including potential for hydrolysis and the need to control regioisomeric impurities. The quality of such an intermediate is a critical determinant of the final API's purity profile.

The objective of this guide is to provide a suite of robust, validated analytical methods that form a comprehensive quality control strategy. We will move from primary structural elucidation to quantitative purity analysis and finally to the sensitive detection of trace-level impurities, adhering to principles outlined by the International Council for Harmonisation (ICH).

Physicochemical Properties & Structural Characterization

An initial understanding of the molecule's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O-
Molecular Weight 210.66 g/mol -
Appearance Expected to be an off-white to yellow solidInferred
UV Chromophore Pyridine ring and carbonyl groupInferred
Protocol: Structural Confirmation by NMR Spectroscopy

Objective: To unequivocally confirm the chemical structure of this compound and identify its key structural features.

Rationale: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. Data from related pyridine structures can be used to predict spectral patterns.[1][2][3][4][5]

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as internal standard

  • NMR tubes

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is a good first choice).

  • Add a small amount of TMS if the solvent does not already contain it.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and optionally 2D-NMR (e.g., COSY, HSQC) spectra according to standard instrument protocols.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Pyridine Protons: Three aromatic protons exhibiting characteristic splitting patterns. The proton at C6 (adjacent to nitrogen) will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.

  • Pyrrolidine Protons: Protons on the pyrrolidine ring will likely appear as complex multiplets in the aliphatic region (approx. 1.8-3.8 ppm), corresponding to the four CH₂ groups. Due to hindered rotation around the amide C-N bond, some signals may be broadened or appear as distinct sets.

Protocol: Molecular Weight Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of the compound and study its fragmentation pattern for structural corroboration.

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules, providing a clear molecular ion peak ([M+H]⁺). This confirms the elemental composition and molecular weight.

Instrumentation: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an ESI source.

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Sample (~1 mg)

Procedure:

  • Prepare a stock solution of the sample at ~1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 acetonitrile:water mixture containing 0.1% formic acid.

  • Infuse the diluted sample directly into the ESI-MS source at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

Expected Results:

  • A prominent ion peak at m/z 211.06 corresponding to the protonated molecule [C₁₀H₁₂ClN₂O]⁺.

  • The characteristic isotopic pattern for one chlorine atom (a peak at m/z 213.06 with ~32% the intensity of the m/z 211.06 peak) must be observed.

Chromatographic Purity and Assay

For routine quality control, a validated HPLC-UV method is the industry standard for determining purity and assay.

Protocol: Reverse-Phase HPLC-UV for Purity and Assay

Objective: To develop a robust, stability-indicating HPLC method for the separation and quantification of this compound from its potential impurities.

Rationale: The compound's structure is well-suited for reverse-phase chromatography. A C18 stationary phase provides sufficient hydrophobicity for retention, while an acetonitrile/water mobile phase system allows for fine-tuning of the elution. A UV detector is appropriate due to the presence of the pyridine chromophore. The conditions are adapted from established methods for similar pyridine derivatives.[6][7][8]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 min, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the purity by area percent and the assay against the reference standard.

Method Validation Strategy

Any analytical method used in a regulated environment must be validated to prove its suitability. The following workflow, based on ICH Q2(R1) guidelines, should be followed.[9][10]

G cluster_0 Method Validation Workflow (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Robustness

Caption: ICH Q2(R1) validation workflow.

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) are performed to demonstrate that the method can separate the main peak from all potential degradation products, thus proving it is "stability-indicating."[11]

  • Linearity: A series of solutions of known concentration are analyzed to demonstrate a linear relationship between concentration and detector response.

  • Accuracy: The method's accuracy is confirmed by spiking a placebo with known amounts of the analyte and measuring the recovery.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

  • LOD & LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like flow rate, column temperature, and mobile phase composition.

Identification and Control of Impurities

A thorough understanding of the synthetic route is critical for identifying potential process-related impurities.[12][13] Likely impurities include:

  • Starting Materials: 6-chloronicotinic acid, pyrrolidine.

  • By-products: Positional isomers, products of incomplete reaction.

  • Degradants: Hydrolysis of the amide bond to form 6-chloronicotinic acid.

Protocol: LC-MS/MS for Trace Impurity Analysis

Objective: To identify, and if necessary, quantify, trace-level impurities that may not be detected by HPLC-UV, including potentially genotoxic impurities (PGIs).

Rationale: LC-MS/MS provides unparalleled sensitivity and selectivity. It is the preferred technique for trace analysis and structural confirmation of unknown peaks observed during purity analysis.[9]

Instrumentation: Triple Quadrupole or Q-TOF LC-MS/MS system.

LC Conditions: Use the same HPLC conditions as in Section 3.1, but replace the phosphoric acid mobile phase modifier with a volatile alternative like 0.1% formic acid or 10 mM ammonium formate to ensure compatibility with the MS source.[7]

MS Conditions (Example):

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Mode Full Scan (for identification) & MRM (for quantification)
Collision Gas Argon

Procedure:

  • Analyze the sample using the LC-MS method in full scan mode to obtain mass information for all eluting peaks.

  • Propose structures for impurities based on their accurate mass and likely formation pathways.

  • Perform fragmentation studies (MS/MS) on the impurity ions to confirm their structures.

  • If an impurity needs to be controlled at a low level, develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification.

Protocol: GC-MS for Volatile Impurity Analysis

Objective: To detect and quantify volatile or semi-volatile impurities, such as residual solvents or low molecular weight starting materials.

Rationale: While many impurities are amenable to LC-MS, highly volatile or non-polar species are better analyzed by GC-MS. This technique is essential for a complete impurity profile.[14][15]

Instrumentation: Gas Chromatograph with a Mass Selective Detector.

GC-MS Conditions:

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Scan Range m/z 35-500

Procedure:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., Dichloromethane).

  • Inject the sample into the GC-MS.

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify using an internal or external standard method if required.

Summary and Method Selection Guide

The choice of analytical technique is dictated by the specific question being asked. The following decision tree provides a guide for selecting the appropriate method.

G cluster_methods Goal Analytical Goal NMR Identity Confirmation Is the structure correct? Goal->NMR Structure? HPLC Purity & Assay What is the purity? How much material is present? Goal->HPLC Purity? LCMS Impurity Profile What are the non-volatile impurities? Are there trace-level species? Goal->LCMS Impurities? GCMS Volatile Impurities Are there residual solvents or volatile starting materials? Goal->GCMS Volatiles? HPLC->LCMS   Unknown peak found

Sources

Application Note: High-Purity Purification of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine via Normal and Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and optimized chromatographic protocols for the purification of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. Due to the basic nature of the pyridine moiety, this compound presents specific challenges, such as peak tailing and poor resolution on standard silica-based stationary phases. This document provides two validated methods: a scalable normal-phase flash chromatography protocol suitable for rapid purification of multi-gram quantities, and a high-resolution reverse-phase preparative HPLC method for achieving superior purity on a smaller scale. We will delve into the scientific rationale behind parameter selection, including mobile phase modifiers and stationary phase choice, to overcome common purification hurdles. This guide is designed to be a self-validating system, equipping researchers with the necessary tools for efficient isolation and troubleshooting.

Introduction and Scientific Rationale

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and introduce toxic byproducts in the final active pharmaceutical ingredient (API).

The primary challenge in the chromatography of pyridine derivatives stems from the basic nitrogen atom (pKa typically 5-6).[2] This basic site can engage in strong secondary ionic interactions with acidic residual silanol groups (-Si-OH) present on the surface of standard silica gel stationary phases.[2] This interaction leads to non-ideal chromatographic behavior, most notably severe peak tailing, which compromises resolution and purity of the collected fractions.[2][3]

To achieve successful purification, these secondary interactions must be mitigated. This can be accomplished through two primary strategies:

  • In Normal-Phase Chromatography: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively masking them from the basic analyte and promoting a more uniform interaction based on polarity.[2]

  • In Reverse-Phase Chromatography: Acidifying the mobile phase with a modifier like formic acid (FA) or trifluoroacetic acid (TFA). This serves a dual purpose: it protonates the residual silanol groups, reducing their capacity for ionic interaction, and it protonates the basic pyridine nitrogen, ensuring the analyte exists as a single, positively charged species that elutes with a sharp, symmetrical peak.[3]

This application note provides detailed protocols for both approaches, allowing the researcher to select the most appropriate method based on scale, required purity, and available equipment.

Chromatographic Method Selection Workflow

The choice between normal-phase flash chromatography and reverse-phase preparative HPLC depends on the specific objectives of the purification. The following workflow provides a decision-making framework.

Purification_Workflow crude Crude Product This compound decision Define Purification Goal crude->decision flash_path Goal: Speed & Scale (>500 mg, Purity >95%) decision->flash_path Scalability hplc_path Goal: High Purity & Resolution (<500 mg, Purity >99%) decision->hplc_path Purity flash_protocol Execute Protocol 1: Normal-Phase Flash Chromatography flash_path->flash_protocol hplc_protocol Execute Protocol 2: Reverse-Phase Prep HPLC hplc_path->hplc_protocol analysis Purity Analysis of Fractions (TLC, LC-MS, UPLC) flash_protocol->analysis hplc_protocol->analysis pooling Pool Pure Fractions & Solvent Evaporation analysis->pooling final_product Final Purified Compound pooling->final_product

Caption: Decision workflow for selecting the optimal purification strategy.

Protocol 1: Normal-Phase Flash Chromatography

This method is ideal for purifying larger quantities of the title compound with good efficiency and speed. The key to this protocol is the addition of triethylamine (TEA) to suppress silanol interactions.

Materials and Equipment
  • Crude Sample: this compound.

  • Stationary Phase: Standard silica gel, 40-63 µm particle size.

  • Solvents: HPLC-grade n-Hexane, Ethyl Acetate (EtOAc), and Triethylamine (TEA).

  • Instrumentation: Flash chromatography system with UV detector (e.g., Teledyne ISCO CombiFlash, Biotage Selekt).

  • Analysis: Silica gel TLC plates (e.g., TLC Silica Gel 60 F254).

Step-by-Step Methodology
  • TLC Method Development:

    • Prepare a stock solution of your crude material in dichloromethane or ethyl acetate (~10 mg/mL).

    • Develop a TLC solvent system. Start with a mobile phase of 70:30 Hexane:EtOAc. Add 0.5% TEA to the mobile phase to improve spot shape.

    • Adjust the EtOAc percentage to achieve a retention factor (Rf) of ~0.2-0.3 for the target compound. This ensures good separation on the column.[4]

    • Visualize the TLC plate under UV light (254 nm).

  • Sample Preparation & Loading:

    • For a 40 g silica column, dissolve ~400-800 mg of crude material in a minimal amount of dichloromethane.

    • Add 1-2 g of silica gel to this solution to create a slurry.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the dry-loading sample.

    • Rationale: Dry loading prevents solvent mismatch effects and often leads to sharper bands and better separation compared to liquid injection.[3]

  • Chromatography Execution:

    • Equilibrate the pre-packed silica column with the initial mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% TEA) for at least 3-5 column volumes.

    • Load the prepared sample onto the column.

    • Run the purification using the parameters outlined in the table below.

    • Monitor the elution profile at 254 nm and 280 nm.

    • Collect fractions based on the UV chromatogram.

Summary of Flash Chromatography Parameters
ParameterRecommended ValueRationale
System Automated Flash ChromatographyProvides reproducible gradients and automated fraction collection.
Stationary Phase 40 g Pre-packed Silica Gel ColumnStandard choice for normal-phase separation.[4]
Mobile Phase A n-Hexane + 0.5% (v/v) TriethylamineNon-polar solvent. TEA is the competing base to block active silanol sites.[2]
Mobile Phase B Ethyl Acetate + 0.5% (v/v) TriethylaminePolar eluting solvent.
Gradient 10-60% B over 20 column volumes (CV)A shallow gradient ensures optimal separation of closely eluting impurities.
Flow Rate 40 mL/minStandard flow rate for a 40 g column, balancing speed and resolution.
Detection UV, 254 nm and 280 nmThe pyridine ring and carbonyl group provide strong UV absorbance at these wavelengths.
Sample Loading Dry loading on silica gelMaximizes resolution by preventing solvent fronting issues.[3]
  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The resulting solid or oil should be co-evaporated with dichloromethane or toluene to remove residual TEA, which can be stubborn to remove under vacuum alone.

Protocol 2: Reverse-Phase Preparative HPLC

This method is designed to achieve the highest possible purity, making it suitable for preparing analytical standards or final compounds for biological testing. The use of a C18 stationary phase and an acidified mobile phase is key.[5][6]

Materials and Equipment
  • Crude or Pre-purified Sample: this compound.

  • Stationary Phase: C18 silica gel column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Solvents: HPLC-grade or LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Instrumentation: Preparative HPLC system with a UV-diode array detector (DAD) and fraction collector.

  • Analysis: Analytical UPLC or HPLC-MS system.

Step-by-Step Methodology
  • Analytical Method Scouting:

    • Develop a separation method on an analytical scale C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase system of Water + 0.1% FA (Solvent A) and Acetonitrile + 0.1% FA (Solvent B).

    • Run a fast gradient (e.g., 5-95% B over 10 minutes) to determine the approximate retention time of the product and impurities.

    • Optimize the gradient to maximize the resolution between the target peak and its nearest impurities.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is weak or matches the initial mobile phase conditions, such as a 1:1 mixture of ACN:Water or DMSO.

    • Rationale: Injecting the sample in a solvent much stronger than the mobile phase (e.g., pure ACN into a 10% ACN mobile phase) will cause severe peak distortion.[3]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column or system.

  • Preparative HPLC Execution:

    • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 80:20 Water:ACN + 0.1% FA) for at least 5-10 column volumes.

    • Inject the filtered sample onto the column.

    • Run the scaled-up preparative gradient based on the analytical method development.

    • Monitor the elution profile with the DAD detector and collect fractions based on UV signal threshold or peak detection.

Summary of Preparative HPLC Parameters
ParameterRecommended ValueRationale
System Preparative HPLC with DAD and Fraction CollectorRequired for handling larger volumes and achieving high-purity isolation.
Stationary Phase C18 Silica, 10 µm, 250 x 21.2 mmThe non-polar C18 phase retains the compound via hydrophobic interactions.[6][7]
Mobile Phase A Water + 0.1% (v/v) Formic AcidPolar mobile phase. Formic acid protonates the analyte and silanols, ensuring sharp peaks.[3][8]
Mobile Phase B Acetonitrile + 0.1% (v/v) Formic AcidOrganic modifier used to elute the compound from the column.
Gradient Optimized based on analytical scouting (e.g., 20-55% B over 30 min)A tailored gradient is crucial for separating the target from structurally similar impurities.
Flow Rate 20 mL/minA typical flow rate for this column dimension.
Detection DAD, 254 nm (Bandwidth 10 nm)Diode array allows for peak tracking and purity assessment across a spectrum.
Sample Loading ~50-150 mg per injection (dissolved in weak solvent)Loading amount depends on the difficulty of the separation; lower loading for closer impurities.
  • Fraction Analysis and Work-up:

    • Analyze an aliquot of each key fraction using an analytical UPLC/LC-MS system to confirm purity and identity.

    • Pool the fractions that meet the purity specification (>99%).

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy solid (often as the formate salt), or the compound can be extracted after basifying the solution with sodium bicarbonate and extracting with a solvent like dichloromethane or ethyl acetate.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing (Both Methods) Insufficient suppression of silanol interactions.Normal-Phase: Increase TEA concentration to 1.0%. Reverse-Phase: Ensure 0.1% acid is in both mobile phase A and B. Consider using a modern, end-capped C18 column with low silanol activity.[2][3][8]
Poor Resolution Mobile phase gradient is too steep; incorrect stationary phase.Normal-Phase: Flatten the gradient (e.g., 1% change per CV). Reverse-Phase: Flatten the gradient. If co-elution persists, try a different stationary phase (e.g., Phenyl-Hexyl) to introduce alternative (pi-pi) interactions.[2]
Low Recovery Compound is irreversibly adsorbed to the column or is unstable.Check for compound degradation on a TLC plate spotted and left in the mobile phase modifier (acid or base) for 30 min. If unstable, consider using a more inert stationary phase (e.g., alumina for normal-phase) or a different pH modifier.[2]
Broad Peaks (HPLC) Column overload; sample solvent mismatch.Reduce the injection mass/volume. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[3]

Conclusion

The successful purification of this compound is readily achievable with a rational and systematic approach to chromatography. For rapid, large-scale purification, normal-phase flash chromatography on silica gel with a triethylamine-modified eluent provides excellent results. For applications demanding the highest level of purity, reverse-phase preparative HPLC using a C18 column and an acidified mobile phase is the method of choice. By understanding and addressing the interactions between the basic analyte and the stationary phase, researchers can consistently obtain this valuable intermediate with the purity required for demanding synthetic applications.

References

  • BenchChem. (n.d.). Purification of Polar Compounds using C-18 Reversed-Phase Chromatography. Technical Support Center.
  • Lama, D., & G, B. (2020). Reverse-phase HPLC analysis and purification of small molecules. PubMed.
  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Chrom Tech Blog.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Application Note #007.
  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.
  • CymitQuimica. (n.d.). 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine.
  • Organic Syntheses. (n.d.). Procedure for flash column chromatography.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • BenchChem. (n.d.). Chromatographic Purification of Pyridine Derivatives. Technical Support Center.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a key building block and intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a chlorinated pyridine ring coupled with a pyrrolidine amide, makes it a valuable scaffold in medicinal chemistry. The development of a robust and scalable synthetic process is crucial for ensuring a reliable supply for research and development as well as for commercial production.

This document provides a comprehensive guide for the scale-up synthesis of this compound. It details a well-established two-step synthetic route, starting from commercially available 2-chloronicotinic acid. The protocols provided herein are designed to be reproducible and scalable, with a focus on process safety, efficiency, and product purity.

Synthetic Strategy Overview

The synthesis proceeds via a two-step sequence:

  • Acid Chloride Formation: The initial step involves the conversion of 2-chloronicotinic acid to its corresponding acid chloride, 2-chloronicotinoyl chloride. This is a classic transformation achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This activation of the carboxylic acid is essential for the subsequent amidation reaction.

  • Amidation: The second step is the coupling of the in-situ generated 2-chloronicotinoyl chloride with pyrrolidine to form the desired amide product, this compound. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

A visual representation of this synthetic workflow is provided below.

Synthetic_Workflow Start 2-Chloronicotinic Acid Step1 Step 1: Acid Chloride Formation Start->Step1 Intermediate 2-Chloronicotinoyl Chloride (in-situ) Step1->Intermediate Activation Step2 Step 2: Amidation Intermediate->Step2 End This compound Step2->End Amide Formation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Step1 Reagent2 Pyrrolidine Reagent2->Step2 Base Base (e.g., Triethylamine) Base->Step2

Caption: Synthetic workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Chloronicotinoyl chloride (in-situ)

This protocol describes the formation of the acid chloride intermediate, which is used directly in the next step without isolation.

Materials and Equipment:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)[1][2][3][4]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a gas outlet to a scrubber, and a dropping funnel

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[2][4] All manipulations must be performed in a well-ventilated fume hood.[1][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, lab coat, and acid-resistant gloves.[2][5]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[3]

  • The reaction releases toxic gases (HCl and SO₂), which must be neutralized in a scrubber containing an aqueous sodium hydroxide solution.

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask under an inert atmosphere, add 2-chloronicotinic acid (1.0 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to create a slurry.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the slurry via the dropping funnel at room temperature with stirring. The addition is exothermic, and a gentle reflux may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The completion of the reaction is indicated by the formation of a clear solution.

  • Removal of Excess Thionyl Chloride: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. This step is crucial to prevent side reactions in the subsequent amidation step. The resulting crude 2-chloronicotinoyl chloride is a pale yellow to brown liquid or low-melting solid and is used immediately in the next step.[6][7]

PART 2: Synthesis of this compound

This protocol details the amidation of the in-situ generated acid chloride with pyrrolidine.

Materials and Equipment:

  • Crude 2-chloronicotinoyl chloride (from Part 1)

  • Pyrrolidine

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Safety Precautions:

  • Pyrrolidine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated fume hood.

  • Triethylamine is a flammable and corrosive liquid.

  • The amidation reaction is exothermic. Proper temperature control is essential.

Procedure:

  • Reaction Setup: Dissolve the crude 2-chloronicotinoyl chloride in anhydrous dichloromethane or toluene in a three-necked round-bottom flask under an inert atmosphere. Cool the solution to 0-5°C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2-chloronicotinoyl chloride, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (acid chloride) is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield a white to off-white solid.

Data Summary

ParameterValue
Starting Material 2-Chloronicotinic Acid
Intermediate 2-Chloronicotinoyl chloride
Final Product This compound
Overall Yield Typically >80%
Purity (Post-Purification) >98% (by HPLC)
Appearance White to off-white solid

Mechanism and Rationale

The underlying chemistry of this synthesis is a classic example of nucleophilic acyl substitution.

Step 1: Acid Chloride Formation

The conversion of the carboxylic acid to the more reactive acid chloride is a critical activation step. Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.

Mechanism_Step1 cluster_0 Reaction Mechanism: Acid Chloride Formation RCOOH 2-Chloronicotinic Acid Intermediate1 Reactive Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride SOCl2->Intermediate1 RCOCl 2-Chloronicotinoyl Chloride Intermediate1->RCOCl - SO₂ - HCl SO2 Sulfur Dioxide (gas) HCl Hydrogen Chloride (gas)

Caption: Mechanism of acid chloride formation using thionyl chloride.

Step 2: Amidation

The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic nitrogen of pyrrolidine. The initial tetrahedral intermediate then collapses, expelling the chloride leaving group to form the stable amide bond. A base, such as triethylamine, is essential to neutralize the HCl generated during the reaction, preventing the protonation of the pyrrolidine and driving the reaction to completion.

Conclusion

The two-step synthesis of this compound from 2-chloronicotinic acid is a reliable and scalable method. The use of thionyl chloride for the in-situ formation of the acid chloride followed by amidation with pyrrolidine provides the target compound in good yield and high purity. Adherence to the detailed protocols and safety precautions outlined in this document is crucial for the successful and safe execution of this synthesis on a larger scale. This application note serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

  • Vertex AI Search, Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3, Accessed January 18, 2026.
  • Loba Chemie, THIONYL CHLORIDE FOR SYNTHESIS, Accessed January 18, 2026.
  • Bionium, Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS, Accessed January 18, 2026.
  • Standard Operating Procedures for, SOP 0079 - Thionyl Chloride, Accessed January 18, 2026.
  • ResearchGate, Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions, Accessed January 18, 2026.
  • Organic Chemistry Portal, Amide synthesis by acyl
  • Actylis Lab Solutions, Thionyl chloride MSDS, Accessed January 18, 2026.
  • Semantic Scholar, Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, Accessed January 18, 2026.
  • NJ.gov, Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL, Accessed January 18, 2026.
  • PubMed Central, Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes, Accessed January 18, 2026.
  • ResearchGate, Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3), Accessed January 18, 2026.
  • PubMed, Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors, Accessed January 18, 2026.
  • ChemBK, 2-Chloronicotinyl chloride, Accessed January 18, 2026.
  • PrepChem.com, Synthesis of 2-chloro-5-(chloromethyl)pyridine, Accessed January 18, 2026.
  • ResearchGate, Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines, Accessed January 18, 2026.
  • Catalytic Amid
  • Google Patents, US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermedi
  • Google Patents, CN102532007A - Method for preparing 2-chloro-5-substituted pyridine, Accessed January 18, 2026.
  • ResearchGate, Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module, Accessed January 18, 2026.
  • Atlantis Press, Synthesis of 2-Chloronicotinic Acid Deriv
  • Benchchem, Application Notes and Protocols for the Scale-Up Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine, Accessed January 18, 2026.
  • Google Patents, CN101671298B - Synthesis method of 2-chloronicotinoyl chloride, Accessed January 18, 2026.
  • Google Patents, CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid, Accessed January 18, 2026.
  • ChemicalBook, 2-CHLORO-5-(PYRROLIDIN-1-YLSULFONYL)PYRIDINE, Accessed January 18, 2026.
  • European Patent Office, Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1, Accessed January 18, 2026.
  • ResearchGate, Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF, Accessed January 18, 2026.
  • Google Patents, US4144238A - Process for the production of pure white 2-chloronicotinic acid, Accessed January 18, 2026.
  • PubChem, 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541, Accessed January 18, 2026.
  • Google Patents, CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine, Accessed January 18, 2026.
  • Benchchem, Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine, Accessed January 18, 2026.
  • CAS Common Chemistry, 2-Chloronicotinoyl chloride, Accessed January 18, 2026.
  • PubMed, Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
  • Organic Syntheses Procedure, n-(5-chloro-2-pyridyl)triflimide, Accessed January 18, 2026.

Sources

Application Notes and Protocols for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic assembly of complex molecular architectures from versatile building blocks is paramount. 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine emerges as a highly valuable starting material, distinguished by its synthetically tractable functional groups. This substituted pyridine scaffold incorporates two key reactive sites: a 2-chloro substituent, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions, and a robust pyrrolidine amide at the 5-position, which can influence solubility, serve as a hydrogen bond acceptor, and provide a vector for further molecular elaboration.

The inherent reactivity of the 2-chloropyridine moiety makes this compound a cornerstone for the synthesis of a diverse range of substituted pyridines. These structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] Notably, this structural motif is a key component in the synthesis of advanced therapeutic agents, including potent enzyme inhibitors. Its application is particularly relevant in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that includes Niraparib.[1][] This guide provides an in-depth exploration of the physicochemical properties, core synthetic applications, and detailed protocols for leveraging this compound as a strategic precursor in complex molecule synthesis.

Physicochemical Properties & Safety Data

A thorough understanding of the material's properties and safety requirements is the foundation of any successful and safe laboratory operation.

PropertyValue
Chemical Name (6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
CAS Number 950596-76-0
Appearance Off-white to yellow solid
Melting Point 105-110 °C
Solubility Soluble in Dichloromethane, Methanol, DMSO

Safety & Handling:

Researchers must consult the full Safety Data Sheet (SDS) before use. This compound is a chemical irritant.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.[3]

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands and exposed skin thoroughly after handling.

    • In case of accidental contact or ingestion, seek immediate medical attention.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the strength of the C-Cl bond make 2-chloropyridines challenging substrates compared to their bromo or iodo analogs.[4] However, the evolution of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has rendered these transformations efficient and reliable.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. For 2-chloropyridines, this reaction facilitates the introduction of a wide array of aryl, heteroaryl, or vinyl substituents, which is a key strategy in the synthesis of biaryl compounds found in many pharmaceuticals.[6][7]

Causality and Mechanistic Insight: The reaction's success hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The rate-limiting step for chloropyridines is the oxidative addition of the C-Cl bond to the active Pd(0) complex. This step is challenging due to the high bond dissociation energy of the C-Cl bond. The use of bulky, electron-rich ligands (e.g., SPhos, XPhos) is critical as they stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond.[4]

  • Transmetalation: The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[4] This boronate complex then transfers its organic moiety to the Pd(II) center, displacing the chloride. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior for these couplings as they facilitate this step without promoting significant protodeboronation of the starting material.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the desired biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-Ar') trans_complex->product reagents Ar-Cl (Starting Material) reagents->oa_complex boronic Ar'-B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ boronic->boronate boronate->trans_complex

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful method for constructing C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[8] This reaction is particularly valuable in pharmaceutical development, where the arylamine moiety is a common pharmacophore.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle but with distinct requirements.

  • Oxidative Addition: As with Suzuki coupling, this is a critical and often rate-limiting step for 2-chloropyridines. The same class of bulky, electron-rich phosphine ligands is required to facilitate the reaction.[5]

  • Amine Coordination & Deprotonation: Following oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is essential. Its role is to deprotonate the coordinated amine, forming a palladium-amido complex. The steric bulk of the base prevents it from competing with the substrate amine as a nucleophile.

  • Reductive Elimination: The C-N bond is formed in the final reductive elimination step, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Ar-Pd(II)L₂-NR₂') oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR₂') amido_complex->product reagents Ar-Cl (Starting Material) reagents->oa_complex amine R₂'NH + Base amine->amido_complex

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize an aryl-substituted pyridine, a core structure in many PARP inhibitors. This generalized procedure should be optimized for specific substrates.[4][7]

Objective: To synthesize (6-(1H-pyrazol-4-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone, a Niraparib-related scaffold, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme: (Illustrative scheme: this compound reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst and base to yield the coupled product.)

Materials & Reagents
ReagentMWAmountMolesEquiv.
This compound210.661.00 g4.75 mmol1.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole194.041.10 g5.70 mmol1.2
Palladium(II) Acetate (Pd(OAc)₂)224.5042.5 mg0.19 mmol0.04
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.51156 mg0.38 mmol0.08
Potassium Phosphate, tribasic (K₃PO₄)212.273.02 g14.25 mmol3.0
1,4-Dioxane, anhydrous-20 mL--
Water, degassed-5 mL--
Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup1 1. Charge flask with solids: - Starting Material - Boronic Ester - K₃PO₄ setup2 2. Add Pd(OAc)₂ and SPhos. setup1->setup2 setup3 3. Seal flask, evacuate, and backfill with Argon (3x). setup2->setup3 setup4 4. Add degassed solvents (Dioxane, Water) via syringe. setup3->setup4 reaction 5. Heat mixture to 100 °C with vigorous stirring for 12-18 h. setup4->reaction monitoring 6. Monitor progress by TLC or LC-MS. reaction->monitoring workup1 7. Cool to RT, dilute with Ethyl Acetate and Water. monitoring->workup1 workup2 8. Separate layers. Extract aqueous layer with Ethyl Acetate (2x). workup1->workup2 workup3 9. Combine organic layers, wash with brine, dry over Na₂SO₄. workup2->workup3 workup4 10. Filter and concentrate under reduced pressure. workup3->workup4 purify 11. Purify crude product via silica gel column chromatography. workup4->purify analyze 12. Characterize pure product (¹H NMR, ¹³C NMR, HRMS). purify->analyze

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.75 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.10 g, 5.70 mmol), and anhydrous K₃PO₄ (3.02 g, 14.25 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add Palladium(II) Acetate (42.5 mg, 0.19 mmol) and SPhos (156 mg, 0.38 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, carefully evacuate the atmosphere, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL). The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Washing and Drying: Combine all organic layers and wash with saturated sodium chloride solution (brine, 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude material using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc/Hexanes).

  • Characterization: Combine the pure fractions and remove the solvent under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

This comprehensive guide illustrates the strategic importance and practical application of this compound. By leveraging well-established yet nuanced palladium-catalyzed cross-coupling protocols, researchers can efficiently access complex molecular scaffolds essential for advancing drug discovery and development.

References

  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • ResearchGate - Synthesis of niraparib (XXXII). ResearchGate. [Link]

  • ResearchGate - Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Request PDF. [Link]

  • PubChem - Niraparib compositions - Patent US-11091459-B2. National Institutes of Health. [Link]

  • PMC - Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • PMC - A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • WO 2019/036441 A1 - Processes for the preparation of Niraparib and intermediates thereof.
  • Sci-Hub - Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications - Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society. [Link]

  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • New Drug Approvals - Niraparib; MK 4827. [Link]

  • CA3060715A1 - Methods of manufacturing of niraparib.
  • ResearchGate - Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Scholarship @ Claremont - Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate - Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Organic Chemistry Portal - Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate - A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical amide coupling process. Here, we provide in-depth, field-proven insights to help you optimize your reaction, identify impurities, and implement effective purification strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you might observe during reaction monitoring (TLC, LC-MS) or after work-up, providing a direct link between the observation and its likely chemical cause.

Q1: My LC-MS shows a major peak with a mass (e.g., [M+H]⁺) corresponding to 242.1, which is 35 units higher than my expected product. What is this impurity?

A1: An impurity with a mass increase of 35 Da (specifically, C₄H₈N minus a chlorine atom) strongly suggests the formation of 2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)pyridine .

  • Causality: This side product arises from a secondary nucleophilic aromatic substitution (SNAr) reaction. After the desired amide is formed, a second molecule of pyrrolidine attacks the electron-deficient C2 position on the pyridine ring, displacing the chloride.[1][2][3] This reaction is highly dependent on temperature and reaction time. The pyridine nitrogen activates the C2 position for nucleophilic attack, making this a common and predictable side reaction.[3]

  • Preventative Action:

    • Strict Temperature Control: Maintain the reaction temperature as low as feasible. Start at 0 °C during the addition of reagents and allow the reaction to proceed at or slightly below room temperature. Avoid prolonged heating.

    • Stoichiometry: Use a minimal excess of pyrrolidine (e.g., 1.05-1.1 equivalents). A large excess dramatically increases the rate of the secondary SNAr reaction.

    • Order of Addition: If using an acid activation protocol (e.g., generating the acid chloride in situ), add the pyrrolidine slowly to the activated 2-chloronicotinic acid derivative. This ensures the pyrrolidine is consumed in the primary amidation reaction before it can accumulate and react at the C2 position.

Q2: My crude NMR shows unreacted 2-chloronicotinic acid, even though the reaction appears complete by TLC (pyrrolidine spot is gone). Why?

A2: This indicates a problem with the carboxylic acid activation step or decomposition of the activated intermediate.

  • Causality: For the amide coupling to occur, the carboxylic acid must be converted into a more reactive species (e.g., an acid chloride, an active ester).

    • Hydrolysis: If using an acid chloride intermediate (generated with thionyl chloride or oxalyl chloride), it is highly susceptible to hydrolysis by trace amounts of water in the solvent or amine. This reverts it to the unreactive carboxylic acid.

    • Coupling Reagent Byproducts: If using a carbodiimide coupling agent like DCC or EDC, the initial O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is unreactive towards the amine.[4] This pathway consumes the activated acid.

  • Troubleshooting & Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and ensure the pyrrolidine starting material is dry.

    • Optimize Coupling Protocol: When using coupling agents like HATU or HBTU, the order of addition is critical. Pre-activating the acid for a short period (5-15 minutes) before adding the amine can improve efficiency. However, prolonged pre-activation can lead to side reactions.

    • Choice of Reagent: For difficult couplings, phosphonium-based reagents like PyBOP may be more effective as they are less prone to forming the guanidinium byproducts seen with some uronium reagents.[5]

Q3: I'm using DCC as a coupling agent and have a white precipitate that is difficult to filter and contaminates my product. What is it and how do I remove it?

A3: The precipitate is almost certainly N,N'-dicyclohexylurea (DCU) , the primary byproduct of DCC-mediated couplings.[5]

  • Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the amide bond and releasing the stable, and often insoluble, DCU.

  • Removal Protocol:

    • Initial Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize DCU precipitation. Filter the crude mixture through a pad of Celite®.

    • Solvent Selection: DCU has low solubility in many common organic solvents like dichloromethane (DCM) and diethyl ether, but is more soluble in others. After concentrating the filtrate, you can often precipitate more DCU by dissolving the residue in a minimal amount of DCM and adding a non-polar solvent like hexanes, then cooling and filtering again.

    • Alternative Reagents: To avoid this issue entirely, consider using a water-soluble carbodiimide like EDC (ethyl-(N',N'-dimethylamino)propylcarbodiimide). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[4][5]

Key Side Product Profiles

For effective purification and analysis, it is crucial to know the characteristics of potential impurities.

Compound NameStructureMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Distinguishing Feature
This compound (Product)(Illustrative)210.66211.1Desired product.
2-Chloronicotinic Acid (Starting Material)(Illustrative)157.55158.0Acidic proton in NMR; will partition into basic aqueous layer during extraction.
2-(Pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)pyridine (Illustrative)245.32246.2Absence of the chloro-group isotopic pattern in MS. More polar than the desired product on normal-phase silica gel.
N,N'-Dicyclohexylurea (DCU)(Illustrative)224.36225.2Insoluble in many solvents. Appears as a characteristic set of peaks in the aliphatic region of the ¹H NMR.[5]

Reaction Pathway and Side Reactions

The primary goal is the formation of an amide bond between 2-chloronicotinic acid and pyrrolidine. The main competing pathway is the subsequent nucleophilic substitution at the C2 position.

Reaction_Pathway SM 2-Chloronicotinic Acid + Pyrrolidine Activated Activated Intermediate (e.g., Acid Chloride, O-Acylisourea) SM->Activated Coupling Agent (e.g., SOCl₂, DCC, HATU) Product Desired Product This compound Activated->Product + Pyrrolidine (Amide Formation) SideProduct S_NAr Side Product 2-(Pyrrolidin-1-yl)-5-(...) Product->SideProduct + Pyrrolidine (High Temp / Excess Amine)

Caption: Main reaction and key SNAr side reaction pathway.

Experimental Protocol: Minimizing Side Product Formation

This protocol details a standard procedure using oxalyl chloride for acid activation, with steps designed to mitigate common side reactions.

1. Acid Chloride Formation:

  • To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise over 10 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents degradation.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

2. Amide Coupling:

  • In a separate flask, dissolve pyrrolidine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous DCM.

  • Cool both the acid chloride solution and the amine solution to 0 °C.

  • Add the acid chloride solution slowly via cannula or dropping funnel to the amine solution over 20-30 minutes. Causality: Adding the acid chloride to the amine ensures the amine is not present in large excess relative to the electrophile, minimizing self-reaction or side reactions.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

3. Work-up and Purification:

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The SNAr side product is generally more polar and will elute after the desired product.

Frequently Asked Questions (FAQs)

Q: Is the 2-chloro group on the pyridine ring stable? A: The stability is condition-dependent. The electron-withdrawing nature of the pyridine ring nitrogen activates the C2 position to nucleophilic attack.[3][6] While stable enough for many subsequent reactions, it will be displaced by strong nucleophiles, especially at elevated temperatures or with prolonged reaction times.[1][2]

Q: Which coupling agent is best for this reaction? A: The "best" agent depends on your scale, budget, and purification capabilities.

  • Thionyl/Oxalyl Chloride: Highly effective and inexpensive for forming the acid chloride. The main drawbacks are the need for careful handling and strictly anhydrous conditions.

  • Carbodiimides (DCC, EDC): EDC is often preferred over DCC because the urea byproduct is water-soluble, simplifying purification.[4] Adding HOBt as an additive can suppress racemization (if applicable) and improve efficiency.[7]

  • Uronium/Aminium (HATU, HBTU) & Phosphonium (PyBOP) Reagents: These are more expensive but highly efficient, often giving faster reactions and higher yields with fewer side reactions.[5] They are excellent choices for small-scale or challenging syntheses.

Q: Can I use a different base instead of triethylamine or DIPEA? A: Yes, but the choice is important. A non-nucleophilic, sterically hindered base like DIPEA (diisopropylethylamine) is ideal because it will not compete with pyrrolidine as a nucleophile. Pyridine can also be used as both a base and a solvent, but it can sometimes complicate purification. Avoid using nucleophilic bases like DMAP as the primary base, as it can react with the activated acid.[7]

References

  • Pfizer Inc., Global Research & Development. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. Available from: [Link]

  • Coomber, C., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 7(5), 366-371. Available from: [Link]

  • Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available from: [Link]

  • Dong, V. M., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Yeola, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4145-4148. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, its purification can be challenging due to the potential for various impurities arising from the synthetic route. This guide provides a structured approach to identifying and resolving these purification hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Problem 1: My final product has a persistent yellow or brown color, even after initial purification.

Possible Causes:

  • Residual Starting Materials or Reagents: Incomplete reaction or inadequate removal of starting materials like 2-chloropyridine-5-carbonyl chloride or pyrrolidine can lead to discoloration.

  • Formation of Chromophoric Impurities: Side reactions, such as over-chlorination of the pyridine ring or reactions involving the solvent (e.g., N,N-dimethylformamide, DMF), can generate colored by-products. Some synthesis routes for related compounds note the formation of yellow liquids as crude products.[1]

  • Degradation: The compound may be sensitive to heat, light, or residual acid/base, leading to the formation of colored degradation products.

Solutions:

  • Activated Carbon Treatment:

    • Rationale: Activated carbon has a high surface area and can effectively adsorb colored impurities.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 5-10% (w/v).

      • Add 1-5% (w/w) of activated carbon to the solution.

      • Stir the mixture at room temperature for 30-60 minutes.

      • Filter the mixture through a pad of celite to remove the activated carbon.

      • Wash the celite pad with a small amount of fresh solvent.

      • Concentrate the filtrate under reduced pressure.

  • Recrystallization:

    • Rationale: A carefully selected solvent system can selectively precipitate the desired compound, leaving impurities in the mother liquor.

    • Protocol: See the "Recrystallization Solvent Selection" table below for guidance on choosing an appropriate solvent system.

Problem 2: Thin Layer Chromatography (TLC) analysis of my product shows multiple spots.

Possible Causes:

  • Unreacted Starting Materials: Spots corresponding to 2-chloropyridine-5-carboxylic acid (or its acid chloride) and pyrrolidine.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, leading to the formation of 2-chloropyridine-5-carboxylic acid.

  • By-products: Formation of isomers or other reaction by-products. The synthesis of related 2-chloropyridine derivatives can produce various by-products that may require separation.[2]

Solutions:

  • Acid-Base Extraction:

    • Rationale: The pyridine nitrogen in the target compound is basic and can be protonated. This allows for separation from non-basic impurities. This technique is highlighted in patents for purifying related compounds.[2]

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The desired product will move to the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base (e.g., 2 M NaOH) to a pH of 8-10.

      • Extract the product back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Column Chromatography:

    • Rationale: This is a highly effective method for separating compounds with different polarities. For related compounds, silica gel chromatography is a common purification method.[1][3]

    • Protocol: See the "Column Chromatography Conditions" table for recommended parameters.

Problem 3: My NMR spectrum shows broad peaks or unexpected signals.

Possible Causes:

  • Residual Acid or Base: Traces of acid or base from the workup can lead to peak broadening, especially for protons near the pyridine nitrogen.

  • Paramagnetic Impurities: Trace amounts of metal catalysts, if used in the synthesis, can cause significant peak broadening.

  • Water Content: Residual water can broaden exchangeable protons (e.g., N-H from pyrrolidine impurity).

Solutions:

  • Aqueous Workup:

    • Rationale: A thorough wash with water and brine can remove residual acids, bases, and water-soluble impurities.

    • Protocol:

      • Dissolve the product in an organic solvent.

      • Wash sequentially with water, saturated sodium bicarbonate solution (if acid is present), and brine.

      • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Filtration through a Short Plug of Silica Gel:

    • Rationale: A quick filtration can remove baseline impurities and some colored materials without the need for a full chromatographic separation.

    • Protocol:

      • Prepare a short column (plug) of silica gel in a funnel or a disposable syringe.

      • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).

      • Pass the solution through the silica plug, eluting with a slightly more polar solvent system (e.g., dichloromethane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities often originate from the starting materials and the reaction conditions. These can include:

  • Starting Materials: Unreacted 2-chloropyridine-5-carboxylic acid or its activated form (e.g., acid chloride), and excess pyrrolidine.

  • Side-Products:

    • Hydrolysis Product: 2-chloropyridine-5-carboxylic acid, formed by the breakdown of the amide bond.

    • Over-chlorinated Species: Further chlorination of the pyridine ring can occur under harsh conditions.

    • Isomers: If the starting 2-chloronicotinic acid contains isomeric impurities.

Q2: What is the best single purification technique for this compound?

A2: While the optimal technique depends on the specific impurities present, a combination of acid-base extraction followed by recrystallization is often a robust and scalable approach for achieving high purity. For laboratory-scale purification where high purity is critical and multiple impurities are present, column chromatography is the most effective method.

Q3: My compound appears to be an oil, but the literature suggests it should be a solid. What could be the reason?

A3: The presence of impurities can significantly depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. Residual solvents can also have this effect. It is recommended to try and triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, further purification by chromatography is advised. The melting point of a related compound, 2-chloro-5-(chloromethyl)pyridine, is reported to be in the range of 37-42 °C.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent alternative, especially for removing more polar impurities. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. HPLC methods have been developed for analyzing related chloropyridine compounds using reverse-phase columns.[4]

Data Presentation & Protocols

Table 1: Recrystallization Solvent Selection
Solvent/Solvent SystemSuitabilityRationale & Comments
Isopropanol/Water ExcellentThe compound should be soluble in hot isopropanol and less soluble upon the addition of water. Allows for controlled precipitation.
Ethyl Acetate/Hexane GoodDissolve in a minimum of hot ethyl acetate and add hexane until turbidity is observed. Cool slowly. Good for removing non-polar impurities.
Toluene FairMay require a larger volume of solvent. Good for removing polar impurities that remain in the mother liquor.
Ethanol FairThe compound might have high solubility even at low temperatures, potentially leading to lower recovery.
Table 2: Column Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the product and then more polar impurities.
Alternative Mobile Phase Dichloromethane/Methanol GradientUseful if the compound has lower solubility in hexane/ethyl acetate systems.
TLC Monitoring Use the same solvent system as the column. Stain with potassium permanganate or view under UV light.To track the separation progress effectively.
Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow cluster_crude Crude Product cluster_workup Initial Workup cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (Water/Brine Wash) Crude->Workup Removal of water-soluble impurities AcidBase Acid-Base Extraction Workup->AcidBase Optional: for basic/acidic impurities Recrystallization Recrystallization AcidBase->Recrystallization For crystalline solids Chromatography Column Chromatography AcidBase->Chromatography For complex mixtures Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

References

  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates. U.S. Patent No. 5,329,011.
  • Sumitomo Chemical Company, Limited. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent No. 0609811A1.
  • Lianoning Tianyu Chemical Co., Ltd. (2012). Method for preparing 2-chloro-5-substituted pyridine. Chinese Patent No. 102532007A.
  • Bayer Aktiengesellschaft. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. U.S. Patent No. 5,116,993.
  • Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. [Link]

Sources

Technical Support Center: 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. By understanding the potential liabilities of this molecule, you can ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure comprises a 2-chloropyridine core, which is susceptible to nucleophilic substitution, and a tertiary amide linked to a pyrrolidine ring. The interplay of these functional groups dictates the compound's stability profile. This guide will explore the key factors influencing its degradation and provide practical solutions for its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The stability of this compound is primarily dictated by two functional groups:

  • 2-Chloropyridine Ring: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement. This reactivity is a key consideration during storage and in reaction mixtures.

  • N-acylpyrrolidine (Tertiary Amide): The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, although typically less so than the 2-chloropyridine moiety.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of thermal degradation, hydrolysis from atmospheric moisture, and photodegradation. Containers should be tightly sealed.[1][2][3][4]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly pH-dependent. The 2-chloropyridine moiety is prone to hydrolysis, which can be accelerated under both acidic and basic conditions.[5][6] It is advisable to prepare aqueous solutions fresh and use them promptly. For longer-term storage in solution, consider a buffered system at a neutral pH and store at low temperatures.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, the primary degradation product is likely to be 2-Hydroxy-5-(pyrrolidin-1-ylcarbonyl)pyridine, formed via the hydrolysis of the C-Cl bond.[6] Under more forcing acidic or basic conditions, hydrolysis of the amide bond could also occur, leading to 6-chloronicotinic acid and pyrrolidine.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and use of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Appearance of a new, more polar spot on TLC/peak in HPLC analysis of a stored sample. Hydrolysis of the 2-chloro substituent. 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a desiccator or under an inert atmosphere to protect from moisture.[1][2][3][4] 2. Characterize the Impurity: Use techniques like LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product (2-Hydroxy-5-(pyrrolidin-1-ylcarbonyl)pyridine). 3. Purification: If necessary, repurify the material using an appropriate chromatographic method before use.
Low or inconsistent yields in reactions where the compound is a starting material. Degradation under reaction conditions. 1. pH Control: If the reaction is performed in a protic solvent, buffer the reaction mixture to maintain a neutral pH. Avoid strongly acidic or basic conditions if the 2-chloro moiety is desired in the final product. 2. Temperature Management: Perform the reaction at the lowest effective temperature to minimize thermal degradation. 3. Inert Atmosphere: If the reaction is sensitive to oxidation or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the solid compound over time. Potential minor degradation or presence of impurities. 1. Purity Check: Analyze the material by HPLC or another suitable analytical method to quantify the purity. 2. Recrystallization: If the purity has decreased, consider recrystallization to remove colored impurities. 3. Review Handling Procedures: Ensure that the compound is not exposed to light or reactive atmospheric components during handling.

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the 2-chloro substituent. This is a well-documented reaction for 2-chloropyridines.[5][6]

Hydrolytic Degradation

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position for nucleophilic attack. Water, acting as a nucleophile, can displace the chloride ion to form the corresponding 2-hydroxypyridine derivative. This reaction can be catalyzed by both acid and base.

G This compound This compound 2-Hydroxy-5-(pyrrolidin-1-ylcarbonyl)pyridine 2-Hydroxy-5-(pyrrolidin-1-ylcarbonyl)pyridine This compound->2-Hydroxy-5-(pyrrolidin-1-ylcarbonyl)pyridine H2O (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a forced degradation study to assess the stability of this compound under hydrolytic stress conditions, which is crucial for understanding its intrinsic stability.[7][8]

Objective: To determine the rate and extent of degradation under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation:

    • Incubate all three solutions at a controlled temperature (e.g., 50 °C).

  • Time Points:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated HPLC method to monitor the disappearance of the parent compound and the appearance of degradation products.

Data Analysis:

  • Plot the percentage of the parent compound remaining against time for each condition.

  • Calculate the degradation rate constants if possible.

Protocol 2: HPLC Method for Purity Assessment

A general HPLC method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 80:20), and linearly increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or 270 nm)
Injection Volume 10 µL

Note: This is a starting point and the method should be optimized and validated for your specific application.[9][10]

References

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. Available from: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. Available from: [Link]

  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents.
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. Available from: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available from: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed. Available from: [Link]

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions and preventative measures.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound by reacting 2-chloronicotinoyl chloride with pyrrolidine, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in this amidation reaction is a common issue that can often be traced back to several key factors. The primary reaction involves the nucleophilic acyl substitution of pyrrolidine on 2-chloronicotinoyl chloride.

Core Synthesis Reaction: 2-Chloronicotinoyl Chloride + Pyrrolidine → this compound + HCl

Here’s a systematic approach to troubleshooting and optimizing your reaction for a higher yield:

1. Reagent Quality and Handling:

  • 2-Chloronicotinoyl Chloride: This is a moisture-sensitive reagent.[1] Exposure to atmospheric moisture will hydrolyze it back to 2-chloronicotinic acid, rendering it unreactive towards pyrrolidine.

    • Solution: Always use freshly opened or properly stored 2-chloronicotinoyl chloride under an inert atmosphere (e.g., nitrogen or argon). If the quality is uncertain, consider purification by distillation or preparing it fresh from 2-chloronicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

  • Pyrrolidine: While less sensitive than the acid chloride, the purity of pyrrolidine is also important.

    • Solution: Use a high-purity grade of pyrrolidine. If necessary, distill it before use.

2. Reaction Temperature Control:

  • The reaction between an acid chloride and an amine is typically highly exothermic.[1] Running the reaction at too high a temperature can lead to side reactions and degradation of both starting materials and the product.

    • Solution: The addition of pyrrolidine to the solution of 2-chloronicotinoyl chloride should be done dropwise at a low temperature, typically between 0 and 5 °C, using an ice-water bath.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.

3. In-situ HCl Neutralization:

  • The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting pyrrolidine, forming a non-nucleophilic ammonium salt, effectively halting the reaction.

    • Solution: Incorporate a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), into the reaction mixture.[1] Use at least 1.1 to 1.5 equivalents of the base to neutralize the HCl as it is formed. The base should be added to the pyrrolidine solution before the addition of the acid chloride.

4. Solvent Selection:

  • The choice of solvent is critical for ensuring that all reagents remain in solution and for managing the reaction temperature.

    • Solution: Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] These solvents are effective at dissolving the reactants and are unreactive under the reaction conditions. Ensure the solvent is anhydrous to prevent hydrolysis of the acid chloride.

Experimental Workflow for Improved Yield:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Dry a round-bottom flask under vacuum or flame. add_solvents 2. Add anhydrous DCM, pyrrolidine (1.0 eq), and TEA (1.2 eq) under N₂. prep_flask->add_solvents cool_mixture 3. Cool the mixture to 0 °C in an ice bath. add_solvents->cool_mixture add_acid_chloride 4. Add 2-chloronicotinoyl chloride (1.05 eq) in DCM dropwise. cool_mixture->add_acid_chloride warm_rt 5. Allow to warm to room temperature and stir for 2-4 hours. add_acid_chloride->warm_rt quench 6. Quench with water and separate the organic layer. warm_rt->quench wash 7. Wash with dilute HCl, sat. NaHCO₃, and brine. quench->wash dry_concentrate 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry_concentrate purify 9. Purify by column chromatography or recrystallization. dry_concentrate->purify

Caption: Optimized workflow for the synthesis of this compound.

Issue 2: Formation of a Dark, Tarry Substance

Question: My reaction mixture is turning dark and forming a tar-like substance, making product isolation difficult. What is causing this and how can I prevent it?

Answer:

The formation of a dark, tarry substance is often indicative of side reactions, such as polymerization or degradation of the starting materials or product. This is a common issue in reactions involving highly reactive species like acid chlorides.

Potential Causes and Solutions:

Cause Explanation Preventative Measure
High Reaction Temperature The high exothermicity of the reaction can lead to uncontrolled temperature increases, promoting side reactions.Maintain strict temperature control, especially during the addition of the acid chloride. Add the acid chloride slowly to a cooled solution (0-5 °C) of the amine and base.
Excess Acid Chloride Using a significant excess of the highly reactive 2-chloronicotinoyl chloride can lead to unwanted side reactions with the solvent or product.Use a slight excess of the pyrrolidine or a 1:1 stoichiometry to ensure the complete consumption of the acid chloride.[1]
Impure Reagents Impurities in the starting materials can act as catalysts for polymerization or degradation.Use high-purity, and if necessary, freshly purified reagents.
Issue 3: Difficult Product Purification

Question: I am having trouble purifying the final product. Column chromatography is giving poor separation, and recrystallization attempts are failing. What are my options?

Answer:

Purification challenges often stem from the presence of closely related impurities or unreacted starting materials.

1. Optimizing the Work-up Procedure:

  • A thorough aqueous work-up can significantly simplify the final purification.

    • Acid Wash: A wash with a dilute aqueous acid (e.g., 1M HCl) will remove any unreacted pyrrolidine and the tertiary amine base by converting them into their water-soluble salts.

    • Base Wash: A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic components.

    • Brine Wash: A final wash with brine will help to remove any residual water from the organic layer.

2. Recrystallization Strategies:

  • If the product is a solid, recrystallization is often an effective purification method.

    • Solvent Selection: The key is to find a suitable solvent or solvent system. Good single solvents for recrystallization will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the impure product. Try using a lower-boiling point solvent or a solvent mixture.

3. Column Chromatography Optimization:

  • If column chromatography is necessary, optimizing the mobile phase is crucial.

    • Solvent System: A common mobile phase for this type of compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • TLC Analysis: Before running a large-scale column, use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between the product and impurities (an Rf value of ~0.3 for the product is ideal).

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the 2-chloro substituent on the pyridine ring?

A1: The 2-chloro substituent on the pyridine ring serves multiple purposes. It activates the pyridine ring for certain nucleophilic aromatic substitution reactions and can also be a site for further functionalization, for example, in cross-coupling reactions.

Q2: Can I use a different base instead of triethylamine?

A2: Yes, other non-nucleophilic tertiary amine bases such as N,N-diisopropylethylamine (DIPEA) or pyridine can be used. However, pyridine is a weaker base and may be less effective at scavenging the HCl produced. It's important to choose a base that will not compete with pyrrolidine as a nucleophile.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Q4: What are the safety precautions for handling 2-chloronicotinoyl chloride?

A4: 2-Chloronicotinoyl chloride is a corrosive and moisture-sensitive compound.[2][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not breathe the dust or vapors.[2]

Logical Relationship Diagram:

G reagents Starting Reagents (2-Chloronicotinoyl Chloride, Pyrrolidine) reaction Amidation Reaction reagents->reaction conditions Reaction Conditions (Solvent, Temp, Base) conditions->reaction product Crude Product reaction->product purification Purification (Work-up, Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Key stages in the synthesis and purification of the target compound.

References

  • PrepChem. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available from: [Link]

  • Maulide, N., et al. Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available from: [Link]

  • ChemBK. 2-Chloronicotinyl chloride. Available from: [Link]

  • Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.
  • Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Brown, L. L., et al. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. Available from: [Link]

  • Brown, L. L., et al. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Available from: [Link]

  • Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Available from: [Link]

  • Douglas, C. J., et al. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC - NIH. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the amination of 2-chloro-5-methylpyridine with 1H-pyrazole. Available from: [Link]

  • European Patent Office. Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. Available from: [Link]

  • Movassaghi, M., et al. Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • PubChem. 2-Chloronicotinoyl chloride. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Google Patents. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
  • CAS Common Chemistry. 2-Chloronicotinoyl chloride. Available from: [Link]

  • Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

Sources

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine. Given that specific, publicly available solubility data for this compound is limited, this document provides a framework for systematically addressing these issues. The principles and protocols described are derived from established practices for compounds with similar structural motifs, such as substituted pyridines and complex amides, which are common in medicinal chemistry.[1][2][3]

Section 1: Predicted Physicochemical Profile & Initial Considerations

Understanding the inherent properties of a molecule is the first step in troubleshooting its solubility. The structure of this compound—featuring a chlorinated pyridine ring and a tertiary amide linked to a pyrrolidine ring—suggests a moderately polar molecule with significant non-polar character.

Table 1: Predicted Physicochemical Characteristics

PropertyPredicted CharacteristicRationale & Impact on Solubility
Polarity Moderately Polar / LipophilicThe chloropyridine core and the pyrrolidine ring contribute to its lipophilicity ("fat-loving") nature. The carbonyl (C=O) and nitrogen atoms introduce polarity. This duality suggests poor solubility in water but better solubility in organic solvents.
Hydrogen Bonding H-Bond AcceptorThe pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. The absence of H-bond donors (like N-H or O-H) limits its ability to integrate into the hydrogen-bonding network of protic solvents like water or ethanol.
pKa (Predicted) Weakly BasicThe pyridine nitrogen is a weak base. Protonation of this nitrogen in acidic conditions (low pH) can form a cationic salt, which is typically much more water-soluble than the free base.
Molecular Weight ~224.69 g/mol Larger molecules can be more difficult for solvent molecules to surround and solvate, which can negatively impact solubility.[4]
Crystalline Form Likely a Crystalline SolidCrystalline solids require energy to break their lattice structure before dissolution can occur. This lattice energy is a significant barrier to solubility, especially in poorly matched solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected general solubility characteristics of this compound?

Based on its structure, the compound is predicted to be poorly soluble in aqueous solutions and polar protic solvents like water and ethanol. It is expected to exhibit significantly better solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and moderate solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

Q2: I need to prepare a solution for a biological assay. In which solvent should I create my initial stock?

For most biological applications, the recommended starting point is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My compound dissolves in an organic solvent, but "crashes out" or precipitates when I add it to my aqueous buffer. Why is this happening?

This phenomenon is known as "anti-solvent precipitation." The compound is soluble in your organic stock solvent (e.g., DMSO) but insoluble in the aqueous buffer. When the stock solution is added to the buffer, the solvent environment changes dramatically, becoming predominantly aqueous. The compound can no longer stay dissolved and precipitates out. To mitigate this, try lowering the final concentration, increasing the percentage of co-solvent (if the assay permits), or exploring other formulation strategies described in the troubleshooting section.

Q4: Can I heat the solution to improve solubility?

Gentle heating can increase the rate of dissolution and, in many cases, the equilibrium solubility. However, this should be done with caution.

  • Thermal Stability: First, ensure the compound is stable at the intended temperature to avoid degradation.

  • Supersaturation Risk: Upon cooling back to room temperature, the solution may become supersaturated and the compound could precipitate out over time, leading to inaccurate concentrations in your experiment. If you must heat to dissolve, allow the solution to return to ambient temperature and observe it for any precipitation before use.

Section 3: Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to overcoming common solubility challenges.

Problem 1: Poor Solubility in Aqueous Buffers for Biological Assays
  • Underlying Cause: The lipophilic nature of the molecule prevents favorable interactions with the water-based buffer system, leading to low solubility and potential precipitation.

  • Solution Workflow:

    Caption: Troubleshooting workflow for aqueous solubility.

  • Detailed Solutions:

    • Co-Solvency: This is the most common and effective initial strategy.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the solute.[6]

      • Recommended Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400.

      • Action: Prepare a 10-50 mM stock solution in 100% DMSO. Perform serial dilutions in the assay buffer, vortexing thoroughly after each addition. Always check for visual precipitation in the final dilution.

    • pH Adjustment: The pyridine nitrogen in the molecule is a weak base. Lowering the pH of the buffer will protonate this nitrogen, forming a more polar and thus more water-soluble salt.[7][8]

      • Action: Prepare a series of buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 3.0 to 7.4. Attempt to dissolve the compound in each buffer and assess solubility. This can help identify an optimal pH range for your experiments.

    • Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5][7]

      • Recommended Surfactants: Non-ionic surfactants like Tween-80 or Poloxamer 188 are generally less disruptive to biological assays than ionic surfactants.

      • Action: Prepare the aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% - 1% w/v) before adding the compound or its DMSO stock.

Problem 2: Difficulty Preparing a Concentrated Solution for Chemical Synthesis or Purification
  • Underlying Cause: The desired concentration exceeds the compound's solubility limit in standard, low-boiling-point organic solvents used for reactions or chromatography.

  • Solutions:

    • Solvent Screening: Test solubility in a broader range of stronger organic solvents.

      • Recommended Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), or 1,4-Dioxane. A table of common organic solvents and their properties can be found from sources like the American Chemical Society.[9]

    • Gentle Heating & Sonication: Use a warm water bath or sonicator to provide energy to break the crystal lattice and accelerate dissolution. Perform this in a sealed container to avoid solvent evaporation. Always cool the solution to ambient temperature to check for precipitation before proceeding.

    • Solvent Mixtures: A mixture of solvents can sometimes provide better solvating power than a single solvent. For example, a mixture of DCM and Methanol or THF and Toluene might be effective.

Section 4: Key Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the precise determination of solubility in a given solvent system.[10]

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches saturation equilibrium.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended particles.

  • Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial containing the dried solute. The difference between this weight and the initial vial weight is the mass of the dissolved compound.

  • Calculation: Solubility (mg/mL) = Mass of dissolved compound (mg) / Volume of supernatant collected (mL).

Protocol 2: Co-Solvent Stock Solution Preparation Workflow

This illustrates the standard procedure for preparing a working solution for biological screening.

Caption: Workflow for preparing a co-solvent stock solution.

Section 5: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the solid powder and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Exposure Routes: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin, eye, and respiratory irritation.[12][14]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Available at: [Link]

  • Solubility Enhancement Techniques: Updates and Prospectives. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Strategies for Solubility Enhancement of Poorly Soluble Drugs. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available at: [Link]

  • The Role of Pyridine Derivatives in Pharmaceutical Development. (2025). Pharmaffiliates. Available at: [Link]

  • 2-Chloro-5-nitropyridine. (n.d.). PubChem. Available at: [Link]

  • HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. (2006). Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available at: [Link]

  • 2-Chloropyridine. (n.d.). PubChem. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. (2011). ResearchGate. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). American Chemical Society. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine. Here, we address common challenges and questions related to the purification of this compound, providing detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols. Our aim is to equip you with the necessary knowledge to overcome purification hurdles and ensure the integrity of your experimental outcomes.

Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via the amidation of 2-chloronicotinoyl chloride with pyrrolidine. This reaction, while generally straightforward, can lead to several impurities that may complicate downstream applications. Understanding the origin of these impurities is the first step toward effective removal.

The primary reaction is the nucleophilic acyl substitution where the nitrogen atom of pyrrolidine attacks the carbonyl carbon of 2-chloronicotinoyl chloride, with the subsequent loss of a chloride ion. A base, such as triethylamine or pyridine, is often used to scavenge the HCl generated during the reaction.

Potential Impurities and Their Sources:

ImpurityChemical NameSource
I-1 2-Chloronicotinic acidHydrolysis of the starting material, 2-chloronicotinoyl chloride, by trace amounts of water in the reaction mixture.[1]
I-2 Unreacted PyrrolidineIncomplete reaction or use of excess pyrrolidine.
I-3 Pyrrolidinium hydrochlorideReaction of pyrrolidine with HCl generated during the amidation.
I-4 2-Hydroxynicotinic acidHydrolysis of the 2-chloro group on the pyridine ring under certain conditions, though generally this requires more forcing conditions.
I-5 N,N'-bis(2-chloronicotinoyl)piperazineA potential dimeric impurity from a side reaction, although less common.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: My final product is an oil or a waxy solid and fails to crystallize.

  • Underlying Cause: This is often due to the presence of unreacted starting materials or solvent residues that act as crystallization inhibitors. The product itself may also have a low melting point.

  • Troubleshooting Workflow:

    • Step 1: Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane or diethyl ether) can be effective.

    • Step 2: Liquid-Liquid Extraction: If the crude product is an oil, perform a liquid-liquid extraction. Dissolve the oil in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any residual pyrrolidine and base. Follow this with a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any 2-chloronicotinic acid. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Step 3: Column Chromatography: If extraction is insufficient, column chromatography is the next logical step. A detailed protocol is provided in the "Experimental Protocols" section.

Issue 2: My purified product shows a persistent broad peak in the NMR spectrum, suggesting impurities.

  • Underlying Cause: This could be due to co-eluting impurities during chromatography or the formation of a stable salt with an acidic impurity like 2-chloronicotinic acid.

  • Troubleshooting Workflow:

    • Step 1: Re-purification with a different solvent system: If column chromatography was used, try a different eluent system with a different polarity or solvent composition. For example, if you used a hexane/ethyl acetate gradient, consider a dichloromethane/methanol gradient.

    • Step 2: Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. A detailed protocol for solvent screening and recrystallization is provided below.

    • Step 3: Acid-Base Wash of the Purified Material: Dissolve the partially purified product in an organic solvent and perform the acid-base washing procedure described in "Issue 1, Step 2". This can remove ionic impurities that may have been carried through the initial purification.

Issue 3: I have low recovery after column chromatography.

  • Underlying Cause: The product might be highly polar and strongly adsorbed to the silica gel, or it could be partially soluble in the aqueous phase during work-up.

  • Troubleshooting Workflow:

    • Step 1: Optimize Chromatography Conditions: Use a more polar eluent system. Adding a small amount of a polar solvent like methanol to your eluent can help to elute highly retained compounds. Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.

    • Step 2: Back-Extraction of Aqueous Layers: After the initial work-up, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • Step 3: Check for Product Degradation: The product might be unstable on silica gel. To test this, spot a solution of the purified product on a TLC plate and let it sit for a few hours before eluting. If a new spot appears, it indicates degradation. In this case, consider a faster purification method like a short plug of silica or a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable solvent system that gives good separation between your product and the starting materials/impurities. A typical developing system for this compound would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The spots can be visualized under UV light (254 nm).

Q2: How should I store the purified this compound?

A2: The compound should be stored in a cool, dry, and dark place in a tightly sealed container. While generally stable, prolonged exposure to moisture and light should be avoided to prevent hydrolysis and degradation.

Q3: Can I use a different base instead of triethylamine for the synthesis?

A3: Yes, other non-nucleophilic organic bases like pyridine or diisopropylethylamine (DIPEA) can be used. The choice of base can sometimes influence the impurity profile and reaction rate.

Q4: My product appears to be decomposing during purification. What are the likely degradation pathways?

A4: The primary degradation pathway is the hydrolysis of the amide bond to give 2-chloronicotinic acid and pyrrolidine.[2][3][4] This is more likely to occur under strong acidic or basic conditions, especially at elevated temperatures. The 2-chloro group on the pyridine ring is generally stable but can be susceptible to nucleophilic substitution under harsh conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for solid crude products.

  • Solvent Screening:

    • Place a small amount of the crude product (approx. 10-20 mg) into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Good candidate solvents for nicotinamides include ethanol, isopropanol, ethyl acetate, acetone, and toluene.[5]

    • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • If the compound is soluble in a solvent at room temperature, it is not a good candidate for single-solvent recrystallization but could be used as the "soluble" solvent in a two-solvent system.

    • If the compound is insoluble in a hot solvent, it is not a suitable recrystallization solvent.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the mixture to boiling with stirring. Continue adding the solvent until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for oily or solid products that are difficult to recrystallize.

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude product (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial eluent (e.g., 10% ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, dissolve the crude product in a solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry powder. This "dry loading" method often results in better separation.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Start the elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane).

    • Collect fractions in test tubes and monitor the elution by TLC.

    • Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude Product (from synthesis) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes extraction Liquid-Liquid Extraction (Acid-Base Wash) is_solid->extraction No (Oil/Waxy) recrystallization_success Pure Crystalline Product recrystallize->recrystallization_success Successful column_chromatography Perform Column Chromatography (Protocol 2) recrystallize->column_chromatography Fails or Low Purity cc_success Pure Product (Solid or Oil) column_chromatography->cc_success extraction_outcome Partially Purified Product extraction->extraction_outcome extraction_outcome->column_chromatography

Caption: Decision tree for the purification of this compound.

References

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. [Link]

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry. [Link]

  • Paper chromatography of pyridine derivatives. Nature. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. [Link]

  • Pyridine and Pyrimidine Derivatives. Organic Syntheses. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • N‐vinylpyrrolidone hydrolysis reactions. ResearchGate. [Link]

  • Paper Chromatography of Pyridine Derivatives. Semantic Scholar. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science. [Link]

  • 2-chloro-N-(phenyl formamyl) nicotinamide compound, preparation method thereof and application of compound. Patsnap. [Link]

Sources

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction is showing low to no yield. What are the primary causes?

Several factors can lead to poor or no product formation. The most common issues involve inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. Insufficient or degraded coupling reagent will result in poor activation.[1]

  • Amine Deactivation: Pyrrolidine can be protonated by the acidic 2-chloronicotinic acid, rendering it non-nucleophilic.[1] This acid-base reaction can compete with the desired amide bond formation.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1] It is critical to use anhydrous solvents and reagents.

  • Steric Hindrance: While less of a concern with pyrrolidine, bulky substituents on either coupling partner can impede the reaction.[1]

Q2: I'm observing significant side products. What are the likely impurities and how can I minimize them?

The primary side reactions in this synthesis are the formation of N-acylurea and the potential for nucleophilic aromatic substitution (SNAr).

  • N-Acylurea Formation: This is a common byproduct when using carbodiimide coupling agents like DCC or EDC. The O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea.[2][3]

    • Solution: Adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts readily with the amine.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The 2-chloro position on the pyridine ring is susceptible to nucleophilic attack, especially at elevated temperatures.[4][5][6] Pyrrolidine can act as a nucleophile, displacing the chloride to form a disubstituted byproduct.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of the SNAr reaction.[1] The amide coupling is generally faster at lower temperatures than the SNAr reaction.

Q3: How do I choose the right coupling reagent and conditions?

The choice of coupling reagent is critical for a successful reaction.[7] For the synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, several options are available, each with its own advantages.

Coupling ReagentAdditive (optional)BaseKey Advantages & Considerations
EDC (Water-soluble carbodiimide)HOBt or NHSDIPEA or Et₃NGood for solution-phase synthesis; byproducts are water-soluble, simplifying workup.[8][9][10]
DCC (Dicyclohexylcarbodiimide)HOBt or NHSDIPEA or Et₃NHighly effective but forms a dicyclohexylurea (DCU) precipitate that can be difficult to remove completely.[8][9]
HATU None requiredDIPEA or Et₃NGenerally provides high yields and fast reaction times; often used for more challenging couplings.[1]
Acyl Fluoride (in situ) TFFH or BTFFHDIPEACan be effective for sterically hindered or electron-deficient amines where other methods fail.[1][11]

General Recommendation: For a standard synthesis, EDC in the presence of HOBt is a robust starting point due to its efficiency and the ease of byproduct removal.

Q4: My reaction seems to have stalled. What should I check?
  • Reagent Purity and Stability: Ensure that the 2-chloronicotinic acid is pure and that the coupling reagents have not degraded.[12] Carbodiimides, in particular, can be sensitive to moisture.[1]

  • Solvent Quality: Use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1] Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common choices.

  • Base Stoichiometry: A non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize any acid formed during the reaction without competing with the pyrrolidine nucleophile.[1] Ensure at least two equivalents are used.

Q5: What is the best method for purification of the final product?

Purification of pyridine carboxamides can typically be achieved through a combination of techniques.[12][13]

  • Aqueous Workup: After the reaction is complete, an acidic wash (e.g., dilute HCl) will remove excess pyrrolidine and base. A subsequent basic wash (e.g., saturated NaHCO₃) will remove unreacted 2-chloronicotinic acid.

  • Crystallization: This is often the most effective method for obtaining a highly pure product if a suitable solvent system can be identified.[12]

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from non-polar impurities.[12]

Experimental Protocols & Diagrams

General Protocol for Amide Coupling using EDC/HOBt
  • To a solution of 2-chloronicotinic acid (1.0 eq.) in anhydrous DCM, add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve pyrrolidine (1.1 eq.) and DIPEA (2.5 eq.) in anhydrous DCM.

  • Cool the activated carboxylic acid mixture to 0 °C and add the pyrrolidine solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and proceed with an aqueous workup.

Reaction Mechanism and Troubleshooting Workflow

Amide_Coupling_Troubleshooting cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways cluster_troubleshooting Troubleshooting start 2-Chloronicotinic Acid + Coupling Reagent (e.g., EDC) activated O-Acylisourea Intermediate start->activated Activation side_product2 SNAr Product (Byproduct) start->side_product2 + Pyrrolidine (High Temp) product Desired Amide Product activated->product + Pyrrolidine (Amine) side_product1 N-Acylurea (Byproduct) activated->side_product1 Rearrangement low_yield Low Yield Check Reagent Purity Use Anhydrous Solvents Optimize Base product->low_yield Issue impurity Impurity Issues Add HOBt/NHS to suppress N-Acylurea Maintain Low Temperature to avoid SNAr side_product1->impurity Issue side_product2->impurity Issue

Caption: Troubleshooting workflow for amide coupling.

Decision Tree for Purification

Purification_Decision_Tree start Crude Reaction Mixture workup Aqueous Workup (Acidic & Basic Washes) start->workup check_purity Check Purity (TLC/LCMS/NMR) workup->check_purity crystallize Attempt Crystallization check_purity->crystallize Purity < 98% pure_product Pure Product check_purity->pure_product Purity > 98% crystallize->check_purity Check Purity Again chromatography Column Chromatography crystallize->chromatography Crystallization Fails or Purity still low chromatography->pure_product

Caption: Decision tree for product purification.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Khan Academy. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Sanford, M. S., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Li, Q., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Retrieved from [Link]

  • Haug, B. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine." This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. Unexpected peaks in an NMR spectrum can be a significant roadblock, consuming valuable time and resources. This guide provides a structured, in-depth approach to diagnosing and resolving these spectral anomalies, grounded in established chemical principles and practical laboratory experience.

Our methodology is built on a logical progression, starting from the most common and easily solvable issues to more complex structural and dynamic phenomena. Each section is presented in a question-and-answer format to directly address the challenges you may be facing at the bench.

Part 1: Foundational Checks - Ruling Out the Basics

Before delving into complex chemical explanations, it is crucial to ensure the integrity of the NMR experiment itself. Artifacts and external contaminants are frequent culprits behind unexpected signals.

FAQ 1: I see small, sharp peaks that don't correspond to my molecule. Could they be from the solvent?

Answer: Absolutely. This is one of the most common sources of extraneous peaks. Every deuterated solvent contains residual, non-deuterated solvent molecules, which will appear in a ¹H NMR spectrum. Additionally, solvents can contain traces of water or other common laboratory chemicals.

Causality: Deuteration is never 100% complete. The residual protons in the NMR solvent are highly abundant relative to your sample and will be detected. Water is also ubiquitous and can be introduced from the solvent, the sample, or the NMR tube itself.

Troubleshooting Protocol:

  • Identify Residual Solvent Peaks: Consult a reliable NMR solvent impurity chart.[1][2][3] These charts provide the chemical shifts for residual protons of common solvents (e.g., CHCl₃ in CDCl₃, DMSO-d₅ in DMSO-d₆) and dissolved water. The chemical shift of water is notably variable and can depend on temperature, concentration, and the solvent's hydrogen-bonding capacity.[2]

  • Check for Common Contaminants: Look for signals corresponding to frequently used lab solvents like acetone, ethyl acetate, hexane, or dichloromethane, which may remain from purification steps.[4][5][6]

  • Use a Fresh Solvent Ampoule: If contamination is suspected, acquire a spectrum using a freshly opened ampoule of high-purity deuterated solvent.

Data Summary Table: Common Impurities in CDCl₃

ImpurityChemical Shift (δ, ppm)Multiplicity
Chloroform (residual)~7.26s
Water~1.56s (broad)
Acetone~2.17s
Dichloromethane~5.30s
Ethyl Acetate~2.05 (s), ~4.12 (q), ~1.26 (t)s, q, t

Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1]

Part 2: The Prime Suspect - Rotational Isomers (Rotamers)

The structure of this compound contains a tertiary amide bond. This feature is the most probable chemical reason for observing more complex or "doubled" peaks than anticipated for a single, static structure.

FAQ 2: Why do the signals for the pyrrolidine ring protons, and even some pyridine protons, appear doubled or very broad?

Answer: The phenomenon you are observing is likely due to the presence of rotational isomers, or "rotamers," arising from restricted rotation around the amide C-N bond.[7][8]

Mechanistic Explanation (Expertise & Trustworthiness):

The amide bond has significant double-bond character due to the delocalization of the nitrogen lone pair onto the carbonyl oxygen.[7][9] This resonance stabilization creates a substantial energy barrier to rotation around the C-N bond, which is typically in the range of 14-20 kcal/mol.[9]

At room temperature, the rate of rotation around this bond is slow on the NMR timescale. Consequently, the two distinct conformations (rotamers) can be observed as separate species in the NMR spectrum. For this compound, this means the protons on the pyrrolidine ring (and to a lesser extent, the pyridine ring) exist in two different chemical environments, leading to a duplication of signals.[10][11]

Visualizing the Concept:

G cluster_0 Resonance in the Amide Bond cluster_1 Consequence: Rotational Barrier Structure1 Structure A (Single Bond) Structure2 Structure B (Double Bond) Structure1->Structure2 <-> Rotamer1 Rotamer 1 Rotamer2 Rotamer 2 Rotamer1->Rotamer2 Slow Rotation (on NMR timescale)

Caption: Resonance leads to a high rotational barrier, resulting in distinct rotamers observable by NMR.

Troubleshooting & Confirmation Protocol:

  • Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers.[9][12]

    • Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

    • Expected Outcome: As the temperature increases, the rate of rotation around the C-N bond will increase. The duplicated peaks will broaden, move closer together, and eventually coalesce into single, sharp, time-averaged signals at a specific temperature (the coalescence temperature).

  • 2D NMR Spectroscopy (EXSY): A 2D Exchange Spectroscopy (EXSY) or NOESY experiment at ambient temperature can show "cross-peaks" connecting the signals of the two different rotamers, confirming that they are in chemical exchange.

Workflow for VT-NMR Analysis:

G A Observe Doubled/ Broadened Peaks at 25°C B Increase Spectrometer Temperature to 50°C A->B C Acquire New ¹H Spectrum B->C D Peaks Broaden and Move Closer? C->D E Increase Temp. Further (e.g., 75°C) D->E Yes H Conclusion: Unexpected peaks are not due to rotamers. Investigate other causes. D->H No F Peaks Coalesce to Single, Averaged Signals? E->F G Conclusion: Rotamers Confirmed F->G Yes F->H No

Caption: Step-by-step logic for using Variable Temperature NMR to diagnose rotamers.

Part 3: Secondary Structural Considerations

Beyond amide rotation, the conformation of the five-membered pyrrolidine ring can also contribute to spectral complexity, although this is often a more subtle effect.

FAQ 3: Even after accounting for rotamers, the pyrrolidine multiplets are complex. Could ring conformation be a factor?

Answer: Yes, the pyrrolidine ring is not planar. It adopts a puckered "envelope" or "twist" conformation to relieve steric strain.[13][14][15]

Expertise & Causality:

The protons on the pyrrolidine ring can be in either axial or equatorial positions relative to the pseudo-plane of the ring. The interconversion between different puckered forms can be slow on the NMR timescale, leading to distinct chemical shifts for diastereotopic protons (e.g., the two protons on C3 or C4). This effect, combined with the presence of rotamers, can result in highly complex, overlapping multiplets.[14][16][17]

Troubleshooting Approach:

  • High-Field NMR: If available, re-acquiring the spectrum on a higher-field instrument (e.g., 600 MHz vs. 300 MHz) can increase spectral dispersion and help resolve overlapping multiplets.

  • 2D-COSY/TOCSY: A Correlation Spectroscopy (COSY) or Total Correlation Spectroscopy (TOCSY) experiment will help map out the entire spin system of the pyrrolidine ring, confirming which protons are coupled to each other even if their signals are complex.

  • Computational Modeling: In complex cases, Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformations of the molecule and the expected NMR chemical shifts for each, providing a theoretical basis for spectral assignment.

Part 4: Investigating Chemical Purity and Stability

If the above dynamic and conformational effects do not fully account for the unexpected signals, the issue may lie with the chemical purity of the sample.

FAQ 4: I've ruled out rotamers and solvent issues. Could these extra peaks be impurities from the synthesis or degradation?

Answer: This is a strong possibility. No synthesis is perfect, and side products or unreacted starting materials can persist even after purification. The compound may also degrade over time.

Potential Impurities & Degradants:

  • Starting Materials: Unreacted 2-chloropyridine or pyrrolidine-1-carboxamide.

  • Synthetic Byproducts: Depending on the synthetic route, various isomers or related compounds could be formed. For instance, if starting from 2-chloro-5-(chloromethyl)pyridine, residual starting material or hydrolysis products could be present.[18][19][20]

  • Degradation Products: 2-Chloropyridine derivatives can be susceptible to hydrolysis or photodecomposition.[21] For example, hydrolysis of the chloro group to a hydroxyl group would yield 2-hydroxy-5-(pyrrolidin-1-ylcarbonyl)pyridine. Oxidation of the pyridine nitrogen could form the corresponding N-oxide.[22][23]

Troubleshooting Protocol:

  • Review the Synthesis: Carefully examine the reaction scheme for potential side reactions. Acquire NMR spectra of the starting materials to check for their presence in your final product.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique to separate the components of your sample and obtain their mass-to-charge ratios. This can help identify the molecular weights of the impurities, providing crucial clues to their structures.

  • Re-purification: If impurities are confirmed, re-purify the sample using a different method (e.g., recrystallization if column chromatography was used previously) and re-acquire the NMR spectrum.

  • Stability Check: To check for degradation, store an aliquot of the sample under different conditions (e.g., protected from light, at room temperature vs. refrigerated) and monitor the NMR spectrum over time.

Logical Flow for Purity Investigation:

G A Unexpected Peaks Remain After Other Checks B Perform LC-MS Analysis A->B C Does MS show masses other than the product? B->C D Identify Potential Impurity Structures C->D Yes J Sample is Pure: Re-evaluate Dynamic Effects or Isomerism C->J No E Re-purify Sample D->E F Acquire New NMR E->F G Peaks Disappeared? F->G H Impurity Issue Resolved G->H Yes I Problem Persists: Consider Advanced Structural Analysis G->I No

Caption: A systematic workflow for identifying and resolving issues related to chemical impurities.

References

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Lorigan, G. A., et al. (2000). The Amide Rotational Barrier in Isonicotinamide: Dynamic NMR and Ab Initio Studies. The Journal of Physical Chemistry A, 104(3), 503-507. [Link]

  • Pérez, M. A., et al. (2012). NMR Detection of Isomers Arising from Restricted Rotation of the C–N Amide Bond of N-Formyl-o-toluidine and N,N′-Bis-formyl-o-tolidine. Molecules, 17(7), 8462-8473. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. National Institutes of Health. [Link]

  • PrepChem. (2023). Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

  • Chemistry LibreTexts. (2024). Dynamic NMR. [Link]

  • Macura, S., & Ernst, R. R. (1980). Elucidation of cross-relaxation networks by two-dimensional N.M.R. spectroscopy. Molecular Physics, 41(1), 95-117.
  • MacArthur, M. W., & Thornton, J. M. (1991). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 218(2), 397-412. [Link]

  • Wikipedia. (2024). 2-Chloropyridine. [Link]

  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6372-6379. [Link]

  • Wang, N., et al. (2018). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 3(2), 1-6. [Link]

  • Olszewski, T. K., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1141-1150. [Link]

  • Parenky, A. S., & Gsponer, J. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

  • Clark, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 616-624. [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, E67(2), o366. [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]

  • Nowick, J. S. (2011). Lecture 18. Dynamic Effects in NMR Spectroscopy. UC Irvine. [Link]

  • Torres, A. M., & Price, K. E. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(12), 1135-1150. [Link]

  • Moser, A. (2010). When an NMR Instrument Fails. ACD/Labs. [Link]

  • Google Patents. (1994).
  • Google Patents. (2012). Method for preparing 2-chloro-5-substituted pyridine.
  • ResearchGate. (2012). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

  • ResearchGate. (n.d.). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. [Link]

  • ResearchGate. (n.d.). Does anybody can give me some idea what is that unknown peak in my NMR spectrum?. [Link]

  • Reddit. (2023). Duplicate Peaks in NMR Spectra. [Link]

  • PubMed. (1991). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. [Link]

  • Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]

  • ACS Publications. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming the common challenges encountered when scaling this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your process development.

I. Foundational Chemistry and Reaction Mechanism

The synthesis of this compound typically involves the amidation of a 2-chloronicotinic acid derivative, most commonly the acid chloride, with pyrrolidine. This reaction, while straightforward on a small scale, presents several challenges when scaled up.

Reaction_Mechanism 2-Chloronicotinoyl_chloride 2-Chloronicotinoyl chloride Product This compound 2-Chloronicotinoyl_chloride->Product Nucleophilic Acyl Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Product Base Base (e.g., Triethylamine) Byproduct Base Hydrochloride Salt Base->Byproduct HCl Scavenger

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Reagent and Raw Material Considerations

Question 1: We are seeing inconsistent reaction profiles and yields. Could our starting materials be the issue?

Answer: Absolutely. The quality of your starting materials is paramount in ensuring a reproducible and high-yielding synthesis at scale. Here are key aspects to consider for each reactant:

  • 2-Chloronicotinoyl chloride:

    • Purity: This is the most critical factor. The presence of residual thionyl chloride from its preparation can lead to side reactions with pyrrolidine. Additionally, hydrolysis of the acid chloride to 2-chloronicotinic acid will result in incomplete conversion.

    • Stability: 2-Chloronicotinoyl chloride is moisture-sensitive. Ensure it is stored under anhydrous conditions and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Pyrrolidine:

    • Water Content: Pyrrolidine is hygroscopic. Excess water can hydrolyze the acid chloride, reducing yield. Karl Fischer titration is recommended to quantify water content.

    • Purity: Impurities in pyrrolidine can lead to the formation of undesired side products that may be difficult to remove.

  • Base (e.g., Triethylamine, Pyridine):

    • Purity and Water Content: Similar to pyrrolidine, the base should be anhydrous. The choice of base is also crucial; for instance, while pyridine is a common choice, its reaction with acid chlorides can sometimes form stable pyridinium salts that can complicate work-up.[1]

  • Solvent:

    • Anhydrous Conditions: The solvent must be thoroughly dried. Common choices include dichloromethane (DCM), toluene, or tetrahydrofuran (THF). The presence of water will lead to the hydrolysis of the acid chloride.

Troubleshooting Protocol: Raw Material Qualification

  • Obtain Certificates of Analysis (CoAs) for all raw materials.

  • Perform in-house quality control checks:

    • Purity: Use HPLC or GC to verify the purity of 2-chloronicotinoyl chloride and pyrrolidine.

    • Water Content: Use Karl Fischer titration for all liquid reagents.

  • Run a small-scale test reaction with any new batch of reagents to ensure it performs as expected before committing to a large-scale run.

B. Reaction Kinetics and Thermal Management

Question 2: Our reaction is highly exothermic, and we are struggling with temperature control. What are the risks, and how can we manage them?

Answer: The reaction between an acid chloride and an amine is typically fast and highly exothermic. Poor temperature control at scale can lead to several issues:

  • Side Reactions: Elevated temperatures can promote the formation of by-products.

  • Runaway Reaction: In a worst-case scenario, uncontrolled exotherm can lead to a dangerous runaway reaction.

  • Product Degradation: The desired product may not be stable at elevated temperatures for extended periods.

Troubleshooting and Mitigation Strategies:

  • Slow Addition: The most effective way to control the exotherm is to add one of the reactants slowly to the other. Typically, the 2-chloronicotinoyl chloride solution is added portion-wise or via a dropping funnel to a solution of pyrrolidine and the base.

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity. For large-scale reactions, this may require a jacketed reactor with a circulating coolant.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively. However, this will also reduce reactor throughput, so a balance must be found.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Addition Time 15-30 minutes2-4 hours
Initial Temperature 0-5 °C-5 to 0 °C
Max. Temperature < 25 °C< 20 °C
Cooling Ice bathJacketed reactor with chiller

Question 3: We are observing the formation of a significant amount of a water-soluble impurity. What could it be, and how can we prevent it?

Answer: A common water-soluble impurity is the hydrochloride salt of pyrrolidine, formed by the reaction of excess pyrrolidine with the HCl generated during the reaction. This indicates an issue with the stoichiometry or the efficiency of the HCl scavenger (the base). Another possibility is the hydrolysis of the starting material or product.

Troubleshooting Workflow:

Impurity_Troubleshooting Start Water-Soluble Impurity Observed Check_Stoichiometry Verify Stoichiometry of Base Start->Check_Stoichiometry Check_Base_Addition Ensure Base is Present with Pyrrolidine Check_Stoichiometry->Check_Base_Addition Correct Solution_1 Adjust Stoichiometry (Use slight excess of base) Check_Stoichiometry->Solution_1 Incorrect Check_Water_Content Analyze Water Content of Reagents Check_Base_Addition->Check_Water_Content Correct Solution_2 Add acid chloride to a mixture of pyrrolidine and base Check_Base_Addition->Solution_2 Incorrect Inert_Atmosphere Confirm Reaction is Under Inert Atmosphere Check_Water_Content->Inert_Atmosphere Low Solution_3 Use anhydrous reagents and solvents Check_Water_Content->Solution_3 High Solution_4 Improve inerting of the reactor Inert_Atmosphere->Solution_4 Inadequate

Caption: Decision tree for troubleshooting water-soluble impurities.

C. Work-up and Purification

Question 4: We are having difficulty with the work-up; specifically, the phase separation is slow, and we are getting emulsions. What can we do?

Answer: Emulsion formation during aqueous work-up is a common scale-up challenge. This is often caused by the presence of fine solid particles (like the hydrochloride salt of the base) or amphiphilic impurities.

Strategies to Improve Phase Separation:

  • Filtration: Before the aqueous quench, consider filtering the reaction mixture to remove any precipitated salts.

  • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Solvent Choice: If persistent emulsions are an issue, consider switching to a solvent that has a greater density difference with water, such as toluene, if compatible with the reaction.

Question 5: Our product purity is inconsistent after crystallization. What factors should we focus on to develop a robust crystallization process?

Answer: A robust crystallization process is key to achieving consistent purity at scale. Here are the critical parameters to optimize:

  • Solvent System: The choice of solvent is crucial. You are looking for a solvent (or solvent mixture) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common anti-solvents can also be used to induce crystallization.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally leads to larger, purer crystals. Crash cooling should be avoided as it can trap impurities.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystal form and size distribution.

  • Agitation: The agitation rate affects mass transfer and can influence crystal growth and prevent the settling of solids.

Recommended Experimental Protocol for Crystallization Development:

  • Solubility Screening: Determine the solubility of the crude product in a range of solvents at different temperatures.

  • Develop a Temperature Profile: Once a suitable solvent is identified, experiment with different cooling rates to find the optimal profile.

  • Investigate Seeding: Determine the optimal temperature and amount of seed crystals to add.

  • Analyze Purity: Analyze the purity of the crystals obtained from each experiment by HPLC to determine the most effective conditions for impurity rejection.

III. Safety and Hazard Considerations

Question 6: What are the primary safety hazards we should be aware of when scaling up this synthesis?

Answer: Beyond the exotherm discussed earlier, there are several other hazards to consider:

  • Corrosivity: 2-Chloronicotinoyl chloride and the HCl by-product are corrosive. Ensure that the reactor and transfer lines are constructed from compatible materials (e.g., glass-lined steel, Hastelloy).

  • Toxicity: Pyrrolidine and its vapors are toxic and can cause skin and eye irritation. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).

  • Flammability: The organic solvents used are typically flammable. Ensure that the reactor is properly grounded to prevent static discharge and that all electrical equipment is intrinsically safe.

A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up activity to identify and mitigate all potential risks.

IV. References

  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Google Patents.

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

  • CN102532007A - Method for preparing 2-chloro-5-substituted pyridine. Google Patents.

  • EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. Google Patents.

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine. Google Patents.

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC - NIH. [Link]

  • US4144238A - Process for the production of pure white 2-chloronicotinic acid. Google Patents.

  • The reaction of acid chloride and chloroformate with pyridine. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental framework for the structural elucidation of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine , a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the expected spectroscopic signatures and provide detailed protocols for its synthesis and characterization, drawing upon established principles and comparative data from related structures.

Introduction: The Importance of Orthogonal Analytical Techniques

In the synthesis of novel chemical entities, it is paramount to move beyond simple confirmation of product formation to a comprehensive structural verification. This involves the use of multiple, orthogonal analytical techniques that probe different aspects of the molecule's constitution. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system to confirm its identity, purity, and stability.

Synthesis Strategy: Amide Bond Formation

The most direct and common synthetic route to this compound involves the acylation of pyrrolidine with a suitable derivative of 6-chloronicotinic acid. A robust and scalable method utilizes the corresponding acid chloride, 6-chloronicotinoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Preparation of 6-Chloronicotinoyl Chloride

A suspension of 6-chloronicotinic acid in an excess of thionyl chloride (or a solution of oxalyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF) is heated under reflux until the reaction mixture becomes a clear solution. The excess chlorinating agent is then removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation

The crude 6-chloronicotinoyl chloride is dissolved in an anhydrous solvent (e.g., DCM). The solution is cooled in an ice bath, and a solution of pyrrolidine and triethylamine in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitoring by TLC is recommended).

Step 3: Work-up and Purification

The reaction mixture is washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to reveal signals corresponding to the protons of the pyridine ring and the pyrrolidine ring.

  • Pyridine Ring Protons: Due to the electron-withdrawing nature of the chlorine atom and the carbonyl group, the pyridine protons will be deshielded and appear in the aromatic region (typically δ 7.0-9.0 ppm). We expect to see three distinct signals:

    • H-3: A doublet of doublets (dd) or a triplet (t) due to coupling with H-4.

    • H-4: A doublet of doublets (dd) due to coupling with H-3 and H-6.

    • H-6: A doublet (d) due to coupling with H-4.

  • Pyrrolidine Ring Protons: The pyrrolidine protons will appear in the aliphatic region (typically δ 1.5-4.0 ppm). Due to the amide linkage, the two methylene groups adjacent to the nitrogen will be diastereotopic and may show distinct signals.

    • -CH₂-N-CO-: Two triplets, likely in the range of δ 3.4-3.8 ppm.

    • -CH₂-CH₂-N-: A multiplet, likely in the range of δ 1.8-2.1 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms.

  • Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the substituents. The carbon bearing the chlorine atom (C-2) and the carbon attached to the carbonyl group (C-5) will have characteristic downfield shifts.

  • Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

  • Pyrrolidine Ring Carbons: Two distinct signals are expected for the methylene carbons of the pyrrolidine ring.

Comparative Analysis:

For comparison, let's consider the related molecule, (6-chloropyridin-3-yl)(piperidin-1-yl)methanone . While the pyrrolidine ring is replaced by a piperidine ring, the pyridine core remains the same, providing a valuable reference for the aromatic proton signals. The chemical shifts for the pyridine protons in this analogue would be very similar to those predicted for our target molecule.

Compound H-3 (ppm) H-4 (ppm) H-6 (ppm)
This compound (Predicted) ~7.8-8.0~7.4-7.6~8.5-8.7
(6-chloropyridin-3-yl)(piperidin-1-yl)methanone (Reference) ~7.9~7.5~8.6

Table 1: Predicted ¹H NMR Chemical Shifts for the Pyridine Ring Protons.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₀H₁₁ClN₂O. The expected monoisotopic mass is approximately 210.0560 g/mol . Due to the presence of chlorine, we expect to see an isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

  • Key Fragmentation Pathways:

    • Loss of the pyrrolidine ring.

    • Cleavage of the amide bond.

    • Loss of a chlorine atom.

Workflow for Mass Spectrometry Analysis

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Sample ~1 mg of Compound Solvent Methanol or Acetonitrile Sample->Solvent Dilution Dilute to ~1 µg/mL Solvent->Dilution ESI Electrospray Ionization (ESI) Dilution->ESI Infusion or LC injection TOF_MS Time-of-Flight (TOF) Mass Analyzer ESI->TOF_MS Data Acquire High-Resolution Mass Spectrum TOF_MS->Data

Caption: Workflow for High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹. This is a key diagnostic peak for the presence of the amide carbonyl group.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1000-1350 cm⁻¹.

  • Aromatic C=C and C-H Stretches: Characteristic absorptions for the pyridine ring will be observed in the regions of 1400-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H).

  • Aliphatic C-H Stretches: Absorptions for the pyrrolidine ring will be observed in the region of 2850-2960 cm⁻¹.

Comparative Analysis:

The IR spectrum can be compared with that of a simpler amide, such as N-acetylpyrrolidine, to confirm the signals arising from the pyrrolidinylcarbonyl moiety. Similarly, comparison with 2-chloropyridine can help in assigning the bands related to the chloro-substituted pyridine ring.

Functional Group This compound (Predicted, cm⁻¹) N-acetylpyrrolidine (Reference, cm⁻¹) 2-Chloropyridine (Reference, cm⁻¹)
Amide C=O Stretch1630-1680 (Strong)~1645 (Strong)-
Aromatic C=C Stretch1400-1600 (Multiple bands)-~1580, 1460, 1420
Aliphatic C-H Stretch2850-2960 (Multiple bands)~2870-2970-
Aromatic C-H Stretch3000-3100 (Weak)-~3060
C-Cl Stretch600-800-~750

Table 2: Predicted and Reference IR Absorption Frequencies.

Conclusion: A Self-Validating Approach to Structure Confirmation

The structural confirmation of this compound relies on a synergistic combination of NMR, MS, and IR spectroscopy. While direct experimental data for this specific molecule is not widely published, a thorough analysis of its constituent parts and comparison with well-documented analogues allow for a confident prediction of its spectroscopic characteristics. The detailed protocols for synthesis and analysis provided in this guide offer a robust framework for researchers to prepare and unequivocally confirm the structure of this and other related novel compounds. This multi-pronged, self-validating approach is indispensable for ensuring the integrity and reproducibility of chemical research and development.

References

  • Spectroscopic Data of Organic Compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • NMR Spectroscopy of Heterocycles: Gilchrist, T. L. (1997). Heterocyclic Chemistry. Pearson Education. [Link]

  • Mass Spectrometry Principles and Applications: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Synthesis of Amides from Acid Chlorides: For a general procedure, refer to standard organic chemistry textbooks such as: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Spectral Data for 2-Chloropyridine: National Institute of Standards and Technology (NIST) Chemistry WebBook. [Link]

A Comparative Guide to Nicotinic Acetylcholine Receptor Ligands: Profiling 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine Against Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a novel series of high-affinity nicotinic acetylcholine receptor (nAChR) ligands, centered around the 2-chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine scaffold, with other well-characterized nAChR modulators. We will delve into their binding affinities, functional activities, and the experimental methodologies used to elucidate these properties, offering researchers and drug development professionals a comprehensive resource for understanding the nuanced pharmacology of these compounds.

Introduction: The Therapeutic Potential of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2-α9, β2-β4), leading to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[1][3] The activation of nAChRs by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, causes the channel pore to open, allowing the influx of cations such as Na⁺ and Ca²⁺.[2] This ion flux leads to membrane depolarization and the initiation of downstream signaling cascades, ultimately influencing processes like neurotransmitter release, learning, memory, and attention.[3][4]

The diverse functions of nAChR subtypes have made them significant targets for drug discovery in a range of therapeutic areas, including neurodegenerative diseases, pain management, and addiction.[5][6] The development of subtype-selective ligands is a key objective, as this can lead to targeted therapeutic effects with fewer off-target side effects. This guide focuses on comparing a promising class of ligands with established modulators to highlight the structure-activity relationships that govern nAChR interaction.

Signaling Pathway Overview

The binding of an agonist to the orthosteric site of an nAChR, located at the interface between subunits, triggers a conformational change that opens the ion channel.[2][7] This event is the primary step in a cascade that modulates neuronal excitability.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Conformational Change IonInflux Na+ / Ca2+ Influx nAChR_Open->IonInflux Channel Opens Ligand Agonist (e.g., Acetylcholine, Nicotine) Ligand->nAChR:head Binds Depolarization Membrane Depolarization IonInflux->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: Agonist binding to nAChRs induces channel opening and ion influx, leading to downstream cellular responses.

Profile of a High-Affinity Ligand Series: 2-Chloro-pyridine Analogs

Recent research has identified a series of compounds derived from a 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine scaffold as exceptionally high-affinity ligands for nAChRs.[8] While direct data for "this compound" is limited in the public domain, extensive characterization of its close structural analogs provides compelling insights into the potential of this chemical class. These compounds have been shown to competitively displace [³H]-epibatidine from nAChR binding sites with affinity constants (Ki) in the picomolar range.[8]

The development of these analogs was driven by the need for positron emission tomography (PET) imaging agents with improved blood-brain barrier penetration compared to existing tracers like 2-[¹⁸F]fluoro-A-85380.[8] The high lipophilicity and potent binding affinity of this series make them excellent candidates for such applications and as tools for probing nAChR pharmacology.

Comparative Analysis with Benchmark nAChR Ligands

To understand the pharmacological profile of the 2-chloro-pyridine series, it is essential to compare it with other well-studied nAChR ligands that exhibit distinct properties. We will focus on Varenicline, a partial agonist; Epibatidine, a potent, non-selective agonist; and A-85380, a selective agonist.

Data Summary: Binding Affinities and Functional Activities

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) or inhibitory concentrations (IC₅₀) of these ligands at various human nAChR subtypes. This data provides a quantitative basis for comparing their selectivity and efficacy.

Table 1: Comparative Binding Affinities (Ki) of nAChR Ligands

Ligand α4β2* α7 α3β4* α6β2* α1β1δε (muscle) Reference(s)
2-Chloro-pyridine Analog (3b) 0.028 nM - - - - [8]
Varenicline 0.14 - 0.4 nM 125 nM >1 µM 0.12 nM >8 µM [9][10][11]
Epibatidine 0.04 nM 20 nM - - - [12]
Nicotine 6.1 nM ~4 µM - ~2.5 nM ~2 µM [6][10]
A-85380 ~0.05 nM >10 µM ~10 nM - - [8]

Note: Ki values can vary based on experimental conditions and the specific radioligand used. This table presents representative values for comparison.

Table 2: Comparative Functional Activity (EC₅₀ / IC₅₀) of nAChR Ligands

Ligand α4β2* α7 α3β4* α6β2* Activity Profile Reference(s)
Varenicline ~0.086 µM Full Agonist Partial Agonist ~0.007 µM Partial Agonist [9][13]
Epibatidine High Potency High Potency - - Potent Agonist [14][15]
Nicotine High Potency µM Potency - - Agonist [16]
A-85380 Analog (H-11MNH) High Potency Moderate Affinity Full Agonist - Agonist [8]

Note: Functional data is highly dependent on the assay system (e.g., Xenopus oocytes, cell lines) and specific receptor stoichiometry.

Discussion of Comparative Profiles
  • 2-Chloro-pyridine Analogs: This series demonstrates exceptionally high affinity, particularly for the α4β2 subtype, with Ki values in the low picomolar range, surpassing even the potent epibatidine.[8] Their development as PET ligands underscores their potential for high-specificity binding in vivo.

  • Varenicline: Clinically used for smoking cessation, varenicline's efficacy is attributed to its partial agonist activity at α4β2 and α6β2* nAChRs.[9][13] It acts as an antagonist in the presence of nicotine, reducing its rewarding effects, while its mild agonism alleviates withdrawal symptoms.[13] Its selectivity for α4β2/α6β2* over other subtypes like α7 is notable.[13]

  • Epibatidine: This natural alkaloid is one of the most potent nAChR agonists known.[12][15] However, its lack of subtype selectivity and extreme toxicity have precluded its therapeutic use.[12][15] It remains a valuable research tool, and its high affinity makes radiolabeled versions, like [³H]epibatidine, a gold standard for competitive binding assays.[12]

  • A-85380: This compound and its derivatives are examples of ligands developed for improved subtype selectivity. They exhibit high affinity for α4β2-containing receptors with significantly lower affinity for the α7 subtype, making them useful pharmacological tools to dissect the roles of different nAChR populations.[8]

Experimental Methodologies: A Guide for Researchers

The characterization of nAChR ligands relies on a combination of binding and functional assays. The protocols described below are foundational for determining the affinity and efficacy of novel compounds.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Principle: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells or tissue) Incubate 3. Incubate Membranes with Ligands (Total, Non-Specific, Competition) Membrane_Prep->Incubate Ligand_Prep 2. Prepare Ligand Solutions (Radioligand & Test Compound) Ligand_Prep->Incubate Harvest 4. Separate Bound/Unbound Ligand (Filtration via Cell Harvester) Incubate->Harvest Wash 5. Wash Filters Harvest->Wash Count 6. Quantify Radioactivity (Liquid Scintillation Counting) Wash->Count Analyze 7. Calculate IC50 and Ki Count->Analyze

Caption: Step-by-step workflow of a competitive radioligand binding assay for nAChRs.

Detailed Steps:

  • Membrane Preparation:

    • Harvest cells expressing the nAChR subtype of interest (e.g., HEK-293 cells) or dissect brain tissue (e.g., rat cortex).[17]

    • Homogenize the tissue/cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Perform differential centrifugation to isolate the membrane fraction.[18]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand (e.g., [³H]Epibatidine) + Assay Buffer.[1]

      • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known nAChR ligand (e.g., 100 µM Nicotine) to saturate all specific binding sites.[1][17]

      • Competition: Membranes + Radioligand + varying concentrations of the test compound.[1]

  • Incubation:

    • Incubate the plates for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[17]

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[1]

    • Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioactivity.[1]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay

TEVC is a powerful electrophysiological technique used to measure the ion flow through channels expressed in large cells, typically Xenopus laevis oocytes.[19] It allows for the characterization of a compound's functional activity as an agonist, antagonist, or allosteric modulator.[20]

Principle: Two microelectrodes are inserted into an oocyte expressing the target ion channel. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired holding potential. When a ligand is applied, the opening of the ion channel results in a current that is measured, providing a direct readout of channel activity.[19]

Experimental Workflow Diagram

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest_Oocytes 1. Harvest Oocytes (from Xenopus laevis) Inject_RNA 2. Inject cRNA (for nAChR subunits) Harvest_Oocytes->Inject_RNA Incubate_Oocytes 3. Incubate Oocytes (24-72 hours for expression) Inject_RNA->Incubate_Oocytes Place_Oocyte 4. Place Oocyte in Recording Chamber Incubate_Oocytes->Place_Oocyte Impale_Oocyte 5. Impale with Electrodes (Voltage and Current) Place_Oocyte->Impale_Oocyte Clamp_Voltage 6. Voltage Clamp Oocyte Impale_Oocyte->Clamp_Voltage Apply_Ligand 7. Apply Test Compound (via perfusion) Clamp_Voltage->Apply_Ligand Record_Current 8. Record Ionic Current Apply_Ligand->Record_Current Analyze 9. Generate Dose-Response Curve (Calculate EC50, Emax) Record_Current->Analyze

Caption: The workflow for characterizing nAChR ligands using a two-electrode voltage clamp assay in Xenopus oocytes.

Detailed Steps:

  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Treat oocytes with collagenase to defolliculate (remove surrounding follicular cells).

    • Inject the oocytes with cRNA encoding the specific nAChR subunits of interest.[20]

    • Incubate the injected oocytes for 1-3 days to allow for receptor expression on the cell surface.[20]

  • Recording Setup:

    • Place a single oocyte in a small recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

    • Using micromanipulators, carefully impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl).[21]

  • Data Acquisition:

    • Set the holding potential, typically between -60 mV and -80 mV.[21]

    • Establish a stable baseline current.

    • Apply the test compound at various concentrations to the oocyte via the perfusion system.

    • For agonist testing, measure the peak inward current elicited by each concentration.

    • For antagonist testing, co-apply the test compound with a fixed concentration of a known agonist (like acetylcholine) and measure the inhibition of the agonist-evoked current.

  • Data Analysis:

    • Plot the peak current response against the log concentration of the agonist to generate a dose-response curve.

    • Fit the curve to the Hill equation to determine the EC₅₀ (concentration for 50% maximal effect) and the Emax (maximal efficacy).[21]

    • For antagonists, calculate the IC₅₀ from the inhibition curve.

Conclusion and Future Directions

The comparative analysis reveals that the 2-chloro-pyridine scaffold represents a class of exceptionally potent nAChR ligands, with binding affinities in the picomolar range that rival or exceed those of established modulators like epibatidine.[8] Their pharmacological profile, particularly their high affinity for the α4β2 subtype, positions them as valuable tools for both basic research and potential clinical applications, such as in vivo imaging.

In contrast, ligands like varenicline highlight the therapeutic success of a partial agonist mechanism, which finely tunes receptor activity rather than simply activating or blocking it.[13] This underscores a critical principle in nAChR drug discovery: high affinity does not always equate to therapeutic utility. The functional consequence of binding—be it full agonism, partial agonism, or antagonism—is paramount.

Future research should focus on elucidating the full functional profile of the 2-chloro-pyridine series across a wider range of nAChR subtypes using techniques like TEVC. Determining their efficacy (Emax) and potency (EC₅₀) will be crucial for understanding their potential physiological effects and for guiding the design of next-generation ligands with optimized selectivity and functional activity.

References

  • Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays - Benchchem.
  • Nicotinic acetylcholine receptor - Wikipedia. [Link]

  • Steffensen, E. B., et al. "Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking." Proceedings of the National Academy of Sciences, vol. 104, no. 45, 2007, pp. 17855-60. [Link]

  • Slavica, K., et al. "Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum." Journal of Pharmacology and Experimental Therapeutics, vol. 347, no. 2, 2013, pp. 343-51. [Link]

  • Carneiro, M., et al. "Epibatidine: A Promising Natural Alkaloid in Health." Molecules, vol. 23, no. 12, 2018, p. 3333. [Link]

  • Crunelle, C. L., et al. "Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence." Addiction Biology, vol. 21, no. 1, 2016, pp. 57-68. [Link]

  • Utkin, Y. N. "Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs)." ResearchGate. [Link]

  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. ACS Chemical Neuroscience. [Link]

  • Papke, R. L., et al. "Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives." Journal of Pharmacology and Experimental Therapeutics, vol. 377, no. 1, 2021, pp. 10-21. [Link]

  • Shin, J., et al. "Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors." ACS Omega, vol. 4, no. 23, 2019, pp. 20230-20238. [Link]

  • Ondrej, M. "EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS." Vojenske Zdravotnicke Listy, vol. 71, no. 6, 2002, pp. 340-346. [Link]

  • Anisuzzaman, A. S. M., et al. "Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay." Frontiers in Pharmacology, vol. 2, 2011, p. 61. [Link]

  • Le Novère, N., et al. "Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine." BMC Structural Biology, vol. 2, 2002, p. 1. [Link]

  • Khiroug, L., et al. "Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels." The Journal of Physiology, vol. 540, no. 2, 2002, pp. 399-413. [Link]

  • Patt, J. T., et al. "Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, vol. 48, no. 20, 2005, pp. 6296-306. [Link]

  • Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

  • Zheng, W., & Spencer, R. H. "Two-electrode voltage clamp." Methods in Molecular Biology, vol. 998, 2013, pp. 79-89. [Link]

  • Nicotinic Acetylcholine Receptors (nAChR) - Meiler Lab. Vanderbilt University. [Link]

  • Zouridakis, M., et al. "Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins." Frontiers in Pharmacology, vol. 11, 2020, p. 598853. [Link]

  • Gotti, C., et al. "Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function." Physiological Reviews, vol. 89, no. 3, 2009, pp. 779-836. [Link]

Sources

A Senior Application Scientist's Field Guide to Structure-Activity Relationships and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine Analogs

Introduction: The Pivotal Role of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, prized for its versatile reactivity and its presence in a multitude of biologically active compounds. The subject of this guide, this compound, exemplifies a crucial building block in the synthesis of targeted therapeutic agents. While this compound itself is not recognized for significant intrinsic biological activity, its true value lies in its role as a key intermediate. Its strategic functionalization allows for the construction of a diverse array of molecules with potent and specific biological effects.

This guide provides a comparative analysis of the biological activities of compounds derived from the this compound core. We will delve into the structure-activity relationships (SAR) of these analogs, focusing on how modifications to this foundational scaffold influence their interactions with specific biological targets. The experimental data and protocols presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and design considerations for this important class of molecules.

Comparative Analysis of Biological Activity: From Scaffold to Potent Modulators

Our investigation into the derivatives of this compound reveals its utility in the synthesis of potent and selective enzyme inhibitors. A notable class of compounds developed from this scaffold are inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibition

The general synthetic route leveraging this compound involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring. This reaction is pivotal for introducing the pharmacophoric elements necessary for high-affinity binding to the DPP-4 active site. The pyrrolidinylcarbonyl group at the 5-position often serves as a key recognition motif, contributing to the overall binding affinity and selectivity of the final compound.

Below is a comparative table of representative analogs, highlighting the impact of structural modifications on their DPP-4 inhibitory activity.

Compound IDR-Group at 2-PositionIC50 (nM) for DPP-4 InhibitionKey Structural Features
Analog 1 3-aminopiperidin-1-yl5.8The (R)-enantiomer of the 3-aminopiperidinyl group forms a critical salt bridge with glutamic acid residues in the S1 pocket of DPP-4.
Analog 2 (2S,4S)-4-fluoro-2-cyanopyrrolidin-1-yl2.1The cyano group forms a covalent interaction with the catalytic serine residue of DPP-4, leading to potent and long-lasting inhibition. The fluorine atom enhances metabolic stability.
Analog 3 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl1.9This bicyclic amine provides a rigid conformation that fits optimally into the DPP-4 active site, leading to high potency.
Visualizing the Synthetic Pathway: A Graphviz Representation

The following diagram illustrates the generalized synthetic workflow from the this compound intermediate to a final, biologically active DPP-4 inhibitor.

synthetic_workflow intermediate This compound reaction Nucleophilic Aromatic Substitution intermediate->reaction reagent + R-NH2 (Amine) reagent->reaction product Biologically Active DPP-4 Inhibitor reaction->product caption Generalized synthetic scheme for DPP-4 inhibitors. assay_workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_prep Add Compounds/DMSO to 96-Well Plate compound_prep->plate_prep enzyme_add Add DPP-4 Enzyme Solution plate_prep->enzyme_add pre_incubation Incubate for 15 min at Room Temperature enzyme_add->pre_incubation substrate_add Add Gly-Pro-AMC Substrate pre_incubation->substrate_add kinetic_read Measure Fluorescence (Ex: 360 nm, Em: 460 nm) substrate_add->kinetic_read data_analysis Calculate Reaction Rates and % Inhibition kinetic_read->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination end End ic50_determination->end caption Workflow for the in vitro DPP-4 inhibition assay.

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Conclusion: A Scaffold of Continuing Therapeutic Promise

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective enzyme inhibitors, particularly for the DPP-4 target. The structure-activity relationships discussed in this guide underscore the importance of strategic modifications at the 2-position of the pyridine ring to achieve high-affinity binding and desirable pharmacological properties. The experimental protocols provided offer a robust framework for the in vitro evaluation of novel analogs derived from this versatile intermediate. As research continues, it is anticipated that this scaffold will find applications in the development of inhibitors for other enzyme targets, further solidifying its importance in medicinal chemistry and drug discovery.

References

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Review of the Current and Emerging Therapies. Journal of Medicinal Chemistry.[Link]

  • Structure-Based Design of Potent and Selective Dipeptidyl Peptidase-4 Inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • The Role of the Pyridine Ring in Medicinal Chemistry. Chemical Reviews.[Link]

A Senior Application Scientist's Guide to Validating the Purity of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Synthetic Intermediates

In the landscape of drug discovery and development, the quality of a final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its constituent building blocks. The compound 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is a key heterocyclic intermediate, valued for its utility in constructing complex molecular scaffolds. The presence of impurities—be they residual starting materials, by-products, or degradation products—can have cascading negative effects, leading to aberrant reaction pathways, reduced yields, and the introduction of potentially toxic components into the final drug substance.

This guide provides a comprehensive framework for the stringent validation of this compound purity. We will move beyond a simple listing of methods to explain the scientific rationale behind employing an orthogonal analytical strategy. This approach, which utilizes multiple techniques with different separation and detection principles, is the cornerstone of a robust, self-validating system for quality control. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies presented are not only scientifically sound but also align with global regulatory expectations.[1][2][3]

Compound Profile and Potential Impurity Landscape

To design a robust analytical strategy, we must first understand the target molecule and anticipate the likely impurities.

  • Structure: this compound

  • Molecular Formula: C₁₁H₁₃ClN₂O

  • Molecular Weight: 224.69 g/mol

The synthesis of this amide typically involves the coupling of a 2-chloronicotinic acid derivative with pyrrolidine. This informs our impurity profile, which can be broadly categorized according to ICH Q3A guidelines.[4][5][6]

  • Organic Impurities:

    • Starting Materials: Unreacted 2-chloronicotinic acid or its activated form (e.g., acid chloride), and residual pyrrolidine.

    • By-products: Isomers formed during the chlorination of the pyridine ring, or products from side-reactions.[7][8]

    • Intermediates: Any stable intermediates that failed to react completely.

    • Degradation Products: Hydrolysis of the amide bond, for example, could occur under certain storage conditions.

  • Residual Solvents: Solvents used during reaction and purification (e.g., Toluene, Dichloromethane, Acetonitrile).[1]

The Regulatory Pillar: ICH Q3A Impurity Thresholds

Regulatory guidelines provide a risk-based framework for the control of impurities. The ICH Q3A guideline establishes thresholds that dictate the level of analytical scrutiny required.[4][6][9]

Threshold TypeMaximum Daily Dose ≤ 2 g/day Action Required
Reporting Threshold 0.05%Impurity must be reported in regulatory submissions.
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)Impurity structure must be identified.
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)Biological safety data is required.

A simplified decision tree based on these thresholds is crucial for impurity management.

ICH_Impurity_Decision_Tree start Detect Impurity in HPLC Chromatogram check_reporting Is Impurity > Reporting Threshold (e.g., 0.05%)? start->check_reporting report Report Impurity check_reporting->report Yes end_ignore Below Reporting Threshold (Control as part of total impurities) check_reporting->end_ignore No check_identification Is Impurity > Identification Threshold (e.g., 0.10%)? report->check_identification identify Identify Structure (e.g., using LC-MS, NMR) check_identification->identify Yes end_reported Impurity is Reported and Controlled check_identification->end_reported No check_qualification Is Impurity > Qualification Threshold (e.g., 0.15%)? identify->check_qualification qualify Qualify Impurity (Toxicological Assessment) check_qualification->qualify Yes end_identified Impurity is Identified and Controlled check_qualification->end_identified No end_qualified Impurity is Qualified and Controlled qualify->end_qualified

Caption: ICH Q3A decision workflow for impurity management.

Orthogonal Analytical Strategy for Purity Validation

A single analytical method is insufficient to declare a compound as "pure." We advocate for a multi-pronged, orthogonal approach where each technique provides a unique and complementary piece of the purity puzzle.

High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment and Quantification

Expertise & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reverse-phase (RP-HPLC) method is ideal for separating the moderately polar target compound from both more polar (e.g., 2-chloronicotinic acid) and less polar impurities. UV detection is suitable due to the chromophoric pyridine ring. The method's primary purpose is to separate and quantify all non-volatile organic impurities relative to the main component.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample (~10 mg) prep2 Dissolve in Diluent (e.g., 10 mL ACN:H2O) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Report Purity data2->data3

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile/Water (50:50 v/v).[11]

Data Presentation: Comparative HPLC Purity

Batch IDMain Peak Retention Time (min)Main Peak Area %Impurity 1 (Area %)Impurity 2 (Area %)Total Impurities (%)
Batch A (High Purity) 15.299.850.060.040.15
Batch B (Lower Purity) 15.298.510.750.211.49

In Batch B, Impurity 1 exceeds the identification and qualification thresholds, necessitating further characterization by LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Rationale: When an impurity exceeds the identification threshold (e.g., >0.10%), its structure must be elucidated. LC-MS is the definitive tool for this purpose. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. By obtaining an accurate mass of the impurity, we can propose its elemental composition and, by comparing it with potential by-products and starting materials, confidently identify it. A method using electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.[12]

Experimental Protocol: LC-MS

The protocol largely mirrors the HPLC method to ensure chromatographic correlation. Key differences are:

  • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is volatile and MS-compatible, unlike phosphoric acid).[13]

  • Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Data Acquisition: Scan for a mass range that includes the expected compound and potential impurities (e.g., m/z 100-500).

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Expertise & Rationale: ¹H NMR spectroscopy serves as an unequivocal identity test. It provides a unique fingerprint of the molecule's hydrogen environment, confirming that the primary component is indeed this compound. While less sensitive than HPLC for quantifying minor impurities, it is excellent at identifying structurally significant impurities if they are present at levels above ~0.5-1%. It can also readily detect residual protonated solvents.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Acquisition: Run a standard proton experiment.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts. Check for unexpected signals that do not correspond to the main structure or known solvents.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Expertise & Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. It is essential for quantifying residual solvents from the synthesis and purification process, which are regulated under ICH Q3C guidelines.[1] A headspace sampling technique is typically employed, where the sample is heated to release volatile solvents into the vial's headspace, which is then injected into the GC-MS.[14][15]

Experimental Protocol: Headspace GC-MS

  • System: GC with a Mass Spectrometer detector and a Headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like DMSO.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes.

  • GC Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

  • Data Analysis: Identify and quantify solvents based on their retention time and mass spectrum compared to a calibrated standard.

Elemental Analysis for Elemental Composition Verification

Expertise & Rationale: Elemental analysis provides a fundamental check on the compound's empirical formula. By combusting the sample, it quantitatively determines the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). This technique is a powerful, independent confirmation of purity and identity. A significant deviation from the theoretical values can indicate the presence of a persistent inorganic impurity or a fundamental error in the structural assignment. The generally accepted tolerance for a pure compound is within ±0.4% of the calculated value.[16][17]

Data Presentation: Elemental Analysis Comparison

ElementTheoretical Value (%) for C₁₁H₁₃ClN₂OFound Value (Batch A) (%)Deviation (%)
Carbon (C) 58.8058.65-0.15
Hydrogen (H) 5.835.91+0.08
Nitrogen (N) 12.4712.55+0.08

The results for Batch A are well within the acceptable ±0.4% deviation, corroborating its high purity.[16]

Conclusion: An Integrated Approach to Ensuring Quality

Validating the purity of a critical intermediate like this compound is not a matter of performing a single test. It requires a meticulously designed, orthogonal analytical strategy. This guide has detailed a self-validating system that combines the quantitative power of HPLC , the identification capabilities of LC-MS , the structural confirmation of NMR , the volatile analysis of GC-MS , and the elemental verification of Combustion Analysis . By integrating these techniques and interpreting the results within the risk-based framework of ICH guidelines, researchers and drug development professionals can ensure the uncompromising quality of their materials, thereby safeguarding the integrity of their research and the safety of future medicines.

References

  • ICH Q3C (Impurities: Guideline for Residual Solvents).
  • ICH Q3A (Impurities in New Drug Substances).
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • The Science of Elemental Analysis: Benefits and Applic
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • An International Study Evaluating Elemental Analysis. PubMed Central (PMC).
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences.
  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile arom
  • Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...).
  • ANALYTICAL METHODS.
  • HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis.
  • ¹H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature.
  • Pyridine. Wikipedia.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • 2-Chloropyridine(109-09-1) 1H NMR spectrum. ChemicalBook.
  • 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. SpectraBase.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIV
  • 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum. ChemicalBook.

Sources

A Comparative Guide to In-Vitro Assay Strategies for Pyridine-Based Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, including a dipole moment and hydrogen bonding capabilities imparted by the nitrogen atom, enhance solubility and facilitate specific interactions with biological targets.[1] This "privileged scaffold" is a core component in over 7,000 drug molecules, demonstrating its versatility and clinical significance.[2][3] Pyridine derivatives have been successfully developed as therapeutic agents across a wide range of diseases, including cancer, where they often function as kinase inhibitors.[1][4][5]

This guide uses "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" as a representative starting fragment. While this specific molecule is primarily a synthetic intermediate, its core structure is emblematic of the pyridine scaffolds found in potent, clinically relevant inhibitors. We will provide an in-depth comparison of the in-vitro assay methodologies used to characterize pyridine-based inhibitors targeting two distinct and critical enzyme classes in oncology:

  • Nicotinamide Phosphoribosyltransferase (NAMPT)

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

By dissecting the experimental protocols and underlying principles for evaluating inhibitors of these two different enzyme types, this guide will equip researchers with the foundational knowledge to design robust in-vitro screening cascades for novel pyridine-based compounds.

Target 1: Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Assays

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for cellular metabolism and energy production.[6] Cancer cells, with their high metabolic demand, are particularly dependent on this pathway, making NAMPT a compelling therapeutic target.[6][7] Inhibition of NAMPT leads to NAD+ depletion, energy crisis, and ultimately, cancer cell death.[8]

Comparative In-Vitro Efficacy of Pyridine-Based NAMPT Inhibitors

The potency of NAMPT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical (enzyme) and cell-based assays.

CompoundAssay TypeTarget/Cell LineIC50 / EC50
GNE-617 Enzyme InhibitionRecombinant Human NAMPT5 nM[9][10][11]
Cell ViabilityA549 (Lung Cancer)18.9 nM[9]
Cell ViabilityHCT-116 (Colorectal)~5.98 nM[11]
KPT-9274 Enzyme InhibitionRecombinant NAMPT~0.12 µM[6]
Cell ViabilityCaki-1 (Renal Cancer)0.6 µM[6]
CHS-828 Cell ViabilityHCT116 (Colon)~1-10 nM

Table 1: Publicly available in-vitro activity data for representative NAMPT inhibitors featuring heterocyclic scaffolds.

Diagram: NAMPT Enzymatic Reaction & Assay Principle

The most common in-vitro assays for NAMPT measure the production of NAD+ from its precursors, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). A coupled-enzyme approach is often used, where the NAD+ produced by NAMPT is used by a second enzyme (e.g., a dehydrogenase) to generate a detectable signal (colorimetric or fluorometric).

NAMPT_Assay cluster_reaction NAMPT Catalyzed Reaction cluster_detection Coupled Assay Detection NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Produces Inhibitor Pyridine-Based Inhibitor (e.g., GNE-617) Inhibitor->NAMPT Inhibition NMN_ATP NMNAT Enzyme + ATP NMN->NMN_ATP NAD NAD+ NMN_ATP->NAD Dehydrogenase Dehydrogenase (e.g., G6PDH) NAD->Dehydrogenase Signal Detectable Signal (Colorimetric/Fluorometric) Dehydrogenase->Signal Generates Substrate Substrate (e.g., G6P) Substrate->Dehydrogenase caption Workflow for a coupled NAMPT enzyme inhibition assay.

Caption: Workflow for a coupled NAMPT enzyme inhibition assay.

Protocol: In-Vitro NAMPT Enzyme Inhibition Assay (Coupled)

This protocol is a representative example for determining the biochemical IC50 of a test compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for enzymatic activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
  • Enzyme Solution: Dilute recombinant human NAMPT enzyme to the desired concentration in assay buffer. The final concentration should be in the linear range of the assay.
  • Substrate Mix: Prepare a mixture of nicotinamide (NAM) and PRPP in assay buffer.
  • Coupling Enzymes/Substrates: Prepare a solution containing the necessary components for the detection step (e.g., NMNAT, a dehydrogenase, and its substrate).
  • Test Compound: Prepare a serial dilution of the pyridine-based test compound (e.g., GNE-617) in DMSO, then dilute further in assay buffer.

2. Assay Procedure:

  • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 96- or 384-well plate.
  • Add the NAMPT enzyme solution (e.g., 20 µL) to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
  • Initiate the reaction by adding the substrate mix (e.g., 10 µL) to all wells.
  • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
  • Stop the NAMPT reaction and initiate the detection reaction by adding the coupling enzyme/substrate mix (e.g., 15 µL).
  • Incubate at room temperature for a short period (e.g., 10-20 minutes) to allow the signal to develop.

3. Data Acquisition and Analysis:

  • Read the plate using a suitable plate reader (e.g., absorbance at 450 nm for a colorimetric assay or fluorescence at Ex/Em wavelengths).
  • Subtract the background signal (wells with no enzyme).
  • Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).
  • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Causality and Self-Validation: This protocol includes a pre-incubation step to ensure the inhibitor reaches equilibrium with the target enzyme before the reaction starts. The use of a known potent inhibitor like GNE-617 as a positive control validates that the assay system is working correctly and provides a benchmark for the potency of new chemical entities.

Target 2: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Assays

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[12] Its dysregulation through mutation or overexpression is a well-established driver of various cancers.[12] Targeted therapies that inhibit the intracellular kinase domain of EGFR are a mainstay of treatment for several malignancies.[12] Lapatinib, a dual EGFR/HER2 inhibitor, is a prominent example of a clinically successful drug featuring a pyridine-related (quinoline) scaffold.[13][14]

Comparative In-Vitro Efficacy of Pyridine-Based EGFR Inhibitors

The potency of EGFR inhibitors is measured by their ability to block the kinase's enzymatic activity (biochemical IC50) or to inhibit cell proliferation in EGFR-dependent cell lines (cellular IC50).

CompoundAssay TypeTarget/Cell LineIC50
Lapatinib Enzyme InhibitionRecombinant EGFR Kinase~3-10 nM[15]
Cell ProliferationBT-474 (HER2+/EGFR+)0.046 µM[16]
Cell ProliferationA431 (EGFR overexpressing)0.16 µM[17]
Gefitinib Cell ProliferationPC9 (EGFR del19)~0.075 µM[17]
Erlotinib Cell ProliferationBT-474 (HER2+/EGFR+)~1.1 µM[17]

Table 2: Publicly available in-vitro activity data for representative EGFR inhibitors.

Diagram: EGFR Kinase Assay Principle

Biochemical assays for EGFR inhibitors typically measure the transfer of a phosphate group from ATP to a peptide or protein substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method for this purpose.

EGFR_Assay cluster_reaction EGFR Kinase Reaction cluster_detection TR-FRET Detection EGFR EGFR Kinase Domain pSubstrate Phosphorylated Peptide Substrate EGFR->pSubstrate Phosphorylates ATP ATP ATP->EGFR Substrate Biotinylated Peptide Substrate Substrate->EGFR Inhibitor Pyridine-Based Inhibitor (e.g., Lapatinib) Inhibitor->EGFR Inhibition NoFRET No TR-FRET Signal (Low Signal) Inhibitor->NoFRET Antibody Europium-labeled Anti-Phospho Antibody pSubstrate->Antibody SA_XL Streptavidin-XL665 pSubstrate->SA_XL FRET TR-FRET Signal (High Signal) Antibody->FRET SA_XL->FRET caption Workflow for a TR-FRET based EGFR kinase inhibition assay.

Caption: Workflow for a TR-FRET based EGFR kinase inhibition assay.

Protocol: In-Vitro EGFR Kinase Inhibition Assay (TR-FRET)

This protocol outlines a typical TR-FRET assay, such as LanthaScreen™, for determining the biochemical IC50 of an EGFR inhibitor.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer optimized for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Enzyme Solution: Dilute purified, recombinant EGFR kinase domain in kinase buffer.
  • Substrate/ATP Mix: Prepare a solution containing an appropriate concentration of ATP and a biotinylated peptide substrate (e.g., Poly-GT) in kinase buffer.
  • Test Compound: Prepare a serial dilution of the pyridine-based test compound (e.g., Lapatinib) in DMSO, then dilute further in kinase buffer.
  • Detection Mix: Prepare a solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (or a similar FRET pair) in TR-FRET dilution buffer.

2. Assay Procedure:

  • Add the test compound solution or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
  • Add the EGFR enzyme solution to each well.
  • Initiate the kinase reaction by adding the Substrate/ATP mix.
  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
  • Stop the kinase reaction by adding EDTA (to chelate Mg2+) or by adding the Detection Mix.
  • Add the Detection Mix to all wells if not used as the stop solution.
  • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
  • Calculate the emission ratio (665 nm / 615 nm).
  • Normalize the data to vehicle control (low ratio, 0% inhibition) and a no-enzyme control (high ratio, 100% inhibition).
  • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Causality and Self-Validation: The TR-FRET format is highly specific, as the signal is dependent on the phosphorylation of the specific substrate. Including a known inhibitor like Lapatinib as a positive control ensures the assay is performing as expected. The dual-wavelength reading and ratio calculation inherently correct for well-to-well variations and compound interference, enhancing the trustworthiness of the data.

Comparative Analysis of Assay Methodologies

FeatureNAMPT Coupled-Enzyme AssayEGFR TR-FRET Kinase Assay
Principle Measures enzyme activity by detecting a final product in a multi-step reaction.Measures direct enzyme activity by detecting substrate phosphorylation.
Signal Output Absorbance or FluorescenceTime-Resolved Fluorescence Ratio
Throughput HighVery High
Advantages Cost-effective, widely available reagents.Highly sensitive and specific, less prone to compound interference (color, fluorescence), homogenous ("mix-and-read") format.
Disadvantages More susceptible to interference from compounds that affect the coupling enzymes.Requires specialized plate reader, more expensive reagents (labeled antibodies).
Best Use Case Primary screening, initial hit validation.High-throughput screening (HTS), lead optimization, SAR studies.

The choice between these assay types is driven by the specific research goal. A NAMPT coupled assay is excellent for initial screens due to its lower cost, while the precision and robustness of an EGFR TR-FRET assay make it ideal for the detailed characterization required during lead optimization.

Conclusion

The pyridine scaffold remains a highly valuable framework in the design of targeted cancer therapeutics. As demonstrated, compounds derived from this core can potently inhibit diverse enzyme classes, from metabolic enzymes like NAMPT to signaling kinases like EGFR. The successful prosecution of a drug discovery campaign hinges on the selection and rigorous execution of appropriate in-vitro assays.

This guide has compared the methodologies for two distinct, high-value oncology targets. For NAMPT, coupled-enzyme assays provide a reliable method for assessing the inhibition of NAD+ production. For EGFR, TR-FRET assays offer a highly specific and robust platform for quantifying the inhibition of kinase-mediated phosphorylation. Understanding the principles, protocols, and comparative advantages of these assays allows researchers to generate high-quality, reproducible data, thereby accelerating the identification and development of the next generation of pyridine-based cancer therapies.

References

  • Pyridine: the scaffolds with significant clinical diversity - PMC. National Institutes of Health. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. ResearchGate. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Institutes of Health. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. Available at: [Link]

  • Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Taylor & Francis Online. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. National Institutes of Health. Available at: [Link]

  • In vitro screening of the putative NAPRT inhibitors. (A) Graphical... ResearchGate. Available at: [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC. National Institutes of Health. Available at: [Link]

  • What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. Available at: [Link]

  • Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC. National Institutes of Health. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • EGFR‐kinase inhibiting assay for compounds 4b, 6b, and lapatinib. The... ResearchGate. Available at: [Link]

  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC. National Institutes of Health. Available at: [Link]

  • GNE-617 rapidly reduces NAD and induces cell death across multiple cell... ResearchGate. Available at: [Link]

  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PubMed Central. Available at: [Link]

  • GNE-617 rapidly reduces NAD and induces cell death across multiple cell... ResearchGate. Available at: [Link]

  • Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine Derivatives as High-Affinity Ligands for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of derivatives based on the "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" scaffold, with a primary focus on their potential as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). While direct experimental data on derivatives of this specific scaffold is limited in publicly accessible literature, this analysis will draw upon structure-activity relationships (SAR) established for closely related analogs, providing a predictive framework for their performance. We will compare these potential ligands against well-established nAChR modulators, offering a technical guide for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the cholinergic system.

Introduction: The Significance of Nicotinic Acetylcholine Receptors as Therapeutic Targets

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, modulates a wide array of physiological processes, including cognitive function, reward pathways, and inflammation. The diverse family of nAChR subtypes, arising from different combinations of α and β subunits, presents a rich landscape for therapeutic intervention in a variety of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2]

The development of subtype-selective nAChR ligands is a key objective in modern medicinal chemistry. High affinity and selectivity are paramount to achieving desired therapeutic effects while minimizing off-target interactions that can lead to adverse side effects. The 2-chloropyridine core is a versatile scaffold found in numerous biologically active compounds, and its functionalization, particularly with a pyrrolidine moiety, has proven to be a successful strategy in the design of potent nAChR ligands.[3] This guide will explore the therapeutic potential of the "this compound" scaffold by analyzing the performance of its close structural relatives.

The "this compound" Scaffold and its Analogs: A Focus on nAChR Affinity

While the exact "this compound" core has not been extensively explored in published literature, a seminal study on a series of "2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine" analogues provides invaluable insights into the structure-activity relationships that govern high-affinity nAChR binding.[1][4] These compounds, developed as potential PET imaging agents, demonstrate that modifications to the pyridine ring and the pyrrolidine substituent can profoundly impact binding affinity.

Structure-Activity Relationship (SAR) Analysis

The study by Brown et al. (2002) reveals several key SAR trends for this class of compounds:

  • The Pyrrolidine Moiety: The presence of the N-methylpyrrolidinylmethoxy group is critical for high-affinity binding. The stereochemistry of the pyrrolidine ring is also crucial, with the (S)-enantiomer generally exhibiting higher affinity.

  • Substituents on the Pyridine Ring: The 2-chloro substituent is well-tolerated and may contribute to favorable pharmacokinetic properties. The nature of the substituent at the 3-position of the pyridine ring significantly influences binding affinity. For instance, the introduction of a vinylpyridine moiety at this position leads to compounds with picomolar affinity for nAChRs.[1][4]

  • Lipophilicity: Increased lipophilicity in these derivatives was shown to be a desirable trait for potential central nervous system (CNS) applications, as it may lead to enhanced blood-brain barrier penetration.[1][4]

Based on these observations, it is hypothesized that derivatives of "this compound" could also exhibit high affinity for nAChRs, with the pyrrolidin-1-ylcarbonyl group serving as a key pharmacophoric element.

Comparative Performance Analysis: Benchmarking Against Established nAChR Ligands

To contextualize the potential of "this compound" derivatives, it is essential to compare their predicted performance against well-characterized nAChR ligands. This section provides a comparative overview of key performance metrics for a representative analog from the Brown et al. study and three widely recognized nAChR modulators: Varenicline, Epibatidine, and A-85380.

Compound/DerivativeTarget nAChR Subtype(s)Binding Affinity (Ki)Mechanism of ActionKey Characteristics & References
Representative Analog (Compound 6b from Brown et al., 2002) Primarily α4β223 pMAgonist (presumed)High-affinity ligand with potential for PET imaging.[1][4]
Varenicline α4β2, α6β2, α7α4β2: 0.06-0.4 nMα6β2: 0.12 nMα7: 322-1250 nMPartial Agonist (α4β2, α6β2)Full Agonist (α7)Smoking cessation aid with a dual mechanism of reducing cravings and blocking nicotine's rewarding effects.[5][6][7][8]
Epibatidine Non-selectiveα4β2: 0.04 nMα7: 20 nMAgonistPotent analgesic, but its use is limited by high toxicity due to lack of subtype selectivity.[9]
A-85380 α4β2* selectiveα4β2: 0.017 nMAgonistA valuable research tool for studying α4β2 nAChRs, with demonstrated analgesic properties in preclinical models.[10]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.

This comparative data highlights the exceptional potency of the chloro-pyridine scaffold with a pyrrolidine moiety, with the representative analog exhibiting binding affinity in the low picomolar range, comparable to or exceeding that of established high-affinity ligands.

Experimental Methodologies: Ensuring Scientific Rigor

The foundation of any comparative analysis lies in the robustness of the experimental data. This section details the standard protocols for the synthesis and in vitro evaluation of nAChR ligands, reflecting best practices in the field.

General Synthetic Pathway for this compound Derivatives

The synthesis of the target scaffold can be envisioned through a straightforward amidation reaction, as depicted in the workflow below.

G cluster_0 Synthesis Workflow Start 2-Chloro-5-pyridinecarboxylic acid Step1 Activation of Carboxylic Acid (e.g., with SOCl2 or a coupling agent like HATU) Start->Step1 Reagent Intermediate 2-Chloro-5-pyridinecarbonyl chloride (or activated ester) Step1->Intermediate Step2 Amidation Reaction Intermediate->Step2 Product This compound Step2->Product Reagent Pyrrolidine Reagent->Step2

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: 2-Chloro-5-pyridinecarboxylic acid is converted to a more reactive species. A common method is refluxing with thionyl chloride (SOCl₂) to form the acid chloride. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Amidation: The activated carboxylic acid derivative is then reacted with pyrrolidine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). If the acid chloride is used, a base is typically added to neutralize the HCl byproduct. The reaction is usually stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound derivative.

In Vitro nAChR Binding Assay: A Radioligand Competition Protocol

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following is a representative protocol for a competition binding assay using [³H]epibatidine, a high-affinity nAChR ligand.

G cluster_1 Radioligand Binding Assay Workflow Prep Prepare tissue homogenate (e.g., rat brain cortex) Incubation Incubate homogenate with [3H]epibatidine and varying concentrations of test compound Prep->Incubation Separation Separate bound and free radioligand (rapid vacuum filtration) Incubation->Separation Quantification Quantify bound radioactivity (liquid scintillation counting) Separation->Quantification Analysis Data analysis to determine IC50 and Ki values Quantification->Analysis

Caption: Workflow for a typical radioligand competition binding assay.

Step-by-Step Protocol:

  • Tissue Preparation: A brain region rich in the nAChR subtype of interest (e.g., rat cerebral cortex for α4β2* receptors) is homogenized in a suitable buffer. The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]epibatidine) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

The binding of an agonist to a nAChR triggers a conformational change in the receptor, opening its central ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades.

G cluster_2 nAChR Signaling Cascade Ligand nAChR Agonist (e.g., Acetylcholine, Nicotine) Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Channel Ion Channel Opening Receptor->Channel Conformational Change Influx Na+ / Ca2+ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Influx->Ca_Signal Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Neuroprotection) Depolarization->Response Downstream Activation of Downstream Signaling Pathways (e.g., PI3K-Akt, MAPK/ERK) Ca_Signal->Downstream Downstream->Response

Caption: Simplified signaling pathway upon nAChR activation.

The influx of Ca²⁺ is a particularly important second messenger, activating a variety of intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[10] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity. The neuroprotective effects of nAChR activation are thought to be mediated, at least in part, through the activation of these pro-survival signaling cascades.[10]

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel, high-affinity nAChR ligands. Based on the analysis of closely related analogs, it is anticipated that derivatives of this scaffold could exhibit potent binding to nAChRs, particularly the α4β2* subtype. The comparative analysis with established nAChR modulators such as Varenicline, Epibatidine, and A-85380 underscores the potential for this chemical class to achieve high affinity.

Future research in this area should focus on the synthesis and pharmacological characterization of a library of "this compound" derivatives. Key areas of investigation should include:

  • Subtype Selectivity: Determining the binding affinity and functional activity of these compounds across a panel of nAChR subtypes to identify selective ligands.

  • Functional Characterization: Elucidating whether these compounds act as agonists, partial agonists, or antagonists at their target receptors.

  • In Vivo Efficacy: Evaluating the therapeutic potential of promising candidates in relevant animal models of CNS disorders.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to determine their suitability for in vivo use.

By systematically exploring the structure-activity relationships within this chemical series, it may be possible to develop novel drug candidates with improved efficacy and safety profiles for the treatment of a range of neurological and psychiatric disorders.

References

  • Akaike, A., Takada-Takatori, Y., Kume, T., & Izumi, Y. (2010). Nicotinic Acetylcholine Receptor-Mediated Neuroprotection in the Brain. In The Brain's Trophic Support. InTech. [Link]

  • do Vale, G. T., & da Silva, J. A. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 24(1), 55. [Link]

  • Mukhin, A. G., Gundisch, D., Horti, A. G., Koren, A. O., Tamagnan, G., & Kimes, A. S. (2000). 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Molecular pharmacology, 57(3), 643–649. [Link]

  • Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2009). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British journal of pharmacology, 158(2), 481–495. [Link]

  • ResearchGate. Inhibition of membrane binding to assess K i values at various subtypes of nAChR. [Link]

  • Celie, P. H., van Gils, M. J., van Elk, R., van Rossum-Fikkert, S. E., van der Schors, R. C., & Smit, A. B. (2012). Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. The Journal of biological chemistry, 287(28), 23848–23857. [Link]

  • Gotti, C., Guiducci, S., Tedesco, V., Zoli, M., & Clementi, F. (2009). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Neuropharmacology, 56(8), 1031–1037. [Link]

  • Kaczmarek, P., Lummis, S. C. R., & Thompson, A. J. (2020). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. ACS chemical neuroscience, 11(14), 2138–2146. [Link]

  • Marks, M. J., Whiteaker, P., & Collins, A. C. (2006). The subtypes of nicotinic acetylcholine receptors on dopaminergic terminals of mouse striatum. The Journal of pharmacology and experimental therapeutics, 319(1), 215–225. [Link]

  • Phillips, D. K., McKinnon, L. A., & Lindsley, C. W. (2014). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in pharmacology, 5, 203. [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of pharmacology and experimental therapeutics, 354(2), 178–190. [Link]

  • Brown, L. L., Kulkarni, S. S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN104610136A.
  • Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468. [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Diversity of native nicotinic receptor subtypes in mammalian brain. Current pharmaceutical design, 12(4), 407–428. [Link]

  • Liu, Q. S., & Berg, D. K. (2011). A novel nicotinic acetylcholine receptor subtype in basal forebrain cholinergic neurons with high sensitivity to amyloid peptides. The Journal of neuroscience, 31(29), 10549–10559. [Link]

  • Horti, A. G., Scheffel, U., Stathis, M., Finley, P., & London, E. D. (1997). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 40(13), 2057–2060. [Link]

  • Bayer AG. (1994).
  • D'Andrea, E., & Di Stefano, A. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 13(10), 319. [Link]

Sources

"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" cross-reactivity studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of PARP Inhibitors: A Comparative Analysis Centered on Veliparib

Introduction: From Chemical Intermediate to Bioactive Molecule

Researchers investigating "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" will find it cataloged primarily as a chemical intermediate. Its significance in drug discovery is realized in its role as a key building block for the synthesis of Veliparib (ABT-888) , a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] Therefore, a scientifically pertinent discussion of cross-reactivity must focus on the final, biologically active molecule: Veliparib.

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the DNA single-strand break repair pathway.[4] Inhibiting these enzymes in cancers with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to an accumulation of DNA damage and cell death via a mechanism known as synthetic lethality.[5] This has led to the approval of several PARP inhibitors (PARPis) for treating various cancers.[6]

However, the therapeutic window and side-effect profile of a PARPi is intrinsically linked to its selectivity. Cross-reactivity, or the binding to unintended molecular targets ("off-targets"), can lead to unexpected toxicities or, in some cases, novel therapeutic effects.[7][8] This guide provides a comparative analysis of Veliparib's selectivity profile against other clinically relevant PARP inhibitors and details the state-of-the-art methodologies used to conduct these critical cross-reactivity studies.

Comparative Selectivity Profiles of Clinically Advanced PARP Inhibitors

The PARP family consists of 17 distinct proteins.[9] While PARP1 and PARP2 are the primary targets for cancer therapy, the selectivity of inhibitors across the entire family, as well as against unrelated proteins like kinases, varies significantly.[10][11] High selectivity for PARP1/PARP2 is often a key objective in drug design to minimize off-target effects.[12]

Veliparib is distinguished by its high selectivity for PARP1 and PARP2 over other PARP family members.[11][13] This contrasts with some other inhibitors that, while potent, exhibit a broader inhibition profile. The unique off-target profiles of these molecules can have significant clinical implications. For instance, some PARP inhibitors have been shown to interact with kinases or other proteins, which may contribute to their overall efficacy and toxicity profiles.[8][14]

Below is a comparative summary of selectivity for Veliparib and four other prominent PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Compound Primary Targets Selectivity Profile Highlights Notable Off-Targets
Veliparib PARP1, PARP2Highly selective for PARP1/PARP2 over other PARP family members.[11][13] Considered a less potent PARP "trapper" compared to others.[7]PIM1 and CDK9 (micromolar affinity).[8]
Olaparib PARP1, PARP2, PARP3Potent inhibitor but less selective than Veliparib, with activity against other PARPs.[11]Generally considered to have a clean kinase profile in tested panels.[8] May induce G2 cell cycle arrest in a p53-dependent manner, an effect not seen with veliparib.[15]
Rucaparib PARP1, PARP2, PARP3Potent but less selective inhibitor.[4][11]Inhibits several kinases with micromolar affinity, including PIM1/2, DYRK1A, and CDK1/9.[8]
Niraparib PARP1, PARP2Highly selective for PARP1/PARP2, similar to Veliparib.[11][13]Lanosterol Synthase (LSS), a unique off-target not observed with other PARPis.[14] Potential kinase interactions have also been noted.[14]
Talazoparib PARP1, PARP2The most potent PARP "trapper" among the approved inhibitors.[16] Potent but less selective than Veliparib.[11]Generally clean kinase profile in tested panels.[14]

This table summarizes findings from multiple studies. Direct comparison of absolute potency (IC50) values across different studies should be done with caution due to variations in assay conditions.

Methodologies for Assessing Cross-Reactivity and Target Engagement

A multi-faceted approach is required to build a comprehensive cross-reactivity profile for any inhibitor. This involves moving from broad, biochemical screens to more physiologically relevant cellular assays.

Broad-Panel Biochemical Screening (e.g., Kinome Scanning)

The initial step in assessing cross-reactivity is often a large-scale biochemical screen against hundreds of purified enzymes. For PARP inhibitors, profiling against a panel of kinases is standard practice due to the structural similarities in the ATP-binding pockets of many kinases and the NAD+ binding pocket of PARPs.

Principle of KINOMEscan® (A Competition Binding Assay):

The KINOMEscan® platform from DiscoverX (now part of Eurofins) is a widely used method for kinase inhibitor profiling.[17][18][19] It is not a functional assay measuring enzymatic activity but a binding assay. The technology relies on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, and a reduction in this amount indicates that the test compound has successfully competed for the binding site.

Generalized KINOMEscan® Experimental Workflow:

  • Preparation: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

  • Competition: The test compound (e.g., Veliparib) is added to the mixture at a specific concentration (e.g., 1-10 µM for initial screening).

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Capture: The ligand-bound kinase is captured on a solid support. Unbound kinase is washed away.

  • Quantification: The amount of captured, DNA-tagged kinase is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound.

KINOMEscan_Workflow cluster_prep Step 1: Preparation cluster_compete Step 2: Competition cluster_quantify Step 3: Capture & Quantify Kinase DNA-Tagged Kinase Well Binding & Wash Kinase->Well Binds Ligand Immobilized Ligand Ligand->Well TestCmpd Test Compound (e.g., Veliparib) TestCmpd->Well Competes qPCR Quantify via qPCR Well->qPCR Measure Bound Kinase Result Data Analysis (% Inhibition) qPCR->Result

Caption: KINOMEscan® competition binding assay workflow.

Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for identifying potential off-targets, they do not confirm that the compound engages these targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify intracellular target engagement.[20]

Principle of CETSA®:

The binding of a ligand (e.g., a drug) to its target protein typically increases the protein's thermal stability.[21][22] In a CETSA experiment, intact cells are treated with the compound and then heated to a range of temperatures. At a given temperature, the stabilized protein-ligand complex will remain soluble, while unbound, unstable proteins will denature and aggregate. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]

Generalized High-Throughput CETSA® Experimental Workflow:

  • Cell Treatment: Plate cells and treat with a dose-response of the test compound or vehicle control for a defined period (e.g., 1 hour).

  • Thermal Challenge: Heat the plates to a specific challenge temperature (determined from a full melt-curve experiment) where a clear shift is observed. A non-heated control plate is also maintained.

  • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized target) from the aggregated, denatured proteins via centrifugation.

  • Target Quantification: Quantify the amount of soluble target protein in the supernatant using a specific detection method, such as an AlphaScreen®, ELISA, or Western Blot.[24]

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate an isothermal dose-response curve, from which an EC50 value for target engagement can be derived.

CETSA_Workflow A 1. Treat Cells with Compound Dose-Response B 2. Apply Thermal Challenge (Heat Shock) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Centrifuge to Separate Soluble vs. Aggregated Protein C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Quantify Soluble Target Protein (e.g., AlphaScreen, ELISA) E->F G 7. Plot Dose-Response Curve (Calculate EC50) F->G

Caption: High-Throughput Cellular Thermal Shift Assay (CETSA®) workflow.

Conclusion and Future Directions

The analysis of cross-reactivity is a cornerstone of modern drug development. While "this compound" is the starting point for synthesis, the resulting PARP inhibitor, Veliparib, demonstrates a highly selective profile for PARP1 and PARP2. This selectivity distinguishes it from other inhibitors like Olaparib and Rucaparib, which exhibit broader activity across the PARP family and, in some cases, against kinases.[8][11] Niraparib shares a high degree of selectivity with Veliparib but possesses a unique off-target profile that includes LSS.[14]

Understanding these differences is paramount. A selective inhibitor like Veliparib may offer a better safety profile by avoiding certain off-target toxicities. Conversely, the polypharmacology of a less selective agent might provide unexpected therapeutic benefits.[8] The rigorous application of orthogonal methodologies, from broad biochemical screens to in-cell target engagement assays like CETSA®, is essential for fully elucidating an inhibitor's mechanism of action and predicting its clinical behavior. These studies provide the critical data needed to guide rational drug design, predict potential adverse effects, and ultimately develop safer and more effective therapies.

References

  • Reinhardt, H. C., et al. (2021). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Discovery. Available at: [Link]

  • Chen, S., et al. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Journal of Molecular Recognition. Available at: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • Thorsell, A. G., et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. Available at: [Link]

  • Almqvist, H., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS Discovery. Available at: [Link]

  • Almqvist, H., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery Through Screening Against B-Raf and PARP1. SLAS Discovery. Available at: [Link]

  • Thorsell, A. G., et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. Available at: [Link]

  • Thorsell, A. G., et al. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. Available at: [Link]

  • Almqvist, H., et al. (2019). A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. Available at: [Link]

  • Pires, M. J., et al. (2023). Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. bioRxiv. Available at: [Link]

  • He, Y., et al. (2019). Overexpressed ABCB1 Induces Olaparib-Taxane Cross-Resistance in Advanced Prostate Cancer. Translational Oncology. Available at: [Link]

  • Carey, M. E., et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research. Available at: [Link]

  • Antolín, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. Available at: [Link]

  • Zhang, L., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]

  • Pishvaian, M. J., et al. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy. Available at: [Link]

  • Li, H., et al. (2020). Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. PeerJ. Available at: [Link]

  • Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan profiling. Available at: [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]

  • DiscoverX. DiscoverX Solutions for Drug Discovery. Available at: [Link]

  • Fierce Biotech. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Available at: [Link]

  • Kothari, V., et al. (2022). Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. Molecular Cancer Research. Available at: [Link]

  • Landrum, L. M., et al. (2021). Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up. Cancers. Available at: [Link]

  • ResearchGate. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. Available at: [Link]

  • Castillo, J. A., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nowicka, Z., et al. (2023). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, E., et al. (2022). Successful Extended At-Home Olaparib Desensitization After a Hypersensitivity Reaction: A Case Report. Journal of Hematology Oncology Pharmacy. Available at: [Link]

  • News-Medical.Net. (2023). Adding veliparib to chemotherapy can extend progression-free survival in patients with “BRCA-like” breast cancer. Available at: [Link]

  • ACS Publications. (2024). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (A) Sensitivity to olaparib and niraparib and cross-sensitivity to... Download Scientific Diagram. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Multi-disciplinary Review and Evaluation NDA 211651. Available at: [Link]

  • Leary, A., et al. (2020). Practical guidance for the management of side effects during rucaparib therapy in a multidisciplinary UK setting. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Castillo, J. A., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cureus. (2024). Rucaparib-Associated Drug Reaction With Eosinophilia and Systemic Symptoms Syndrome. Available at: [Link]

  • MDPI. (2024). Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy. Molecules. Available at: [Link]

  • Litton, J. K., et al. (2018). Talazoparib for Advanced Germline BRCA-mutated Breast Cancer. New England Journal of Medicine. Available at: [Link]

  • OncLive. (2017). Tumor Gene Methylation May Predict Ovarian Cancer Response to Rucaparib. Available at: [Link]

  • Sun, C., et al. (2021). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. npj Breast Cancer. Available at: [Link]

  • Jones, P., et al. (2015). Abstract B168: The PARP inhibitor, niraparib, crosses the blood brain barrier in rodents and is efficacious in a BRCA2-mutant intracranial tumor model. Molecular Cancer Therapeutics. Available at: [Link]

  • Vaidyanathan, S., et al. (2021). Radiosynthesis of 3 H- and 14 C-labeled Veliparib. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Curtin, N. J. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers. Available at: [Link]

  • OncLive. (2017). Tumor Gene Methylation May Predict Ovarian Cancer Response to PARP Inhibitor. Available at: [Link]

  • ClinicalTrials.gov. Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial. Available at: [Link]

  • Jones, P., et al. (2015). Abstract B168: The PARP inhibitor, niraparib, crosses the blood brain barrier in rodents and is efficacious in a BRCA2-mutant intracranial tumor model. ResearchGate. Available at: [Link]

  • Pfizer. Mechanism of Action | TALZENNA® (talazoparib) HCP Site. Available at: [Link]

  • Wang, Z., et al. (2019). Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models. Science Translational Medicine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11960529, Veliparib. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for Varenicline Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of reference standards relevant to the quality control of Varenicline, a prominent smoking cessation aid. While the specific compound "2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine" is not a commonly cataloged reference standard, our investigation reveals its close structural relationship to known process impurities and degradants of Varenicline. Therefore, this guide will focus on the commercially available and scientifically validated reference standards for key Varenicline impurities, providing a practical framework for their analysis and control.

The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

In the synthesis of complex molecules like Varenicline, the formation of impurities is almost inevitable. These impurities can arise from starting materials, intermediates, or degradation of the final product. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the drug product. High-purity, well-characterized reference standards are the cornerstone of any robust analytical method for impurity profiling. They are essential for method development, validation, and routine quality control, enabling accurate identification and quantification of impurities in the API.

Unraveling the Identity of "this compound"

Our investigation suggests that "this compound" is likely a process-related impurity or a precursor to a known Varenicline impurity. Its core structure, a substituted chloropyridine, is a common motif in the synthesis of Varenicline and its analogues. For practical applications, a more effective approach is to focus on the well-documented and commercially available Varenicline impurities, which are subject to regulatory scrutiny.

Comparison of Commercially Available Varenicline Impurity Reference Standards

Several key Varenicline impurities are available as certified reference materials (CRMs) or reference standards from various specialized suppliers. The choice of a suitable standard depends on the specific analytical needs and regulatory requirements. Below is a comparative overview of some critical Varenicline impurities.

Impurity NameSupplier ExamplesTypical PurityAnalytical Data Provided
N-Formyl Varenicline SynZeal, Pharmaffiliates>98%Certificate of Analysis (CoA), HPLC, Mass Spectrometry (MS), ¹H NMR
Varenicline N-oxide Commercially available from various vendors>98%CoA, HPLC, MS, ¹H NMR
Hydroxyvarenicline Commercially available from various vendors>98%CoA, HPLC, MS, ¹H NMR
Varenicline ortho-Dinitro Impurity SynZeal, Daicel Pharma>98%CoA, HPLC, MS, ¹H NMR
Varenicline Diamine Impurity SynZeal>98%CoA, HPLC, MS, ¹H NMR

Note: The availability and specific documentation may vary between suppliers. It is crucial to obtain a comprehensive Certificate of Analysis for each reference standard to ensure its suitability for its intended use.

Experimental Workflows for Impurity Profiling

Accurate impurity profiling of Varenicline relies on validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection is the most common and powerful technique for this purpose.

Workflow for HPLC-UV Analysis of Varenicline and its Impurities

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Varenicline & Impurity Reference Standard Solutions HPLC Inject onto HPLC System (C18 column) Standard->HPLC Sample Prepare Varenicline API Sample Solution Sample->HPLC Gradient Gradient Elution with Aqueous/Organic Mobile Phase HPLC->Gradient Detection UV Detection at 235 nm Gradient->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Identification Identify Impurities by Retention Time Matching Chromatogram->Identification Quantification Quantify Impurities using Reference Standard Responses Chromatogram->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Structure Elucidation Sample Prepare Stressed or Impurity-Enriched Sample LC Inject onto LC System for Chromatographic Separation Sample->LC MS Electrospray Ionization (ESI) and High-Resolution Mass Analysis LC->MS MSMS Tandem MS (MS/MS) for Fragmentation Analysis MS->MSMS Mass Determine Accurate Mass and Elemental Composition MS->Mass Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation Structure Propose Putative Structure Mass->Structure Fragmentation->Structure

Guide to Batch-to-Batch Variability Analysis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Variable in Synthesis

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and validation. Intermediates, the chemical building blocks of Active Pharmaceutical Ingredients (APIs), are a critical control point in this process. 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine is one such intermediate, a substituted pyridine derivative whose structural motifs are common in modern pharmacophores. While it may not be a household name, its quality and consistency are paramount for the synthesis of the final drug substance.

The challenge, however, is that no two chemical batches are ever truly identical. Subtle, and sometimes significant, variations can arise from the manufacturing process, raw materials, or even storage conditions.[1] This batch-to-batch variability is a critical determinant of success or failure in downstream API manufacturing and regulatory submissions.[2] An intermediate that appears "within specification" but exhibits inconsistent impurity profiles or physical properties can lead to failed reactions, out-of-specification API, and costly project delays.[2][3][4]

This guide provides a comprehensive framework for the analytical characterization and comparison of different batches of this compound. We will move beyond simple pass/fail criteria and delve into a multi-modal analytical strategy designed to build a deep, functional understanding of each batch. The protocols and insights provided herein are designed to empower researchers and drug development professionals to de-risk their supply chain and ensure the robustness and reproducibility of their chemical syntheses.

The Analytical Imperative: A Multi-Pronged Strategy

A single analytical technique is insufficient to fully characterize a chemical batch. A robust quality assessment relies on an orthogonal and holistic approach, where each method provides a unique piece of the puzzle. This strategy ensures that variability in chemical purity, impurity profiles, solvent content, and physical properties is thoroughly investigated.

Below is a proven workflow for assessing the batch-to-batch consistency of a pharmaceutical intermediate like this compound.

G cluster_0 Batch Reception & Initial Checks cluster_1 Core Chemical Analysis cluster_2 Advanced Characterization (If Required) cluster_3 Decision & Disposition A Receive Batch Sample (e.g., Batch A, B, C) B Visual Inspection (Color, Appearance) A->B C Solubility & Melting Point (Basic Physical Properties) B->C D HPLC-UV/PDA Analysis (Purity & Impurity Profile) C->D Primary Testing E Karl Fischer Titration (Water Content) C->E Primary Testing F Headspace GC-MS (Residual Solvents) C->F Primary Testing G NMR (1H, 13C) (Structural Confirmation) C->G Primary Testing J Compare Data to Reference & Specifications D->J E->J F->J G->J H LC-MS/MS (Impurity Identification) L Batch Rejected (Investigate & Quarantine) H->L I ICP-MS (Inorganic Impurities) I->L K Batch Accepted (Proceed to Synthesis) J->K All Specs Met J->L Out of Spec (OOS) M Further Investigation (Trigger Advanced Analysis) J->M Atypical Result or Unknown Impurity >0.1% M->H M->I G start Analyze Batch Data (HPLC, GC-MS, KF) c1 Purity, Impurities, Water, Solvents within Specification? start->c1 c2 Any UNKNOWN Impurity > 0.10%? c1->c2 Yes reject REJECT BATCH c1->reject No (OOS) c3 Profile consistent with Reference Batch? c2->c3 No investigate QUARANTINE & INVESTIGATE (Trigger LC-MS for ID) c2->investigate Yes accept ACCEPT BATCH c3->accept Yes c3->reject No (Atypical Profile) investigate->reject

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine. As a halogenated pyridine derivative, this compound requires careful handling to mitigate risks to personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, its structure as a chlorinated pyridine amide allows for an expert assessment of its likely hazard profile based on analogous compounds.

Primary Hazards:

  • Toxicity: This class of compounds is generally considered harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] It is expected to cause significant skin and eye irritation.[1][2][5]

  • Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[1][2][4][5] All handling should be performed in a well-ventilated area.

  • Environmental Hazard: Halogenated organic compounds pose a significant risk to aquatic life and should be prevented from entering drains or waterways.[1][6][7] The U.S. Environmental Protection Agency (EPA) has specific regulations concerning the disposal and release of halogenated pyridines to water.[8]

  • Combustion Products: While not highly flammable, this compound may burn. Thermal decomposition will likely produce highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][5][6]

Personnel Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Control Type Requirement Rationale
Engineering Chemical Fume HoodTo prevent inhalation of vapors or dusts.[1][2][3]
Eyewash Station & Safety ShowerMust be readily accessible in case of accidental contact.[2]
PPE Safety Goggles or Face ShieldTo protect against splashes and eye irritation.[1][2][5]
Nitrile or Neoprene GlovesTo prevent skin contact, irritation, and absorption.[1][2]
Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Respiratory ProtectionRequired if handling outside of a fume hood where vapors/aerosols may be generated.[3][6]

Disposal Workflow and Decision Logic

The following diagram outlines the critical decision points and workflow for the safe disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Disposal A Generation of Waste (e.g., residual solid, contaminated materials) B Assess Waste Form (Solid, Liquid, or Contaminated Debris) A->B C Segregate into Designated Chlorinated/Halogenated Waste Container B->C All forms D Ensure container is properly labeled: 'Hazardous Waste', Chemical Name, Hazard Pictograms C->D E Store container in a cool, dry, well-ventilated Secondary Containment Area D->E F Check for Incompatibles (e.g., Strong Oxidizers, Acids, Bases) E->F G Arrange Pickup with Certified Hazardous Waste Disposal Vendor F->G None present H Final Disposal Method: High-Temperature Incineration or Chemical Destruction G->H

Caption: Decision workflow for handling and disposing of the chemical waste.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a chemically resistant, sealable container (e.g., a UN-certified jerry can or drum) specifically designated for halogenated organic waste.[9]

  • Segregate Waste Streams: Do NOT mix this compound waste with other waste categories, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases.[2][4] Mixing can lead to dangerous chemical reactions.

  • Collect All Contaminated Materials: This includes the chemical itself, any reaction byproducts, and contaminated lab supplies such as gloves, weighing paper, and silica gel. Place these items in the same designated container.

Step 2: Container Management and Labeling
  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Complete the Label: Clearly write the full chemical name: "this compound" and list any other components in the waste mixture. Ensure appropriate hazard pictograms (e.g., irritant, harmful) are present.

  • Keep Closed: Always keep the waste container securely sealed when not in use to prevent the release of vapors.[1][2][6]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion.[9]

Step 3: Temporary Storage
  • Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a fireproof cabinet.

  • Use Secondary Containment: Place the container within a larger, chemically resistant tub or tray to contain any potential leaks.

  • Maintain a Log: Keep a record of the waste being added to the container to facilitate disposal manifests.

Step 4: Arranging for Final Disposal
  • Contact EHS: Follow your institution's protocol for waste pickup by contacting the Environmental Health and Safety (EHS) department or the designated chemical waste manager.

  • Professional Disposal: The waste must be disposed of through a licensed hazardous waste disposal company.[1][2][5]

  • Recommended Disposal Method: The preferred method for chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[8] Chemical destruction is also a suitable method.[8] Avoid landfill disposal unless no other option is available and the landfill is specifically permitted for such hazardous waste.[10]

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Management
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a dry, inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully scoop the absorbed material into the designated halogenated waste container.[1]

    • Clean the spill area with soap and water, and wipe down with a solvent like ethanol. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If safe to do so, shut off ignition sources.

    • Contact your institution's EHS or emergency response team immediately.[1]

    • Prevent the spill from entering any drains.[1][7]

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Regulatory Context

The disposal of this compound falls under federal and state regulations for hazardous waste. As a chlorinated organic compound, it may be classified under the EPA's F-list (wastes from non-specific sources) or K-list (wastes from specific sources) depending on the process that generated it.[11] Adherence to the procedures outlined in this guide will help ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).

References

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The core logic underpinning these recommendations is the precautionary principle: treat the compound as potentially hazardous based on its chemical structure. The chloro- and pyrrolidinylcarbonyl- moieties on the pyridine ring suggest potential for skin and eye irritation, respiratory effects, and harm if ingested.

Hazard Assessment: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine, we must infer its potential hazards from related structures such as 2-chloropyridine, 2-chloro-5-(chloromethyl)pyridine, and other functionalized pyridines. These compounds are consistently classified as:

  • Harmful if swallowed [1][2][3][4]

  • Causes skin irritation [2][4][5][6][7][8]

  • Causes serious eye damage or irritation [1][2][5][7][8]

  • May cause respiratory irritation [2][4][5][8]

Therefore, all handling procedures must be designed to mitigate these primary routes of exposure.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final line of defense. It is most effective when integrated into a broader safety strategy known as the hierarchy of controls. This framework prioritizes engineering and administrative controls to minimize direct contact with the hazardous substance.

HierarchyOfControls cluster_0 Most Effective cluster_1 Engineering Controls cluster_2 Administrative Controls cluster_3 Least Effective Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) FumeHood Chemical Fume Hood Ventilation Local Exhaust Ventilation SOPs Standard Operating Procedures (SOPs) Training Training & Signage PPE Personal Protective Equipment (PPE)

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[9] This is critical to prevent inhalation of any dust or vapors.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9][10][11] Eyewash stations and safety showers must be readily accessible and tested regularly.[8][11][12]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel are trained on the potential hazards and the specific handling procedures outlined in this guide.

  • Restricted Access: Clearly demarcate areas where this compound is being handled and restrict access to authorized personnel.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6][7][11]

Personal Protective Equipment (PPE): Your Essential Barrier

The following table summarizes the mandatory PPE for handling this compound.

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face Chemical Splash Goggles (ANSI Z87.1 rated) and a Face ShieldGoggles provide a seal against splashes. A face shield is required when there is a significant risk of splashing or when handling larger quantities. Standard safety glasses are insufficient.[11]
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to a broad range of chemicals, including pyridine derivatives.[9][10] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended procedures. Remove gloves using the proper technique to avoid contaminating your skin.[2]
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a chemical-resistant material should be worn.[10] This protects against incidental skin contact and contamination of personal clothing.
Respiratory NIOSH/MSHA Approved Respirator (if necessary)A respirator is typically not required if all work is conducted in a certified fume hood.[11] However, if there is a potential for exposure outside of a fume hood (e.g., large-scale work, spill cleanup), a risk assessment should be performed to determine the appropriate type of respirator.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound, from preparation to cleanup.

HandlingProtocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Full PPE B 2. Verify Fume Hood Operation A->B C 3. Assemble All Equipment & Reagents B->C D 4. Designate Waste Containers C->D E 5. Weigh/Transfer Solid Inside Hood D->E F 6. Keep Container Tightly Closed E->F G 7. Perform All Manipulations in Hood F->G H 8. Decontaminate Surfaces G->H I 9. Segregate & Label Hazardous Waste H->I J 10. Doff PPE in Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Step-by-step workflow for safe chemical handling.

Emergency Procedures: Plan for the Unexpected

Accidents can occur despite meticulous planning. Immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10][11][13] Seek immediate medical attention.[5][10][11][13]

  • Skin Contact: Remove all contaminated clothing immediately.[11][13][14] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][10] Seek medical attention if irritation develops or persists.[5][6][10]

  • Inhalation: Move the individual to fresh air immediately.[10][11] If breathing is difficult or has stopped, provide artificial respiration.[5][10][11] Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting.[8][11][12] Rinse the mouth with water.[2][6][13] Seek immediate medical attention.[8]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated gloves, weigh boats, and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[5][14] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[14]

  • Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Disposal: Arrange for disposal through your institution's EHS office.[1][6][11][14] All waste must be handled in accordance with local, state, and federal regulations.[1][14]

By adhering to these rigorous protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.

References

  • MATERIAL SAFETY DATA SHEET - Pyridine. (2011). [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • MSDS of 2-Chloro-5-(chloromethyl)pyridine. (2008). Capot Chemical. [Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(pyrrolidin-1-ylcarbonyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.